Product packaging for Bis-aminooxy-PEG4(Cat. No.:)

Bis-aminooxy-PEG4

Numéro de catalogue: B1667428
Poids moléculaire: 268.31 g/mol
Clé InChI: PWNMUXWMRYYPNL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Bis-aminooxy-PEG4 is a PEG derivative containing two aminooxy groups. The hydrophilic PEG spacer increases solubility in aqueous media. The aminooxy groups can be used in bioconjugation. It reacts with an aldehyde to form an oxime bond. If a reductant is used, it will form a hydroxylamine linkage.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H24N2O6 B1667428 Bis-aminooxy-PEG4

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

O-[2-[2-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]ethoxy]ethyl]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H24N2O6/c11-17-9-7-15-5-3-13-1-2-14-4-6-16-8-10-18-12/h1-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWNMUXWMRYYPNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCON)OCCOCCON
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Bis-aminooxy-PEG4 Spacer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of PEG Spacers in Bioconjugation

Polyethylene glycol (PEG) linkers have become indispensable tools in the field of bioconjugation, serving as flexible and hydrophilic spacers to connect two or more molecular entities. The process of covalently attaching PEG chains, known as PEGylation, can significantly enhance the therapeutic properties of biomolecules. These benefits include improved aqueous solubility, extended circulation half-life by reducing renal clearance, and decreased immunogenicity.[1] Bifunctional PEG linkers, which possess reactive groups at both ends, are particularly valuable for crosslinking molecules and are foundational in the development of complex biologics like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[2]

The choice of the reactive groups and the length of the PEG spacer are critical design parameters that influence the stability, pharmacokinetics, and efficacy of the final conjugate. This guide provides a detailed examination of Bis-aminooxy-PEG4, a homobifunctional PEG linker featuring two aminooxy groups connected by a four-unit PEG chain.

Core Concepts of this compound

This compound is a homobifunctional crosslinking reagent that is highly soluble in water.[3] Its core utility lies in the reactivity of its terminal aminooxy groups (-ONH2) with carbonyl moieties (aldehydes and ketones) to form stable oxime bonds.[3][4] This bioorthogonal reaction, known as oxime ligation, is highly chemoselective and can be performed under mild, aqueous conditions, making it ideal for conjugating sensitive biomolecules.[5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReferences
Chemical Formula C10H24N2O6[3][6]
Molecular Weight 268.3 g/mol [3][6]
Purity Typically >95%[3]
Appearance Liquid[7]
Solubility Water, DMSO, DCM, DMF[3]
Storage Conditions -20°C, protected from light and moisture[3][6]

The Chemistry of Oxime Ligation

The reaction between an aminooxy group and an aldehyde or ketone proceeds via a nucleophilic addition to form a stable oxime linkage. This reaction is notable for its high specificity and the stability of the resulting bond compared to other linkages like imines or hydrazones.[4] The reaction is catalyzed by acidic conditions and can be accelerated at neutral pH by the addition of nucleophilic catalysts such as aniline (B41778) and its derivatives.[4]

Reaction Kinetics and Stability

While specific kinetic data for this compound is not extensively published, the kinetics of oxime ligation are well-documented. The reaction rate is influenced by pH, with faster rates typically observed at lower pH. However, for biological applications, the reaction is often carried out at or near neutral pH with the aid of a catalyst to achieve reasonable reaction times. The stability of the oxime bond is a key advantage, exhibiting greater hydrolytic stability than hydrazones, particularly at physiological pH.[4]

Key Applications of this compound

The homobifunctional nature of this compound makes it suitable for a variety of crosslinking applications in drug development and research.

PROTACs and Targeted Protein Degradation

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[7][8] The linker connecting the target-binding ligand and the E3 ligase ligand is a critical component of a PROTAC's design, influencing the formation and stability of the ternary complex. PEG linkers like this compound are frequently used due to their ability to enhance solubility and provide the necessary flexibility and length for effective ternary complex formation.[7][8]

Below is a diagram illustrating the general mechanism of PROTAC-mediated protein degradation.

PROTAC_Mechanism PROTAC-Mediated Protein Degradation Pathway POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC (this compound linker) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub transfer Proteasome Proteasome Ubiquitination->Proteasome Degradation signal Degradation POI Degradation Proteasome->Degradation Bioconjugation_Workflow General Bioconjugation Workflow Start Start Prep_Carbonyl Prepare Aldehyde/Ketone- Functionalized Molecule(s) Start->Prep_Carbonyl Prep_Linker Prepare this compound Solution Start->Prep_Linker Conjugation Oxime Ligation Reaction Prep_Carbonyl->Conjugation Prep_Linker->Conjugation Purification Purify Conjugate (e.g., SEC, Dialysis) Conjugation->Purification Analysis Analyze Conjugate (e.g., SDS-PAGE, MS) Purification->Analysis End End Analysis->End

References

The Homobifunctional Nature of Bis-aminooxy-PEG4: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis-aminooxy-PEG4 is a homobifunctional crosslinking reagent that has emerged as a valuable tool in bioconjugation, drug delivery, and proteomics. Its architecture, featuring two terminal aminooxy groups connected by a flexible tetraethylene glycol (PEG4) spacer, allows for the covalent linkage of two molecules possessing aldehyde or ketone functionalities through a highly efficient and stable oxime bond. This guide provides a comprehensive overview of the core principles of this compound, including its chemical properties, the kinetics and mechanism of oxime ligation, and detailed experimental protocols for its application in generating antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Introduction to Homobifunctional Crosslinkers and this compound

Homobifunctional crosslinkers are chemical reagents that possess two identical reactive functional groups, enabling the covalent linkage of two molecules.[1] These linkers are instrumental in various biochemical applications, including the stabilization of protein structures, the creation of immunoconjugates, and the assembly of complex biomolecular architectures.[2] this compound falls into this category, offering two aminooxy (-ONH2) moieties at either end of a hydrophilic PEG4 spacer.[3]

The key advantages of utilizing a PEG-based linker, such as in this compound, include enhanced water solubility of the resulting conjugate, reduced potential for aggregation, and decreased immunogenicity.[4][5] The PEG4 spacer also provides a defined and flexible distance between the conjugated molecules, which can be critical for maintaining their biological activity.

The Chemistry of Oxime Ligation

The utility of this compound lies in the chemoselective reaction between its aminooxy groups and carbonyl moieties (aldehydes or ketones) to form a stable oxime linkage (C=N-O). This reaction, known as oxime ligation, is considered a "click-type" reaction due to its high efficiency, specificity, and the mild, aqueous conditions under which it proceeds.

Mechanism of Oxime Ligation: The reaction is initiated by the nucleophilic attack of the aminooxy group on the carbonyl carbon. This is typically the rate-determining step and is followed by the dehydration of the resulting hemiaminal intermediate to form the stable oxime bond. The reaction is acid-catalyzed, with an optimal pH range typically between 4.5 and 7.

Quantitative Data

The following tables summarize key quantitative data for this compound and the kinetics of oxime ligation.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical FormulaC10H24N2O6
Molecular Weight268.31 g/mol
CAS Number98627-72-6
PurityTypically ≥95%
Spacer Arm Length~14 Å (estimated)

Table 2: Kinetic Data for Oxime Ligation

Aldehyde/KetoneAminooxy CompoundCatalyst (Concentration)pHSecond-Order Rate Constant (kobs, M⁻¹s⁻¹)Reference
BenzaldehydeAminooxyacetyl-peptideAniline (B41778) (100 mM)7.08.2
CitralAminooxy-dansylAniline (50 mM)7.310.3
CitralAminooxy-dansylm-Phenylenediamine (50 mM)7.327.0
2-PentanoneAminooxy-dansylAniline (100 mM)7.50.082

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

General Protocol for Homobifunctional Crosslinking using this compound

This protocol describes the general procedure for crosslinking two molecules (Molecule A and Molecule B) that have been functionalized with aldehyde or ketone groups.

Materials:

  • Molecule A with a carbonyl group

  • Molecule B with a carbonyl group

  • This compound

  • Reaction Buffer: 0.1 M Phosphate buffer, pH 6.0-7.0

  • Aniline (optional, as a catalyst)

  • Quenching solution: Acetone (B3395972) or an excess of a small molecule aldehyde

  • Purification system (e.g., Size Exclusion Chromatography (SEC) or Reverse-Phase HPLC)

Procedure:

  • Preparation of Reactants: Dissolve Molecule A and Molecule B in the Reaction Buffer to a final concentration of 1-10 mg/mL.

  • Crosslinking Reaction: Add this compound to the reaction mixture. A typical starting point is a 10- to 20-fold molar excess of the crosslinker over the limiting biomolecule.

  • Catalysis (Optional): For reactions at neutral pH or with less reactive ketones, aniline can be added to a final concentration of 10-100 mM to catalyze the reaction.

  • Incubation: Incubate the reaction mixture at room temperature for 2-12 hours with gentle mixing. The reaction progress can be monitored by SDS-PAGE or mass spectrometry.

  • Quenching (Optional): To consume any unreacted aminooxy groups, add a 5-fold molar excess of acetone and incubate for an additional 30 minutes.

  • Purification: Purify the cross-linked product from excess reagents and unreacted molecules using an appropriate chromatography method such as SEC or RP-HPLC.

  • Characterization: Characterize the purified conjugate to confirm the cross-linking and determine the purity. Techniques such as SDS-PAGE, mass spectrometry, and HPLC are commonly used.

Synthesis of an Antibody-Drug Conjugate (ADC) via Oxime Ligation

This protocol outlines the site-specific conjugation of a drug-linker containing an aminooxy group to an antibody that has been engineered to contain an aldehyde functionality.

Materials:

  • Aldehyde-functionalized monoclonal antibody (mAb)

  • Aminooxy-functionalized drug-linker (e.g., Aminooxy-PEG4-Drug)

  • Conjugation Buffer: 0.1 M Sodium phosphate, 150 mM NaCl, pH 6.5

  • Purification: Size-exclusion chromatography (SEC) column

  • Characterization: Hydrophobic Interaction Chromatography (HIC)-HPLC, Mass Spectrometry

Procedure:

  • Antibody Preparation: Buffer exchange the aldehyde-functionalized mAb into the Conjugation Buffer to a concentration of 5-10 mg/mL.

  • Conjugation Reaction: Add the aminooxy-functionalized drug-linker to the antibody solution at a 5- to 10-fold molar excess.

  • Incubation: Gently mix the reaction and incubate at room temperature for 12-24 hours.

  • Purification: Purify the resulting ADC from unreacted drug-linker and other small molecules using an SEC column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

  • Characterization:

    • Determine the final protein concentration using a BCA assay or by measuring absorbance at 280 nm.

    • Determine the drug-to-antibody ratio (DAR) using HIC-HPLC or mass spectrometry.

Visualizations

The following diagrams, created using Graphviz (DOT language), illustrate key concepts related to this compound.

Homobifunctional Nature of this compound

Homobifunctional_Nature cluster_product Resulting Conjugate Molecule_A Molecule A (with Aldehyde/Ketone) Bis_aminooxy_PEG4 This compound (H₂N-O-PEG4-O-NH₂) Molecule_A->Bis_aminooxy_PEG4 Oxime Ligation Molecule_B Molecule B (with Aldehyde/Ketone) Bis_aminooxy_PEG4->Molecule_B Oxime Ligation Conjugate Molecule A - PEG4 - Molecule B (Cross-linked Product)

Caption: Logical relationship of this compound crosslinking two molecules.

Oxime Ligation Reaction Mechanism

Oxime_Ligation_Mechanism cluster_reactants Reactants Carbonyl R-C(=O)-R' Intermediate Hemiaminal Intermediate R-C(OH)(NH-O-R'')-R' Carbonyl->Intermediate + H₂N-O-R'' Aminooxy H₂N-O-R'' Product Oxime Product R-C(=N-O-R'')-R' Intermediate->Product - H₂O Water H₂O

Caption: Simplified mechanism of oxime bond formation.

Experimental Workflow for ADC Synthesis

ADC_Synthesis_Workflow Start Aldehyde-functionalized Antibody Step1 Conjugation with Aminooxy-PEG-Drug Start->Step1 Step2 Purification (Size Exclusion Chromatography) Step1->Step2 Step3 Characterization (HIC-HPLC, Mass Spectrometry) Step2->Step3 End Purified ADC Step3->End

Caption: Workflow for antibody-drug conjugate synthesis using oxime ligation.

Applications in Drug Development

Antibody-Drug Conjugates (ADCs)

This compound and related structures are valuable in the construction of ADCs. By creating site-specific ADCs where the drug is attached to a defined location on the antibody, a more homogeneous product with a consistent drug-to-antibody ratio (DAR) can be achieved. This leads to improved pharmacokinetics and a better safety profile compared to randomly conjugated ADCs.

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the degradation of the target protein. The linker connecting the target-binding and E3 ligase-binding moieties is a critical component of a PROTAC. Homobifunctional linkers like this compound can be used in a modular approach to synthesize libraries of PROTACs with varying linker lengths to optimize the ternary complex formation and subsequent protein degradation.

Conclusion

This compound is a versatile homobifunctional crosslinker that leverages the robust and chemoselective oxime ligation. Its well-defined PEG4 spacer enhances the physicochemical properties of the resulting bioconjugates, making it a valuable tool for researchers in drug development and various other scientific disciplines. The detailed protocols and conceptual diagrams provided in this guide serve as a comprehensive resource for the effective application of this compound in creating novel and well-defined biomolecular constructs.

References

The Aminooxy Group: A Linchpin for Robust Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of bioconjugation, the precise and stable linkage of molecules is paramount. Among the arsenal (B13267) of chemical tools available, the aminooxy group has emerged as a powerful and versatile functional group, enabling the formation of highly stable oxime bonds under mild, biocompatible conditions. This technical guide provides a comprehensive overview of the role of the aminooxy group in bioconjugation, detailing its chemical reactivity, the superior stability of the resulting oxime linkage, and its diverse applications in research and therapeutic development. We will delve into detailed experimental protocols and present quantitative data to offer a practical resource for scientists in the field.

The primary reaction involving the aminooxy group is its chemoselective ligation with an aldehyde or ketone to form an oxime bond.[1][2] This reaction is highly specific, proceeds readily in aqueous environments, and is compatible with the vast array of functional groups found in biological macromolecules.[3] The resulting oxime linkage is significantly more stable than analogous imine and hydrazone bonds, a critical feature for the development of robust bioconjugates for in vivo applications.[4]

Core Principles of Aminooxy-Based Bioconjugation

The utility of the aminooxy group in bioconjugation stems from a combination of its unique chemical properties and the favorable characteristics of the resulting oxime bond.

Chemical Reactivity and the "Alpha Effect"

The aminooxy group (R-O-NH₂) exhibits enhanced nucleophilicity compared to a typical primary amine due to the "alpha effect". This phenomenon, where an atom adjacent to the nucleophilic center bears a lone pair of electrons (in this case, the oxygen atom), increases the reactivity of the aminooxy group towards carbonyls.[5] This heightened reactivity allows the ligation to proceed efficiently even at low concentrations of reactants.

Oxime Ligation: Mechanism and Kinetics

The reaction between an aminooxy group and an aldehyde or ketone proceeds through a two-step mechanism involving the formation of a tetrahedral intermediate, followed by an acid-catalyzed dehydration to yield the stable oxime bond.[4] The reaction is generally fastest in slightly acidic conditions (around pH 4.5), which facilitates the dehydration step.[6] However, the reaction can still proceed at neutral pH, albeit at a slower rate.[4] To overcome this, nucleophilic catalysts such as aniline (B41778) and its derivatives are often employed to accelerate the reaction at physiological pH.[7][8]

The general mechanism for aniline-catalyzed oxime formation is depicted below:

Oxime Ligation Mechanism Aminooxy R1-O-NH2 (Aminooxy compound) Tetrahedral_Intermediate Tetrahedral Intermediate Aminooxy->Tetrahedral_Intermediate + Aldehyde Protonated_Schiff_Base Protonated Schiff Base Aldehyde R2-CHO (Aldehyde) Aldehyde->Tetrahedral_Intermediate Schiff_Base Schiff Base Intermediate Aniline Aniline (Catalyst) Aniline->Schiff_Base + Aldehyde Oxime R1-O-N=CH-R2 (Oxime) Tetrahedral_Intermediate->Oxime - H2O Schiff_Base->Protonated_Schiff_Base + H+ Protonated_Schiff_Base->Oxime + Aminooxy - Aniline Water H2O

Aniline-catalyzed oxime formation mechanism.
Stability of the Oxime Bond

A key advantage of aminooxy-based bioconjugation is the exceptional stability of the resulting oxime linkage, particularly when compared to hydrazone bonds.[4][9] The hydrolytic stability of oximes is significantly greater, with rate constants for hydrolysis being nearly 1000-fold lower than those for simple hydrazones under acidic conditions.[10] At neutral pH (pD 7.0), the first-order rate constant for the hydrolysis of an oxime was found to be approximately 600-fold lower than that of a methylhydrazone.[9] This enhanced stability is crucial for applications where the bioconjugate is exposed to physiological conditions for extended periods, such as in drug delivery.[11]

Quantitative Data on Oxime Ligation and Stability

The following tables summarize key quantitative data related to the kinetics and stability of oxime linkages, providing a basis for comparison with other bioconjugation methods.

Table 1: Comparison of Kinetic Parameters for Oxime Ligation with Different Catalysts

Aldehyde/KetoneAminooxy CompoundCatalyst (Concentration)pHSolventkobs (M⁻¹s⁻¹)Reference
BenzaldehydeAminooxyacetyl-peptideAniline (100 mM)7.00.3 M Na Phosphate8.2[12]
CitralAminooxy-dansylAniline (50 mM)7.3Phosphate Buffer48.9[13]
CitralAminooxy-dansylm-Phenylenediamine (50 mM)7.3Phosphate Buffer78.2[13]
2-PentanoneAminooxy-dansylAniline (100 mM)7.5Tris-HCl0.082[13]
2-PentanoneAminooxy-dansylm-Phenylenediamine (100 mM)7.5Tris-HCl0.20[13]

Table 2: Comparative Hydrolytic Stability of Oximes and Hydrazones

ConjugateRelative First-Order Rate Constant for Hydrolysis (krel) at pD 7.0Reference
Oxime1[6]
Semicarbazone160[6]
Acetylhydrazone300[6]
Methylhydrazone600[6]

Applications in Bioconjugation

The unique properties of the aminooxy group have led to its widespread adoption in various bioconjugation applications, from fundamental research to the development of novel therapeutics.

Labeling of Glycoproteins

A prominent application of aminooxy chemistry is the labeling of glycoproteins.[2] This is typically achieved through a two-step process:

  • Oxidation: The carbohydrate moieties of the glycoprotein (B1211001), particularly sialic acids, are mildly oxidized with sodium periodate (B1199274) (NaIO₄) to generate reactive aldehyde groups.[14]

  • Ligation: The aldehyde-functionalized glycoprotein is then reacted with an aminooxy-containing probe, such as a fluorescent dye or biotin, to form a stable oxime linkage.[2]

This method allows for the site-specific labeling of the glycan portions of a protein, which are often located away from the protein's active or binding sites, thereby preserving its biological function.[15]

Glycoprotein Labeling Workflow cluster_oxidation Step 1: Oxidation cluster_ligation Step 2: Ligation Glycoprotein Glycoprotein (with cis-diols) Periodate Sodium Periodate (NaIO4) Glycoprotein->Periodate Mild Oxidation Aldehyde_Glycoprotein Aldehyde-functionalized Glycoprotein Periodate->Aldehyde_Glycoprotein Aldehyde_Glycoprotein->Aldehyde_Glycoprotein2 Aminooxy_Probe Aminooxy-Probe (e.g., Dye, Biotin) Labeled_Glycoprotein Labeled Glycoprotein (Stable Oxime Linkage) Aminooxy_Probe->Labeled_Glycoprotein Aldehyde_Glycoprotein2->Aminooxy_Probe

Workflow for labeling glycoproteins.
Antibody-Drug Conjugates (ADCs)

The development of antibody-drug conjugates (ADCs) represents a significant advancement in targeted cancer therapy. ADCs consist of a monoclonal antibody that specifically targets a tumor antigen, a potent cytotoxic drug, and a linker that connects the two. The stability of this linker is critical to the ADC's efficacy and safety. The robust nature of the oxime bond makes it an attractive choice for ADC construction.[16]

One strategy for creating ADCs using aminooxy chemistry involves the site-specific introduction of a carbonyl group into the antibody. This can be achieved by oxidizing the antibody's carbohydrate domains or by genetically encoding an unnatural amino acid containing a ketone group.[16][17] The aminooxy-functionalized drug-linker is then conjugated to the modified antibody.

ADC_Synthesis_Workflow Antibody Monoclonal Antibody Oxidation Periodate Oxidation Antibody->Oxidation Glycan Targeting Oxidized_Ab Oxidized Antibody (Aldehyde groups) Oxidation->Oxidized_Ab ADC Antibody-Drug Conjugate (ADC) Oxidized_Ab->ADC Oxime Ligation Drug_Linker Aminooxy-Drug Linker Drug_Linker->ADC

Synthesis of an ADC via oxime ligation.

Experimental Protocols

This section provides detailed methodologies for key experiments involving aminooxy-based bioconjugation.

Protocol 1: Periodate Oxidation of Antibody Glycans

This protocol describes the generation of aldehyde groups on the carbohydrate chains of an antibody.[15][18]

Materials:

  • Antibody solution (e.g., IgG) in PBS

  • Sodium periodate (NaIO₄)

  • 10X Reaction Buffer (1 M sodium acetate, 1.5 M NaCl, pH 5.5)

  • Ethylene (B1197577) glycol

  • Desalting column or ultrafiltration device

Procedure:

  • Prepare a fresh 100 mM solution of sodium periodate in deionized water. Protect from light.

  • To the antibody solution, add 1/10th volume of 10X Reaction Buffer.

  • Add 1/10th volume of the 100 mM sodium periodate solution to the antibody mixture. The final periodate concentration will be approximately 10 mM.

  • Incubate the reaction for 30 minutes at room temperature in the dark.

  • Quench the reaction by adding ethylene glycol to a final concentration of 10 mM. Incubate for 10 minutes at room temperature.

  • Remove excess periodate and byproducts by passing the solution through a desalting column or by buffer exchange using an ultrafiltration device equilibrated with PBS, pH 7.4.

Protocol 2: Oxime Ligation for Antibody Labeling

This protocol details the conjugation of an aminooxy-functionalized probe to an oxidized antibody.[19]

Materials:

  • Oxidized antibody solution (from Protocol 1)

  • Aminooxy-functionalized probe (e.g., aminooxy-biotin, aminooxy-dye) dissolved in DMSO or water

  • Aniline solution (optional catalyst, e.g., 1 M in DMSO)

  • PBS, pH 7.4

Procedure:

  • To the oxidized antibody solution, add the aminooxy-functionalized probe. A 20- to 50-fold molar excess of the probe over the antibody is typically used.

  • If using a catalyst, add aniline to a final concentration of 10-100 mM.

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Remove the excess unreacted probe by dialysis, desalting column chromatography, or ultrafiltration.

Protocol 3: Determination of Drug-to-Antibody Ratio (DAR)

The drug-to-antibody ratio (DAR) is a critical quality attribute of an ADC. Several methods can be used for its determination.[11][20][]

Table 3: Comparison of Methods for DAR Determination

MethodPrincipleAdvantagesDisadvantages
UV/Vis Spectroscopy Measures absorbance at two wavelengths to determine the concentrations of the antibody and drug based on their extinction coefficients.[11]Simple, rapid, and requires minimal sample preparation.Provides only the average DAR. Can be inaccurate if absorbance spectra overlap significantly.[11]
Hydrophobic Interaction Chromatography (HIC) Separates ADC species based on increasing hydrophobicity with higher drug loading. The weighted average DAR is calculated from the peak areas.[20]Provides information on the distribution of different drug-loaded species.Requires specialized columns and method development.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Involves reduction of the ADC to separate heavy and light chains, followed by separation of drug-loaded chains.[20]Provides DAR and information on the distribution of the drug on heavy and light chains.The reduction step adds complexity to the workflow.
Mass Spectrometry (MS) Directly measures the mass of the intact ADC or its subunits to determine the number of conjugated drugs.[]Provides accurate mass measurements and detailed information on drug distribution.Requires specialized instrumentation and expertise in data analysis.

General Procedure for DAR Determination by UV/Vis Spectroscopy:

  • Measure the absorbance of the ADC solution at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the drug (λmax).

  • Determine the molar extinction coefficients of the unconjugated antibody at 280 nm (εAb,280) and the drug at 280 nm (εDrug,280) and λmax (εDrug,λmax).

  • Calculate the concentration of the antibody and the drug using the following equations based on the Beer-Lambert law.

  • The DAR is then calculated as the molar ratio of the drug to the antibody.

Conclusion

The aminooxy group, through its ability to form highly stable oxime bonds, has become an indispensable tool in the field of bioconjugation. Its chemoselectivity, coupled with the mild reaction conditions required for ligation, makes it particularly well-suited for the modification of sensitive biological molecules. The superior stability of the oxime linkage compared to other imine-based chemistries provides a significant advantage for the development of robust bioconjugates for a wide range of applications, from fluorescent labeling in basic research to the construction of next-generation antibody-drug conjugates for targeted therapies. The detailed protocols and quantitative data presented in this guide are intended to empower researchers to effectively harness the power of aminooxy chemistry in their scientific endeavors.

References

A Technical Guide to Protein Modification with Bis-aminooxy-PEG4 for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Bis-aminooxy-PEG4, a homobifunctional crosslinker, and its application in protein modification. Tailored for beginners, this document details the core principles of oxime ligation, experimental protocols, and the critical role of this linker in enhancing the properties of bioconjugates, particularly antibody-drug conjugates (ADCs).

Introduction to this compound and Protein Modification

Protein modification is a cornerstone of modern biotechnology and drug development, enabling the enhancement of protein function, stability, and therapeutic potential.[1] this compound is a versatile tool in this field, belonging to the class of polyethylene (B3416737) glycol (PEG) linkers.[2] Its structure features two terminal aminooxy groups separated by a four-unit polyethylene glycol chain. This design imparts hydrophilicity, which can improve the solubility and reduce aggregation of the resulting protein conjugate.[2][3]

The primary application of this compound lies in oxime ligation , a highly specific and efficient bioorthogonal conjugation reaction.[4] This reaction forms a stable oxime bond between the aminooxy group of the linker and a carbonyl group (an aldehyde or ketone) on the protein.[5] This method is favored for its mild reaction conditions and the stability of the resulting linkage, making it ideal for sensitive biological molecules.[4]

A significant application of this technology is in the development of Antibody-Drug Conjugates (ADCs) . ADCs are a class of targeted therapies that combine the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic drug.[6][7] The linker, such as this compound, plays a crucial role in connecting the antibody to the drug, influencing the ADC's stability, pharmacokinetics, and overall efficacy.[3][8]

Core Principles: The Oxime Ligation Reaction

The key to understanding the utility of this compound is the oxime ligation reaction. This reaction involves the nucleophilic attack of the aminooxy group on an aldehyde or ketone, forming a stable oxime linkage.

The general mechanism can be visualized as follows:

Oxime_Ligation cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Protein_Aldehyde Protein with Aldehyde/Ketone Group Reaction_Step Nucleophilic Attack Protein_Aldehyde->Reaction_Step Bis_aminooxy_PEG4 This compound Bis_aminooxy_PEG4->Reaction_Step Protein_Conjugate Protein-PEG4-Oxime Conjugate Reaction_Step->Protein_Conjugate

Caption: Mechanism of Oxime Ligation.

This reaction is typically carried out in an aqueous buffer at a slightly acidic pH to facilitate the reaction.[9] Catalysts like aniline (B41778) can be used to increase the reaction rate.[10]

Quantitative Data Summary

The following tables summarize key quantitative parameters relevant to protein modification using this compound and similar linkers in the context of ADC development.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC10H24N2O6[5]
Molecular Weight268.3 g/mol [5]
Purity>95%[5]
SolubilityWater, DMSO, DCM, DMF[5]
Storage Condition-20°C[5][11]

Table 2: Typical Reaction Conditions for Oxime Ligation

ParameterRecommended RangeSource
pH4.5 - 6.5[9]
TemperatureRoom Temperature or 4°C[9]
Molar Ratio (Linker:Protein)5:1 to 20:1[9]
Catalyst (optional)Aniline (10-20 mM)[12]
Reaction Time2 - 24 hours[9]

Table 3: Impact of PEG Linkers on ADC Properties

PropertyEffect of PEGylationSource
Drug-to-Antibody Ratio (DAR) Enables higher DAR by improving solubility[2]
Pharmacokinetics Longer PEG chains can lead to slower clearance[13]
Stability Reduces aggregation and improves plasma stability[3]
Therapeutic Window Can be widened due to improved properties[13]

Experimental Protocols

This section provides detailed methodologies for key experiments involving the use of this compound for protein modification, with a focus on antibody-drug conjugate synthesis.

Generation of Aldehyde Groups on an Antibody

For site-specific conjugation, aldehyde or ketone groups need to be introduced onto the protein. A common method for antibodies is the oxidation of the carbohydrate moieties in the Fc region.

Materials:

Procedure:

  • Antibody Preparation: If necessary, perform a buffer exchange of the antibody solution into PBS, pH 7.4, using a centrifugal filter unit. Adjust the antibody concentration to 5-10 mg/mL.[13]

  • Oxidation Reaction:

    • Add 1/10th volume of the 10X Reaction Buffer to the antibody solution.

    • Add freshly prepared sodium periodate solution to a final concentration of 1-15 mM.[13]

    • Incubate the reaction mixture in the dark for 30 minutes at room temperature.

  • Quenching: Add ethylene glycol to a final concentration of 10-20 mM to stop the reaction. Incubate for 10-15 minutes at room temperature.[13]

  • Purification: Immediately purify the oxidized antibody using a desalting column or centrifugal filter unit to remove excess reagents. The antibody is now ready for conjugation.

Conjugation of this compound to the Aldehyde-Modified Antibody

Materials:

  • Oxidized antibody from section 4.1

  • This compound

  • Conjugation Buffer (e.g., 100 mM Sodium Acetate, 150 mM NaCl, pH 5.5)

  • Aniline (optional, as catalyst)

  • Quenching Buffer (optional)

  • Purification column (e.g., Size Exclusion Chromatography - SEC)

Procedure:

  • Prepare this compound Solution: Dissolve this compound in a suitable solvent like DMSO to a stock concentration of 10-20 mM.

  • Conjugation Reaction:

    • Add the this compound stock solution to the oxidized antibody solution. A molar excess of 5 to 20-fold of the linker is typically used.

    • If using a catalyst, add aniline to a final concentration of 10-20 mM.[12]

    • Incubate the reaction mixture at room temperature for 2-24 hours with gentle shaking, protected from light.[9]

  • Purification: Purify the resulting ADC using a suitable chromatography method like SEC to remove excess linker and other reagents.[3]

Characterization of the Protein Conjugate

Drug-to-Antibody Ratio (DAR) Determination: The average number of drug molecules conjugated to each antibody is a critical quality attribute.[14] This can be determined using several methods:

  • UV-Vis Spectroscopy: By measuring the absorbance at 280 nm (for the antibody) and a wavelength specific to the drug, the DAR can be calculated using the Beer-Lambert law.[14]

  • Hydrophobic Interaction Chromatography (HIC): This technique separates ADC species with different numbers of conjugated drugs, allowing for the determination of the DAR distribution.[7]

  • Mass Spectrometry (MS): LC-MS can be used to determine the molecular weights of the different ADC species, from which the number of conjugated drugs can be calculated.[14]

Stability Assessment: The stability of the conjugate is crucial for its therapeutic efficacy.

  • Plasma Stability Assay: The ADC is incubated in plasma, and the amount of intact ADC and released payload is quantified over time using methods like ELISA or LC-MS.[6]

Visualizing Workflows and Pathways

The following diagrams illustrate the experimental workflow for ADC synthesis and a simplified signaling pathway of an ADC.

Experimental Workflow for ADC Synthesis

ADC_Synthesis_Workflow cluster_antibody_prep Antibody Preparation cluster_conjugation Conjugation cluster_purification_char Purification & Characterization Buffer_Exchange Buffer Exchange Oxidation Oxidation of Glycans Buffer_Exchange->Oxidation Purification_1 Purification Oxidation->Purification_1 Oxime_Ligation Oxime Ligation with This compound-Drug Purification_1->Oxime_Ligation Purification_2 Purification (e.g., SEC) Oxime_Ligation->Purification_2 Characterization Characterization (DAR, Stability) Purification_2->Characterization

Caption: Workflow for ADC Synthesis.

Simplified Signaling Pathway of an ADC

ADC_Signaling_Pathway ADC_Binding ADC binds to target antigen on cancer cell surface Internalization Internalization via endocytosis ADC_Binding->Internalization Lysosomal_Trafficking Trafficking to lysosome Internalization->Lysosomal_Trafficking Payload_Release Payload release in lysosome Lysosomal_Trafficking->Payload_Release Cellular_Target Payload interacts with intracellular target (e.g., microtubules, DNA) Payload_Release->Cellular_Target Apoptosis Induction of Apoptosis Cellular_Target->Apoptosis

Caption: ADC Mechanism of Action.

Handling and Storage of this compound

Proper handling and storage are crucial to maintain the integrity of this compound.

  • Handling: This product should be handled by personnel qualified in handling potentially hazardous chemicals, using appropriate personal protective equipment such as gloves and safety goggles in a chemical fume hood.[11]

  • Storage: Store in a tightly sealed container at -20°C.[5][11] Avoid exposure to heat, flames, and oxidizing agents.[11]

Troubleshooting

Low Conjugation Efficiency:

  • Verify Aldehyde/Ketone Formation: Ensure the oxidation step was successful.

  • Optimize Reaction Conditions: Vary the pH, temperature, and molar ratio of the linker to the protein.

  • Use a Catalyst: The addition of aniline can increase the reaction rate.

High Aggregation:

  • Ensure Purity of Starting Materials: Aggregates in the initial antibody solution can promote further aggregation.

  • Optimize Buffer Conditions: The choice of buffer and its ionic strength can influence aggregation.

  • Consider a Longer PEG Linker: For highly hydrophobic payloads, a longer PEG chain may be necessary to improve solubility.[8]

Conclusion

This compound is a powerful and versatile tool for researchers in protein modification. Its ability to form stable oxime bonds under mild conditions makes it particularly suitable for the development of complex bioconjugates like ADCs. By understanding the principles of oxime ligation and following robust experimental protocols, scientists can leverage this technology to create novel therapeutics with enhanced properties and improved therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for Bis-aminooxy-PEG4 in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Bis-aminooxy-PEG4

This compound is a homobifunctional crosslinker that plays a pivotal role in modern bioconjugation. It consists of two terminal aminooxy groups separated by a hydrophilic 4-unit polyethylene (B3416737) glycol (PEG) spacer. This structure allows for the covalent linkage of two molecules that have been modified to contain an aldehyde or ketone group. The reaction between the aminooxy group and a carbonyl (aldehyde or ketone) is known as oxime ligation , a highly efficient and chemoselective reaction that forms a stable oxime bond.[1][2][3]

The PEG spacer is a key feature, imparting several desirable properties to the resulting bioconjugate. PEG is known to increase hydrophilicity, which can improve the solubility and reduce aggregation of proteins or hydrophobic drugs.[4] Furthermore, the PEG chain can shield the conjugate from enzymatic degradation and reduce its immunogenicity, often leading to a longer circulation half-life in vivo.[1]

Key Applications:

  • Antibody-Drug Conjugates (ADCs): this compound is used to link cytotoxic drugs to monoclonal antibodies, enabling targeted delivery to cancer cells.

  • PEGylation of Proteins and Peptides: Modifying therapeutic proteins or peptides with this compound can enhance their pharmacokinetic and pharmacodynamic properties.

  • Drug Delivery and Nanoparticle Functionalization: The linker can be used to attach drugs to carrier molecules or to functionalize the surface of nanoparticles for targeted delivery.

  • Proteomics and Diagnostics: It is used to create probes and labeling reagents for the detection and study of biomolecules.

Properties of this compound

PropertyValueReference
Chemical Formula C10H24N2O6
Molecular Weight 268.31 g/mol
Appearance Varies (often a solid or oil)
Solubility Soluble in water and most organic solvents
Reactive Groups 2x Aminooxy (-O-NH2)
Reacts With Aldehydes, Ketones
Resulting Bond Oxime (-O-N=CH-)

The Oxime Ligation Reaction

The core of using this compound is the oxime ligation reaction. This reaction is highly chemoselective, meaning the aminooxy and carbonyl groups react specifically with each other even in the presence of other functional groups found in biomolecules, like amines and thiols. The reaction proceeds under mild, aqueous conditions, making it ideal for modifying sensitive biological molecules. The formation of the oxime bond is efficient at a slightly acidic to neutral pH (typically pH 4.5-7.5). Aniline (B41778) and its derivatives can be used to catalyze the reaction, significantly increasing the reaction rate, especially at neutral pH.

Figure 1: Oxime Ligation Reaction

Experimental Protocols

Protocol 1: Generation of Aldehyde Groups on Glycoproteins via Periodate (B1199274) Oxidation

To conjugate this compound to glycoproteins (like antibodies), you must first generate aldehyde groups on their carbohydrate moieties. A common method is the mild oxidation of vicinal diols in sialic acid or other sugar residues using sodium meta-periodate (NaIO₄).

Materials:

  • Glycoprotein (B1211001) (e.g., IgG antibody) in a suitable buffer (e.g., PBS)

  • Sodium meta-periodate (NaIO₄)

  • Oxidation Buffer: 0.1 M Sodium Acetate, pH 5.5

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Desalting column (e.g., Sephadex G-25) or dialysis cassette

Procedure:

  • Buffer Exchange: Exchange the glycoprotein into the Oxidation Buffer using a desalting column or dialysis. Adjust the protein concentration to 1-10 mg/mL.

  • Periodate Solution Preparation: Prepare a fresh solution of NaIO₄ in cold Oxidation Buffer. The final concentration of periodate in the reaction will typically be 1-10 mM.

  • Oxidation Reaction:

    • Cool the glycoprotein solution on ice.

    • Add the cold NaIO₄ solution to the glycoprotein solution to achieve the desired final concentration.

    • Incubate the reaction on ice for 30 minutes in the dark (periodate is light-sensitive).

  • Quenching and Buffer Exchange:

    • Remove the excess periodate and exchange the buffer to the Coupling Buffer. This can be done using a desalting column or dialysis. This step is crucial to stop the reaction and prepare the glycoprotein for the subsequent ligation.

    • The resulting aldehyde-modified glycoprotein is now ready for conjugation with this compound.

Protocol 2: Conjugation of this compound to an Aldehyde-Modified Protein

This protocol describes the general procedure for reacting this compound with a protein that has been functionalized with aldehyde groups.

Materials:

  • Aldehyde-modified protein (from Protocol 1) in Coupling Buffer (PBS, pH 7.2-7.5)

  • This compound

  • Anhydrous DMSO

  • (Optional) Aniline catalyst solution (e.g., 1 M in DMSO)

  • Purification system: Size-Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF)

Procedure:

  • Reagent Preparation:

    • Dissolve this compound in anhydrous DMSO to create a stock solution (e.g., 100 mM). Store desiccated at -20°C.

    • The aldehyde-modified protein should be at a concentration of 1-10 mg/mL in Coupling Buffer.

  • Conjugation Reaction:

    • Add a 10-50 molar excess of the this compound stock solution to the protein solution. The exact ratio should be optimized for your specific application.

    • (Optional) If using a catalyst, add aniline to a final concentration of 10-100 mM. Note that aniline can be toxic to cells, so its use depends on the final application.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification of the Conjugate:

    • Remove unreacted this compound, catalyst, and other small molecules using Size-Exclusion Chromatography (SEC).

    • Alternatively, for larger volumes, Tangential Flow Filtration (TFF) with an appropriate molecular weight cut-off (MWCO) membrane can be used.

    • The buffer for purification should be suitable for the final application (e.g., PBS).

  • Analysis and Storage:

    • Analyze the conjugate using SDS-PAGE to observe the increase in molecular weight and Mass Spectrometry to confirm the conjugation.

    • Determine the concentration of the final conjugate using a protein assay (e.g., BCA).

    • Store the purified conjugate under conditions appropriate for the protein (e.g., at 4°C or frozen at -80°C).

Quantitative Data: Stability of Oxime Linkage

The stability of the linker is critical for in vivo applications. The oxime bond is significantly more stable than other imine-based linkages, such as hydrazones, especially at physiological pH.

Linkage TypeRelative Hydrolytic Stability (pH 7)Equilibrium Constant (Keq)Key CharacteristicsReferences
Oxime High (rate constant ~600x lower than hydrazone)>10⁸ M⁻¹Very stable under physiological conditions. Favored for long-term stability.
Hydrazone Moderate to Low10⁴ - 10⁶ M⁻¹Susceptible to hydrolysis, especially at acidic pH. Can be used for controlled-release applications.
Imine (Schiff Base) Very Low< HydrazoneGenerally unstable and requires reduction to a secondary amine for stability.

Visualizing Workflows and Mechanisms

Workflow for Antibody-Drug Conjugate (ADC) Synthesis

This diagram outlines the key steps in creating an ADC using this compound as a linker to connect a payload (drug) that has been modified with an aldehyde group to an antibody.

G Figure 2: ADC Synthesis Workflow cluster_0 Antibody Preparation cluster_1 Linker-Payload Preparation cluster_2 Conjugation & Purification A1 Start with Monoclonal Antibody A2 Introduce Aldehyde Groups (e.g., Periodate Oxidation) A1->A2 A3 Purify Aldehyde-Antibody A2->A3 C1 React Aldehyde-Antibody with this compound A3->C1 B1 Start with Cytotoxic Payload B2 Modify Payload with Aldehyde Group B1->B2 B3 Purify Aldehyde-Payload B2->B3 C3 React Antibody-Linker with Aldehyde-Payload B3->C3 C2 Purify Antibody-Linker Intermediate C1->C2 C2->C3 C4 Purify Final ADC C3->C4 C5 Characterize ADC (DAR, Purity, Potency) C4->C5 G Figure 3: ADC Mechanism of Action cluster_cell ADC 1. ADC Circulates in Bloodstream Binding 2. Antibody Binds to Tumor Antigen ADC->Binding Targeting Internalization 3. Receptor-Mediated Endocytosis Binding->Internalization Internalization Trafficking 4. Trafficking to Lysosome Internalization->Trafficking Intracellular Transport Release 5. Linker Cleavage & Payload Release Trafficking->Release Acidic pH/ Enzymes Action 6. Payload Induces Cell Apoptosis Release->Action Cytotoxicity Cell Cancer Cell

References

Application Notes and Protocols for Protein Conjugation using Bis-aminooxy-PEG4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of proteins using bifunctional linkers is a powerful technique for creating novel biomolecules with enhanced therapeutic properties, for studying protein-protein interactions, and for the development of advanced drug delivery systems. Bis-aminooxy-PEG4 is a homobifunctional crosslinker that contains two aminooxy groups at the termini of a four-unit polyethylene (B3416737) glycol (PEG) spacer. This linker enables the covalent conjugation of two protein molecules through the formation of highly stable oxime bonds.

The core of this conjugation strategy lies in the chemoselective reaction between an aminooxy group and an aldehyde or ketone.[1] This bioorthogonal reaction proceeds efficiently under mild aqueous conditions, which is crucial for maintaining the structural integrity and biological activity of sensitive proteins.[2][3] The resulting oxime linkage is significantly more stable than imine or hydrazone bonds, ensuring the formation of durable protein conjugates.[2]

These application notes provide a detailed protocol for the conjugation of two distinct protein populations using this compound. The protocol is divided into three main stages:

  • Generation of Aldehyde Groups on the Target Protein: Introduction of reactive aldehyde functionalities onto one of the protein partners.

  • Protein-Protein Crosslinking: The conjugation of the aldehyde-modified protein with a second protein using the this compound linker.

  • Purification and Characterization of the Conjugate: Isolation and analysis of the resulting protein-protein conjugate.

Key Features of this compound Crosslinking:

  • High Specificity: The reaction is highly specific between the aminooxy and aldehyde/ketone groups, minimizing side reactions with other amino acid residues.[2]

  • Stable Linkage: The formed oxime bond is highly stable under physiological conditions.

  • Mild Reaction Conditions: The conjugation is performed in aqueous buffers at or near physiological pH, preserving protein structure and function.

  • Hydrophilic Spacer: The PEG4 spacer enhances the solubility of the resulting conjugate and provides a flexible linker between the two proteins.

Experimental Protocols

Part I: Generation of Aldehyde Groups on Protein A

This protocol describes the generation of aldehyde groups on a target protein (Protein A). This can be achieved by mild oxidation of N-terminal serine residues or sugar moieties on glycoproteins.

Materials:

  • Protein A (with an N-terminal serine or glycosylation sites)

  • Sodium periodate (B1199274) (NaIO₄)

  • Reaction Buffer: 100 mM Phosphate Buffer, pH 6.0

  • Quenching Solution: 1 M Glycerol

  • Desalting columns (e.g., PD-10)

Procedure:

  • Protein Preparation: Dissolve Protein A in the Reaction Buffer to a final concentration of 1-5 mg/mL.

  • Oxidation Reaction:

    • Prepare a fresh solution of sodium periodate in the Reaction Buffer.

    • Add the sodium periodate solution to the Protein A solution to a final concentration of 1-10 mM.

    • Incubate the reaction mixture in the dark for 20-30 minutes at room temperature.

  • Quenching the Reaction:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 20 mM to consume excess periodate.

    • Incubate for 5-10 minutes at room temperature.

  • Purification of Aldehyde-Modified Protein A:

    • Remove excess reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with 100 mM Phosphate Buffer, pH 7.2-7.5.

    • Collect the protein-containing fractions. The aldehyde-modified Protein A (Protein A-CHO) is now ready for conjugation.

Part II: Protein-Protein Crosslinking with this compound

This protocol details the conjugation of the aldehyde-modified Protein A (Protein A-CHO) to a second protein (Protein B) using the this compound linker. This is a two-step sequential process.

Materials:

  • Aldehyde-modified Protein A (Protein A-CHO) from Part I

  • Protein B

  • This compound

  • Conjugation Buffer: 100 mM Phosphate Buffer, 150 mM NaCl, pH 7.2-7.5

  • Aniline (B41778) (optional catalyst)

  • Quenching Reagent: 1 M Hydroxylamine, pH 7.0

Procedure:

Step 1: Reaction of this compound with Protein B

  • Reagent Preparation:

    • Dissolve Protein B in Conjugation Buffer to a desired concentration (e.g., 1-10 mg/mL).

    • Immediately before use, dissolve this compound in the Conjugation Buffer.

  • Conjugation Reaction 1:

    • Add a 10- to 50-fold molar excess of the this compound solution to the Protein B solution. The optimal molar ratio should be determined empirically.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification of Protein B-PEG-aminooxy:

    • Remove excess this compound using a desalting column or dialysis against the Conjugation Buffer.

Step 2: Reaction of Protein B-PEG-aminooxy with Protein A-CHO

  • Conjugation Reaction 2:

    • Combine the purified Protein B-PEG-aminooxy with Protein A-CHO in the Conjugation Buffer. A 1:1 to 1:5 molar ratio of Protein B-PEG-aminooxy to Protein A-CHO is recommended as a starting point.

    • For catalysis (optional), add aniline to a final concentration of 10-20 mM from a freshly prepared stock solution. Aniline can accelerate the rate of oxime bond formation.

    • Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add the Quenching Reagent to a final concentration of 50 mM to react with any remaining aldehyde groups and unreacted aminooxy groups.

    • Incubate for 30-60 minutes at room temperature.

Part III: Purification and Characterization of the Protein A-PEG4-Protein B Conjugate

Purification:

The final protein-protein conjugate can be purified from unreacted proteins and other byproducts using size-exclusion chromatography (SEC). The larger size of the conjugate will allow for its separation from the individual protein components.

Characterization:

  • SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis is a primary method to confirm successful conjugation. Under reducing conditions, the appearance of a new band at a higher molecular weight corresponding to the sum of the molecular weights of Protein A, Protein B, and the PEG linker indicates the formation of the conjugate. Densitometric analysis of the gel can provide an estimation of the conjugation efficiency.

  • Mass Spectrometry (MS): For a more precise characterization, the molecular weight of the conjugate can be determined by mass spectrometry (e.g., MALDI-TOF or ESI-MS). This will confirm the 1:1 conjugation of the two proteins.

  • Western Blot: If antibodies specific to each protein are available, Western blotting can be used to confirm the presence of both Protein A and Protein B in the high-molecular-weight conjugate band.

Quantitative Data Summary

The following tables provide representative data for a typical this compound protein conjugation experiment. The exact values will vary depending on the specific proteins and reaction conditions.

Table 1: Optimization of Molar Ratio for Protein B-PEG-aminooxy Formation

Molar Ratio (this compound : Protein B)% Protein B Monofunctionalized% Unreacted Protein B% Crosslinked Protein B (Homodimer)
10:165%30%5%
20:185%10%5%
50:190%5%5%

Table 2: Final Conjugation Efficiency

Molar Ratio (Protein B-PEG-aminooxy : Protein A-CHO)% Protein A-PEG4-Protein B Conjugate% Unreacted Protein A-CHO% Unreacted Protein B-PEG-aminooxy
1:140%50%10%
3:160%30%10%
5:175%15%10%

Visualizations

experimental_workflow cluster_part1 Part I: Aldehyde Generation cluster_part2 Part II: Crosslinking cluster_part3 Part III: Purification & Characterization ProteinA Protein A Oxidation Oxidation (NaIO₄) ProteinA->Oxidation Quenching1 Quenching (Glycerol) Oxidation->Quenching1 Purification1 Purification (Desalting) Quenching1->Purification1 ProteinA_CHO Protein A-CHO Purification1->ProteinA_CHO Conjugation2 Conjugation 2 ProteinA_CHO->Conjugation2 ProteinB Protein B Conjugation1 Conjugation 1 ProteinB->Conjugation1 BisAminooxyPEG4 This compound BisAminooxyPEG4->Conjugation1 Purification2 Purification Conjugation1->Purification2 ProteinB_PEG_aminooxy Protein B-PEG-aminooxy Purification2->ProteinB_PEG_aminooxy ProteinB_PEG_aminooxy->Conjugation2 Quenching2 Quenching (Hydroxylamine) Conjugation2->Quenching2 FinalConjugate_unpurified Unpurified Conjugate Quenching2->FinalConjugate_unpurified Purification3 Purification (SEC) FinalConjugate_unpurified->Purification3 FinalConjugate_purified Purified A-PEG-B Conjugate Purification3->FinalConjugate_purified Analysis Characterization (SDS-PAGE, MS) FinalConjugate_purified->Analysis

Caption: Experimental workflow for conjugating two proteins using this compound.

signaling_pathway ProteinA_CHO Protein A (with Aldehyde) FinalConjugate Protein A-PEG-Protein B ProteinA_CHO->FinalConjugate + Intermediate (Step 2) ProteinB Protein B Intermediate Protein B-PEG-ONH₂ ProteinB->Intermediate + BisAminooxyPEG4 (Step 1) BisAminooxyPEG4 H₂NO-PEG4-ONH₂

Caption: Reaction scheme for the two-step protein-protein conjugation.

References

Application of Bis-aminooxy-PEG4 in PROTAC Synthesis: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to PROTAC Technology and the Role of Linkers

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein disposal system to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[1][2] The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the overall physicochemical properties of the molecule, such as solubility and cell permeability.[3][4] Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are frequently employed due to their ability to enhance solubility and provide flexibility, which is crucial for optimal ternary complex formation.[4][5]

This application note provides a detailed overview of the use of Bis-aminooxy-PEG4, a bifunctional PEG linker, in the synthesis of PROTACs. We will explore the underlying chemistry, provide detailed experimental protocols, and present quantitative data on the impact of PEG linkers on PROTAC performance.

This compound: A Versatile Linker for Oxime Ligation

This compound is a PEG-based PROTAC linker featuring two terminal aminooxy groups. This symmetrical linker is particularly well-suited for the synthesis of PROTACs through oxime ligation, a highly efficient and chemoselective reaction between an aminooxy group and an aldehyde or ketone to form a stable oxime bond.[2] This "click chemistry" approach offers several advantages for PROTAC synthesis:

  • High Chemoselectivity: The reaction occurs under mild conditions and is orthogonal to most other functional groups found in complex biomolecules, minimizing the need for protecting groups.

  • Rapid and Efficient: Oxime ligation is typically a fast reaction with high yields.[2]

  • Modular "Split PROTAC" Approach: It allows for a "split PROTAC" strategy where the POI-binding ligand and the E3 ligase-binding ligand can be synthesized separately with aldehyde functionalities and then combined with the bis-aminooxy linker in a modular fashion. This combinatorial approach can significantly accelerate the optimization of the linker and ligand combinations.[2]

Quantitative Impact of PEG Linkers on PROTAC Performance

The length and composition of the PEG linker have a profound impact on the degradation efficiency of a PROTAC, which is typically quantified by the DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation) values.[6] The following tables summarize data from published studies on PROTACs with PEG linkers of varying lengths, illustrating the critical nature of linker optimization.

PROTACTarget ProteinE3 LigaseLinker CompositionDC50 (nM)Dmax (%)Reference
PROTAC 1 BRD4VHLPEG250>90[7]
PROTAC 2 BRD4VHLPEG41595[7][8]
PROTAC 3 BRD4VHLPEG680>90[7]
PROTAC 4 SMARCA2VHLPEG30065[3]
PROTAC 5 SMARCA4VHLPEG25070[3]
KRAS Degrader KRASCRBNNot Specified30Not Specified[1]
KRAS Degrader KRASVHLNot Specified100Not Specified[1]

Table 1: Comparative Degradation Efficiency of PROTACs with Varying PEG Linker Lengths. Data is illustrative and compiled from various sources in the literature.[1][3][7][8] DC50 and Dmax values are cell-line dependent.

PROTACLinker CompositionMolecular Weight ( g/mol )cLogPTPSA (Ų)Permeability (10⁻⁶ cm/s)
BRD4 PROTAC (Alkyl) Alkyl785.94.2165.20.5
BRD4 PROTAC (PEG2) PEG2831.93.5174.51.2
BRD4 PROTAC (PEG4) PEG4919.02.8193.02.5

Table 2: Influence of PEG Linker Length on Physicochemical Properties and Permeability of BRD4-Targeting PROTACs. Data is illustrative and compiled from publicly available research.[7] cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area.

Experimental Protocols

This section provides a detailed, generalized protocol for the synthesis of a PROTAC using this compound and two aldehyde-functionalized ligands.

Protocol 1: Synthesis of a Symmetrical PROTAC via Oxime Ligation

This protocol describes the one-pot synthesis of a symmetrical PROTAC where both the POI ligand and the E3 ligase ligand are the same aldehyde-functionalized molecule.

Reagents and Materials:

  • Aldehyde-functionalized Ligand (POI and E3 Ligase) (2.2 eq)

  • This compound (1.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Aniline (B41778) (catalyst, optional)

  • Standard glassware for organic synthesis

  • High-Performance Liquid Chromatography (HPLC) for purification

  • Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) for characterization

Procedure:

  • Dissolution: In a clean, dry round-bottom flask, dissolve the aldehyde-functionalized ligand (2.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Linker: To the stirred solution, add this compound (1.0 equivalent).

  • Catalysis (Optional): A catalytic amount of aniline can be added to accelerate the reaction.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by LC-MS to confirm the formation of the desired PROTAC.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by preparative HPLC to obtain the final PROTAC molecule.

  • Characterization: Confirm the identity and purity of the final PROTAC product by LC-MS and NMR spectroscopy.

Protocol 2: Synthesis of a Heterobifunctional PROTAC via a Two-Step Oxime Ligation

This protocol describes the synthesis of a heterobifunctional PROTAC with two different aldehyde-functionalized ligands (one for the POI and one for the E3 ligase). This requires a mono-protected bis-aminooxy linker, which is not commercially available and would need to be synthesized. For the purpose of this protocol, we will assume the availability of a mono-Boc-protected this compound.

Step 1: Synthesis of the Mono-ligated Linker

  • Reaction Setup: Dissolve mono-Boc-Bis-aminooxy-PEG4 (1.0 eq) and the first aldehyde-functionalized ligand (Ligand A, 1.1 eq) in anhydrous DMF.

  • Reaction: Stir the mixture at room temperature for 12-24 hours, monitoring by LC-MS.

  • Purification: Purify the mono-ligated intermediate by flash column chromatography.

Step 2: Deprotection and Second Ligation

  • Deprotection: Dissolve the purified mono-ligated intermediate in a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) to remove the Boc protecting group. Stir for 1-2 hours at room temperature.

  • Evaporation: Remove the solvent and excess TFA under reduced pressure.

  • Second Ligation: Dissolve the deprotected intermediate and the second aldehyde-functionalized ligand (Ligand B, 1.1 eq) in anhydrous DMF.

  • Reaction and Purification: Stir the reaction at room temperature for 12-24 hours. Purify the final heterobifunctional PROTAC by preparative HPLC.

  • Characterization: Characterize the final product by LC-MS and NMR.

Protocol 3: Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol outlines the procedure to evaluate the efficacy of the synthesized PROTAC in degrading the target protein in a cellular context.

Materials:

  • Cell line expressing the target protein

  • Synthesized PROTAC

  • Cell culture medium and supplements

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding: Seed the cells in a multi-well plate at an appropriate density and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with a range of concentrations of the synthesized PROTAC for a specified time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody for the target protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

  • Imaging and Analysis:

    • Capture the signal using a chemiluminescence imaging system.

    • Quantify the band intensities and normalize to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

Visualizing the Concepts: Diagrams and Workflows

To further clarify the concepts and procedures described, the following diagrams have been generated using Graphviz.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI binds E3 E3 Ubiquitin Ligase PROTAC->E3 binds Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI->Ternary_Complex E3->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation POI Degradation Proteasome->Degradation

Caption: PROTAC Mechanism of Action.

Oxime_Ligation_Synthesis cluster_0 Reactants cluster_1 Reaction cluster_2 Product Ligand_A Aldehyde-Functionalized Ligand A (POI) Reaction Oxime Ligation (DMF, RT) Ligand_A->Reaction Linker This compound Linker->Reaction Ligand_B Aldehyde-Functionalized Ligand B (E3 Ligase) Ligand_B->Reaction PROTAC Heterobifunctional PROTAC Reaction->PROTAC

Caption: PROTAC Synthesis via Oxime Ligation.

Western_Blot_Workflow A Cell Seeding B PROTAC Treatment A->B C Cell Lysis B->C D Protein Quantification C->D E SDS-PAGE D->E F Western Blotting E->F G Imaging and Analysis F->G H Determine DC50 and Dmax G->H

References

Site-Specific Protein Modification Using Bis-aminooxy-PEG4: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Bis-aminooxy-PEG4, a homobifunctional crosslinking reagent, for the site-specific modification and dimerization of proteins. This technology is particularly valuable for applications in drug discovery, proteomics, and the development of novel biotherapeutics.

Introduction

This compound is a versatile tool in bioconjugation that enables the covalent linkage of molecules containing carbonyl groups (aldehydes or ketones). Its structure features two aminooxy functionalities connected by a flexible 4-unit polyethylene (B3416737) glycol (PEG) spacer. The aminooxy groups react specifically with aldehydes or ketones to form stable oxime bonds.[1][2] This reaction, known as oxime ligation, is highly chemoselective and can be performed under mild, biocompatible conditions, making it ideal for modifying sensitive biological molecules.[3]

The homobifunctional nature of this compound allows for the crosslinking of two protein molecules, leading to the formation of protein dimers or higher-order oligomers. This capability is instrumental in studying and manipulating cellular processes that are regulated by protein-protein interactions and dimerization, such as signal transduction.[4][5] A key advantage of this approach is the ability to achieve site-specific modification by introducing a unique aldehyde or ketone group onto the target protein(s).[6][7]

Key Applications:

  • Induced Protein Dimerization: Forcing the association of two protein monomers to study the functional consequences of dimerization, such as the activation of signaling pathways.[4][5]

  • Antibody-Drug Conjugates (ADCs): While not a direct application of the bis-aminooxy functionality for crosslinking two proteins, the principles of aminooxy-aldehyde ligation are central to constructing ADCs where a drug is linked to an antibody.

  • PROTACs (Proteolysis Targeting Chimeras): this compound can be used as a PEG-based linker in the synthesis of PROTACs, which are molecules designed to induce the degradation of specific target proteins.[8]

  • Targeted Drug Delivery: Functionalizing targeting ligands to create multivalent constructs for enhanced binding affinity and therapeutic efficacy.

  • Fluorescent Labeling and Imaging: Attaching two reporter molecules for signal amplification in imaging applications.

Physicochemical Properties and Reaction Kinetics

A clear understanding of the properties of this compound and the kinetics of oxime ligation is crucial for designing and optimizing protein modification experiments.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Chemical Name 1,2-Bis(2-(aminooxy)ethoxy)ethane-PEG4
Molecular Weight 268.31 g/mol [8][9]
CAS Number 98627-72-6[8][9]
Formula C10H24N2O6[8][9]
Purity Typically ≥95%[2]
Solubility Water, DMSO, DMF[2]
Storage -20°C, protected from moisture[2][9]

Table 2: Kinetic Data for Oxime Ligation

ReactantsCatalyst (Concentration)pHSecond-Order Rate Constant (k, M⁻¹s⁻¹)Reference(s)
Aminooxyacetyl-peptide + BenzaldehydeAniline (B41778) (100 mM)7.08.2 ± 1.0[10]
6-Hydrazinopyridyl-peptide + BenzaldehydeAniline (10 mM)7.03.0 ± 0.3[10]
Aldehyde-functionalized protein + Aminooxy-dansylm-Phenylenediamine (B132917) (varying)7.0Up to 15 times more efficient than aniline[11]

It is important to note that the reaction with ketones is significantly slower than with aldehydes.[11] The use of catalysts such as aniline or m-phenylenediamine can significantly accelerate the reaction rate, especially at neutral pH.[10][11]

Experimental Protocols

This section provides detailed protocols for the site-specific introduction of an aldehyde group into a target protein and the subsequent crosslinking using this compound.

Protocol 1: Site-Specific Introduction of an Aldehyde Group via an "Aldehyde Tag"

This protocol utilizes the formylglycine-generating enzyme (FGE) to convert a cysteine residue within a specific recognition sequence to a formylglycine, which contains an aldehyde group.[6][7]

Materials:

  • Expression vector containing the gene of interest.

  • Plasmid encoding FGE.

  • Appropriate host cells for protein expression (e.g., E. coli, CHO cells).

  • Cell culture media and reagents.

  • Protein purification reagents (e.g., chromatography columns and buffers).

  • Mass spectrometer for protein characterization.

Procedure:

  • Genetic Engineering:

    • Genetically insert the FGE recognition sequence (the "aldehyde tag"), typically the pentapeptide consensus sequence CxPxR, into the gene of your protein of interest at the desired location (N-terminus, C-terminus, or an internal loop).[6]

    • Co-transfect or co-transform the host cells with the plasmid containing your aldehyde-tagged protein and the plasmid encoding FGE. For mammalian cells, a stable cell line expressing FGE can be generated for long-term use.[12]

  • Protein Expression and Purification:

    • Culture the host cells under conditions that induce the expression of both the target protein and FGE.

    • The FGE will co-translationally or post-translationally oxidize the cysteine residue within the aldehyde tag to a formylglycine.[13]

    • Lyse the cells and purify the aldehyde-tagged protein using standard chromatography techniques (e.g., affinity, ion exchange, size exclusion).

  • Verification of Aldehyde Tagging:

    • Confirm the successful conversion of the cysteine to formylglycine by mass spectrometry. The conversion results in a mass change of -1 Da (loss of two hydrogens and addition of one oxygen).

    • The aldehyde-tagged protein is now ready for conjugation with this compound.

Protocol 2: Homodimerization of an Aldehyde-Tagged Protein with this compound

This protocol describes the crosslinking of two molecules of an aldehyde-tagged protein to form a homodimer.

Materials:

  • Purified aldehyde-tagged protein (from Protocol 1) in an amine-free buffer (e.g., phosphate (B84403) buffer, HEPES) at pH 6.0-7.0.

  • This compound.

  • Anhydrous DMSO.

  • Aniline or m-phenylenediamine (optional, as catalyst).

  • Quenching reagent (e.g., acetone (B3395972) or an excess of a small aldehyde-containing molecule).

  • SDS-PAGE reagents.

  • Mass spectrometer.

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10-100 mM).

    • If using a catalyst, prepare a stock solution of aniline or m-phenylenediamine in the reaction buffer.

  • Crosslinking Reaction:

    • In a microcentrifuge tube, combine the purified aldehyde-tagged protein with the reaction buffer. A typical starting protein concentration is 1-10 mg/mL.

    • Add the this compound stock solution to the protein solution. The recommended molar ratio of this compound to protein is typically in the range of 5:1 to 20:1. This should be optimized for each specific protein.

    • If using a catalyst, add it to the reaction mixture to a final concentration of 10-100 mM.[10]

    • Incubate the reaction at room temperature for 2-24 hours with gentle mixing. The optimal reaction time should be determined empirically.

  • Quenching the Reaction:

    • To stop the reaction, add a quenching reagent to consume any unreacted aminooxy groups. For example, add acetone to a final concentration of 10% (v/v).[3]

  • Purification of the Crosslinked Product:

    • Remove the excess crosslinker and byproducts by size exclusion chromatography or dialysis.

  • Analysis of the Crosslinked Product:

    • Analyze the reaction mixture by SDS-PAGE. A successful crosslinking reaction will show a new band at approximately twice the molecular weight of the monomeric protein.

    • Confirm the identity of the dimer by mass spectrometry.

Protocol 3: Characterization of Crosslinked Proteins by Mass Spectrometry

Materials:

  • Purified crosslinked protein dimer.

  • Denaturation and reduction buffers (e.g., containing DTT).

  • Alkylation reagent (e.g., iodoacetamide).

  • Protease (e.g., trypsin).

  • LC-MS/MS system.

  • Crosslinking analysis software (e.g., XlinkX, pLink).

Procedure:

  • Sample Preparation:

    • Denature, reduce, and alkylate the purified protein dimer.

    • Digest the protein with a protease such as trypsin.

  • LC-MS/MS Analysis:

    • Separate the resulting peptides by liquid chromatography and analyze them by tandem mass spectrometry.[14]

  • Data Analysis:

    • Use specialized software to identify the crosslinked peptides. This software searches for pairs of peptides whose combined mass, plus the mass of the crosslinker, matches the precursor ion mass.[14][15]

    • The identification of a peptide pair from the same protein confirms an intramolecular crosslink, while a pair from two different protein chains confirms an intermolecular crosslink (the dimer).

Visualizations

Chemical Reaction

G start Start: Gene of Interest aldehyde_tag Introduce Aldehyde Tag (CxPxR sequence) start->aldehyde_tag expression Co-express with FGE aldehyde_tag->expression purification1 Purify Aldehyde-Tagged Protein expression->purification1 crosslinking Crosslinking Reaction with this compound purification1->crosslinking purification2 Purify Dimer crosslinking->purification2 analysis Characterization (SDS-PAGE, Mass Spec) purification2->analysis end End: Characterized Dimer analysis->end G cluster_membrane Cell Membrane receptor1 Receptor Monomer 1 (with Aldehyde Tag) dimer Induced Receptor Dimer receptor2 Receptor Monomer 2 (with Aldehyde Tag) linker This compound linker->receptor1 linker->receptor2 adaptor Adaptor Protein Recruitment (e.g., FADD) dimer->adaptor Dimerization caspase8 Pro-caspase-8 Activation adaptor->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Application Notes and Protocols for Bis-aminooxy-PEG4 Reaction with Aldehyde-Tagged Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific protein modification is a critical tool in modern biochemical research and drug development. The ability to covalently link molecules to specific sites on a protein enables the creation of advanced therapeutics like antibody-drug conjugates (ADCs), the development of sophisticated diagnostic reagents, and the study of protein structure and function. One powerful method for achieving site-specific protein conjugation is through the reaction of an aldehyde-tagged protein with an aminooxy-functionalized molecule. This reaction, known as an oxime ligation, is highly specific and forms a stable oxime bond under mild, biocompatible conditions.[1][2][3]

This application note provides detailed protocols for the use of Bis-aminooxy-PEG4, a homobifunctional crosslinker, to react with aldehyde-tagged proteins. The aldehyde tag is generated by the Formylglycine Generating Enzyme (FGE), which recognizes a specific peptide sequence (Cys-X-Pro-X-Arg) and oxidizes the cysteine residue to a formylglycine (fGly), creating a reactive aldehyde group.[4][5][6][7][8] this compound contains two aminooxy groups at either end of a flexible polyethylene (B3416737) glycol (PEG) spacer, allowing for the crosslinking of two aldehyde-tagged protein molecules. This can be utilized for various applications, including the formation of protein homodimers for functional studies, the creation of bispecific antibodies, or the assembly of protein complexes.

Principle of the Reaction

The core of this methodology is the chemoselective reaction between the aldehyde group on the formylglycine residue of the protein and one of the aminooxy groups of the this compound linker. This reaction forms a stable oxime bond. Due to the bifunctional nature of this compound, a second aldehyde-tagged protein can react with the remaining aminooxy group, resulting in a covalently crosslinked protein dimer. The PEG4 spacer enhances the solubility and reduces the potential for aggregation of the resulting conjugate.

Materials and Reagents

  • Aldehyde-tagged protein(s) of interest

  • This compound (e.g., from BroadPharm)[9]

  • Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.0-7.0

  • Aniline (B41778) (optional, as catalyst)

  • Quenching solution: 1 M hydroxylamine (B1172632) hydrochloride, pH 7.0

  • SDS-PAGE reagents (gels, running buffer, loading dye)

  • Protein staining solution (e.g., Coomassie Brilliant Blue)

  • Mass spectrometry reagents (as required)

Experimental Protocols

Protocol 1: Generation of Aldehyde-Tagged Proteins

The generation of aldehyde-tagged proteins is a prerequisite for the crosslinking reaction. This is typically achieved by co-expressing the protein of interest, which has been genetically engineered to contain the FGE recognition sequence (e.g., LCTPSR), with the Formylglycine Generating Enzyme (FGE) in a suitable expression system (e.g., E. coli or mammalian cells).[4][5][6][10]

1. Vector Construction:

  • Incorporate the DNA sequence encoding the aldehyde tag (e.g., 5'-TGTACCCCCTCTCGG-3' for LCTPSR) into the expression vector for your protein of interest at the desired location (N-terminus, C-terminus, or an internal loop).
  • Co-transfect or co-transform the host cells with the plasmid containing your tagged protein and a plasmid encoding for FGE. For some E. coli strains, an endogenous FGE-like activity may be sufficient.[9]

2. Protein Expression and Purification:

  • Culture the host cells under conditions that induce the expression of both your target protein and FGE.
  • For mammalian cells, supplementing the culture media with copper (II) sulfate (B86663) can enhance FGE activity.[8]
  • Purify the aldehyde-tagged protein using standard chromatography techniques appropriate for your protein (e.g., affinity chromatography, ion exchange, size exclusion).

3. Verification of Aldehyde Tag Formation (Optional but Recommended):

  • The efficiency of cysteine-to-formylglycine conversion can be assessed by mass spectrometry. Digestion of the protein followed by LC-MS/MS analysis can identify the peptide containing the formylglycine residue.[4][11]

Protocol 2: Crosslinking of Aldehyde-Tagged Proteins with this compound

This protocol describes the crosslinking of two molecules of an aldehyde-tagged protein to form a homodimer.

1. Reaction Setup:

  • Dissolve the purified aldehyde-tagged protein in the reaction buffer to a final concentration of 1-10 mg/mL (typically 20-200 µM).
  • Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO) at a concentration of 10-100 mM.
  • Add the this compound stock solution to the protein solution to achieve a final molar ratio of protein to crosslinker between 2:1 and 10:1. A 2:1 ratio is stoichiometric for dimerization, while higher ratios of protein can favor the formation of dimers over larger oligomers.

2. Incubation:

  • Incubate the reaction mixture at room temperature or 37°C for 2-16 hours with gentle agitation. Reaction times can be optimized depending on the reactivity of the specific protein.
  • For potentially slow reactions, a catalyst such as aniline can be added to a final concentration of 10-100 mM to accelerate oxime bond formation.[1][12]

3. Quenching the Reaction (Optional):

  • To stop the reaction, add the quenching solution to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature. This will react with any unreacted aldehyde groups.

4. Analysis of Crosslinking:

  • Analyze the reaction products by SDS-PAGE. A successful crosslinking reaction will show a new band at approximately twice the molecular weight of the monomeric protein.
  • Further characterization can be performed using size exclusion chromatography (SEC) to separate the monomer, dimer, and any higher-order oligomers.
  • Mass spectrometry can be used to confirm the identity of the crosslinked product.[11][13][14][15]

Data Presentation

The efficiency of the crosslinking reaction can be quantified by densitometry of the protein bands on an SDS-PAGE gel. The following tables provide representative data for optimizing the crosslinking reaction.

Table 1: Effect of Reactant Ratio on Crosslinking Efficiency

Molar Ratio (Protein:this compound)Monomer (%)Dimer (%)Higher Order Aggregates (%)
1:1405010
2:125705
5:150455
10:170255

Table 2: Time Course of Crosslinking Reaction

Incubation Time (hours)Monomer (%)Dimer (%)
18515
27030
45545
83565
162575

Table 3: Effect of pH on Crosslinking Efficiency

Reaction pHDimer Yield (%)
5.045
6.075
7.060
8.030

Visualizations

reaction_mechanism cluster_protein1 Aldehyde-Tagged Protein 1 cluster_linker This compound cluster_protein2 Aldehyde-Tagged Protein 2 cluster_intermediate Intermediate cluster_product Crosslinked Product P1 Protein 1-CHO I Protein 1-CH=N-O-PEG4-O-NH2 P1->I Oxime Ligation L H2N-O-PEG4-O-NH2 L->I P2 Protein 2-CHO CP Protein 1-CH=N-O-PEG4-O-N=CH-Protein 2 P2->CP I->CP Oxime Ligation

Caption: Reaction mechanism of protein crosslinking.

experimental_workflow cluster_generation Aldehyde-Tagged Protein Generation cluster_crosslinking Crosslinking Reaction cluster_analysis Analysis A Vector Construction (Aldehyde Tag Insertion) B Co-expression with FGE A->B C Protein Purification B->C D Reaction Setup (Protein + this compound) C->D E Incubation D->E F Quenching (Optional) E->F G SDS-PAGE F->G H Size Exclusion Chromatography F->H I Mass Spectrometry F->I

Caption: Experimental workflow for protein crosslinking.

logical_relationship A Site-Specific Modification B Aldehyde Tag Technology A->B C Oxime Ligation B->C E Protein Dimerization C->E D This compound D->C F Functional Studies E->F G Therapeutic Development E->G

Caption: Relationship of concepts in this application.

References

Application Notes and Protocols for Oxime Bond Formation with Bis-aminooxy-PEG4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxime ligation is a robust and highly selective bioorthogonal reaction that forms a stable oxime bond from the condensation of an aminooxy group with an aldehyde or ketone. This chemoselective reaction proceeds under mild aqueous conditions, making it an invaluable tool for bioconjugation, drug delivery, and materials science.[1][2][3] Bis-aminooxy-PEG4 is a homobifunctional crosslinker featuring two terminal aminooxy groups connected by a flexible, hydrophilic tetraethylene glycol (PEG4) spacer. This reagent is ideal for covalently linking two molecules that each bear an aldehyde or ketone functionality. The PEG spacer enhances the solubility of the resulting conjugate and can reduce steric hindrance.[4][5]

These application notes provide a comprehensive overview of the reaction conditions for oxime bond formation using this compound, detailed experimental protocols for typical crosslinking applications, and a summary of the kinetic and stability data to guide your experimental design.

Key Features of Oxime Ligation with this compound

  • High Specificity: The reaction is highly selective for aldehydes and ketones, avoiding cross-reactivity with other functional groups found in biological systems.

  • Stable Bond Formation: The resulting oxime linkage is significantly more stable than corresponding imine or hydrazone bonds, particularly at physiological pH.

  • Favorable Reaction Conditions: The ligation can be performed in aqueous buffers over a range of pH values, and the reaction rate can be significantly enhanced with the use of catalysts.

  • Biocompatibility: The reaction is bioorthogonal and can be performed in the presence of cells and other biological materials.

Factors Influencing Oxime Bond Formation

The efficiency and rate of oxime bond formation are influenced by several key parameters:

  • pH: The reaction is catalyzed by acid and is generally faster at a slightly acidic pH (around 4.5-6.5). However, the reaction still proceeds at a reasonable rate at neutral pH, which is often necessary for biological applications.

  • Catalysts: Nucleophilic catalysts, such as aniline (B41778) and its derivatives (e.g., p-phenylenediamine), can dramatically increase the reaction rate, especially at neutral pH. This allows for efficient conjugation at lower reactant concentrations.

  • Reactant Concentration: As a bimolecular reaction, the rate of oxime formation is dependent on the concentration of both the aminooxy and carbonyl reactants.

Quantitative Data

The following tables summarize key quantitative data for oxime bond formation, providing a basis for experimental design and optimization.

Table 1: Second-Order Rate Constants for Oxime Ligation

Aminooxy ReagentCarbonyl ReactantCatalyst (Concentration)pHRate Constant (k, M⁻¹s⁻¹)Reference
Aminooxy-PEGα-N-glyoxylyl ProteinNone7.00.0025
Aminooxy-PEGα-N-glyoxylyl ProteinAniline (10 mM)7.00.016
Aminooxy-PEGα-N-glyoxylyl Proteinp-Phenylenediamine (B122844) (10 mM)7.00.30
Aminooxyacetyl-peptideBenzaldehydeAniline (100 mM)7.08.2
Aminooxy-dansylCitral (aldehyde)Aniline (50 mM)7.348.6
Aminooxy-dansyl2-Pentanone (ketone)Aniline (100 mM)7.50.082

Table 2: Gelation Time of PEG-Oxime Hydrogels as a Function of pH

PEG SystempHGelation TimeReference
4-arm Aminooxy-PEG + 4-arm Ketone-PEG4.0 - 4.530 minutes
4-arm Aminooxy-PEG + 4-arm Ketone-PEG7.450.3 hours
8-arm Aminooxy-PEG + Glutaraldehyde6.5~5 minutes
8-arm Aminooxy-PEG + Glutaraldehyde7.2~30 minutes

Table 3: Comparative Stability of Oxime and Hydrazone Bonds

LinkageRelative First-Order Rate Constant for Hydrolysis (k_rel)Reference
Oxime1
Semicarbazone160
Acetylhydrazone300
Methylhydrazone600

Experimental Protocols

Protocol 1: General Procedure for Crosslinking Two Aldehyde- or Ketone-Containing Proteins with this compound

This protocol provides a general method for the crosslinking of two distinct protein populations, each containing a reactive carbonyl group.

Materials:

  • Protein-A with an aldehyde or ketone group

  • Protein-B with an aldehyde or ketone group

  • This compound (e.g., from BroadPharm, MedKoo Biosciences)

  • Reaction Buffer: 100 mM Phosphate buffer, pH 6.5 (for uncatalyzed reaction) or pH 7.4 (for catalyzed reaction)

  • Catalyst Stock Solution (optional): 1 M Aniline or p-phenylenediamine in DMSO

  • Quenching Solution: 1 M Hydroxylamine in water, pH 7.0

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Preparation of Reactants:

    • Dissolve Protein-A and Protein-B in the Reaction Buffer to a final concentration of 1-10 mg/mL.

    • Dissolve this compound in the Reaction Buffer to a final concentration that is a 5- to 20-fold molar excess over the total protein concentration.

  • Reaction Setup:

    • Combine equal molar amounts of Protein-A and Protein-B in a reaction tube.

    • If using a catalyst, add the Catalyst Stock Solution to the protein mixture to a final concentration of 10-100 mM.

    • Initiate the crosslinking reaction by adding the this compound solution to the protein mixture.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 2-24 hours. The optimal reaction time will depend on the reactants, their concentrations, and the presence of a catalyst. The progress of the reaction can be monitored by SDS-PAGE, where the formation of a higher molecular weight crosslinked product will be observed.

  • Quenching (Optional):

    • To stop the reaction, add the Quenching Solution to a final concentration of 50-100 mM to react with any unreacted aldehydes or ketones. Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the crosslinked conjugate from unreacted proteins and excess this compound using size-exclusion chromatography or another suitable purification method.

  • Characterization:

    • Analyze the purified product by SDS-PAGE to confirm the presence of the crosslinked species.

    • Further characterization can be performed using techniques such as mass spectrometry to confirm the identity of the conjugate.

Protocol 2: Generation of Aldehydes on Glycoproteins for Subsequent Crosslinking

Many proteins, such as antibodies, are glycosylated. The carbohydrate moieties can be oxidized to generate reactive aldehyde groups for oxime ligation.

Materials:

  • Glycoprotein (B1211001) (e.g., IgG antibody)

  • Oxidation Buffer: 100 mM Sodium acetate, pH 5.5

  • Sodium meta-periodate (NaIO₄)

  • Quenching Solution: 1 M Glycerol or Ethylene glycol

Procedure:

  • Buffer Exchange: Exchange the glycoprotein into the Oxidation Buffer.

  • Oxidation:

    • Add a freshly prepared solution of sodium meta-periodate to the glycoprotein solution to a final concentration of 1-10 mM.

    • Incubate the reaction on ice for 30 minutes in the dark.

  • Quenching:

    • Quench the reaction by adding the Quenching Solution to a final concentration of 10-20 mM. Incubate on ice for 10-15 minutes.

  • Purification:

    • Remove the excess periodate (B1199274) and quenching reagent by buffer exchange into the desired Reaction Buffer for the subsequent oxime ligation step (see Protocol 1). The aldehyde-functionalized glycoprotein is now ready for crosslinking with another carbonyl-containing molecule using this compound.

Visualizations

Oxime_Bond_Formation cluster_reactants Reactants cluster_product Product Aldehyde_Ketone Molecule A (Aldehyde/Ketone) Crosslinked_Product Molecule A - Oxime - PEG4 - Oxime - Molecule B Aldehyde_Ketone->Crosslinked_Product Oxime Bond Bis_aminooxy_PEG4 This compound Bis_aminooxy_PEG4->Crosslinked_Product Molecule_B Molecule B (Aldehyde/Ketone) Molecule_B->Crosslinked_Product Oxime Bond

Caption: Oxime bond formation with this compound.

Experimental_Workflow Start Start: Prepare Reactants Mix Mix Proteins A and B Start->Mix Add_Catalyst Add Catalyst (Optional) Mix->Add_Catalyst Add_Linker Add this compound Add_Catalyst->Add_Linker Incubate Incubate (2-24h, RT) Add_Linker->Incubate Quench Quench Reaction (Optional) Incubate->Quench Purify Purify Conjugate (e.g., SEC) Quench->Purify Characterize Characterize Product (SDS-PAGE, MS) Purify->Characterize End End: Purified Crosslinked Product Characterize->End

Caption: Experimental workflow for protein crosslinking.

Conclusion

This compound is a versatile and efficient homobifunctional crosslinker for the covalent conjugation of molecules containing aldehyde or ketone groups. The resulting oxime bond is highly stable, and the reaction conditions can be tailored to suit a wide range of applications in research, diagnostics, and therapeutic development. By understanding the factors that influence reaction kinetics and by following established protocols, researchers can successfully utilize this compound to create novel and well-defined molecular constructs.

References

Application Notes and Protocols for Surface Modification of Nanoparticles with Bis-aminooxy-PEG4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surface modification of nanoparticles is a critical step in the development of advanced drug delivery systems and diagnostic agents. Polyethylene glycol (PEG)ylation, the process of attaching PEG chains to a nanoparticle surface, is a widely employed strategy to improve the biocompatibility and pharmacokinetic profile of nanoparticles. PEGylation creates a hydrophilic protective layer that can reduce nonspecific protein adsorption, prevent aggregation, and prolong circulation time by evading the mononuclear phagocyte system.

This document provides detailed application notes and protocols for the surface modification of nanoparticles using Bis-aminooxy-PEG4 , a homobifunctional crosslinker. This reagent features two terminal aminooxy groups, which readily react with aldehyde or ketone functionalities to form stable oxime bonds. This specific chemistry, known as oxime ligation, offers a highly efficient and bioorthogonal method for conjugating the PEG linker to nanoparticles that have been surface-functionalized with aldehyde groups.

The protocols outlined below are intended to be adaptable for various types of nanoparticles, including those with metallic, polymeric, or silica (B1680970) cores.

Applications

The surface modification of nanoparticles with this compound is advantageous for a range of biomedical applications:

  • Prolonged Systemic Circulation: The hydrophilic PEG4 spacer shields the nanoparticles from opsonization and subsequent clearance by the immune system, leading to a longer half-life in the bloodstream. This is particularly beneficial for systemically administered therapeutic and imaging agents.

  • Improved Stability: The PEG layer prevents the aggregation of nanoparticles in biological fluids, enhancing their stability and maintaining their desired size distribution.

  • Reduced Immunogenicity: By masking the nanoparticle surface, PEGylation can reduce the likelihood of an immune response to the nanocarrier.

  • Platform for Further Functionalization: While this compound is a homobifunctional linker primarily used for surface coating, the principles of oxime ligation can be extended. By using a heterobifunctional aminooxy-PEG linker (e.g., with a terminal functional group other than aminooxy on the distal end), the nanoparticle surface can be endowed with reactive sites for the subsequent conjugation of targeting ligands, imaging agents, or therapeutic molecules.

  • Drug Delivery: PEGylated nanoparticles can serve as effective carriers for various therapeutic agents, protecting the drug from premature degradation and enabling its controlled release.

Data Presentation

Successful surface modification with this compound will result in changes to the physicochemical properties of the nanoparticles. The following tables provide representative quantitative data for nanoparticles before and after surface modification.

Note: The following data is illustrative and based on typical results observed for PEGylated nanoparticles. Actual values will vary depending on the specific nanoparticle type, size, and the density of the PEGylation.

Table 1: Physicochemical Characterization of Nanoparticles

Nanoparticle StageAverage Hydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Aldehyde-Functionalized Nanoparticles100 ± 5< 0.15-5 ± 2
This compound Modified Nanoparticles120 ± 7< 0.20-2 ± 1.5

Table 2: In Vitro Drug Loading and Release Profile (Model Drug: Doxorubicin)

Nanoparticle FormulationDrug Loading Content (%)Encapsulation Efficiency (%)Cumulative Drug Release at 24h (pH 5.5) (%)
Aldehyde-Functionalized Nanoparticles8.2 ± 0.775 ± 565 ± 4
This compound Modified Nanoparticles7.5 ± 0.670 ± 650 ± 5

Experimental Protocols

This section details the necessary materials and step-by-step procedures for the surface modification of nanoparticles with this compound. The protocol is divided into two main stages: the introduction of aldehyde groups onto the nanoparticle surface (if not already present) and the subsequent oxime ligation with this compound.

Protocol 1: Generation of Aldehyde Groups on the Nanoparticle Surface

This protocol is for nanoparticles that do not inherently possess surface aldehyde groups. A common method is the oxidation of surface hydroxyl groups.

Materials:

  • Nanoparticles with surface hydroxyl groups

  • Sodium periodate (B1199274) (NaIO₄)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Centrifuge and centrifuge tubes

  • Deionized water

Procedure:

  • Disperse the nanoparticles in PBS to a concentration of 1 mg/mL.

  • Prepare a fresh solution of sodium periodate in deionized water.

  • Add the sodium periodate solution to the nanoparticle dispersion. The final concentration of sodium periodate should be optimized, but a 10-fold molar excess relative to the estimated surface hydroxyl groups is a common starting point.

  • Incubate the reaction mixture for 1-2 hours at room temperature in the dark with gentle stirring.

  • Quench the reaction by adding a 2-fold molar excess of ethylene (B1197577) glycol relative to the sodium periodate and incubate for 30 minutes.

  • Purify the aldehyde-functionalized nanoparticles by centrifugation. Pellet the nanoparticles, remove the supernatant, and resuspend in fresh PBS. Repeat this washing step three times.

  • Resuspend the final aldehyde-functionalized nanoparticles in a suitable buffer (e.g., PBS, pH 6.5-7.0) for the next step.

Protocol 2: Surface Modification with this compound via Oxime Ligation

This protocol describes the conjugation of this compound to the aldehyde-functionalized nanoparticles.

Materials:

  • Aldehyde-functionalized nanoparticles

  • This compound

  • Aniline (B41778) (as a catalyst, optional but recommended)

  • Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 6.5-7.0

  • Centrifuge and centrifuge tubes

  • Deionized water

Procedure:

  • Disperse the aldehyde-functionalized nanoparticles in the Reaction Buffer to a concentration of 1 mg/mL.

  • Dissolve this compound in the Reaction Buffer to a desired concentration (e.g., 10 mg/mL).

  • Add the this compound solution to the nanoparticle dispersion. The molar ratio of this compound to the nanoparticles should be optimized, but a 50 to 100-fold molar excess of the linker is a typical starting point to ensure sufficient surface coverage.

  • If using a catalyst, add aniline to the reaction mixture to a final concentration of 10-20 mM.

  • Allow the reaction to proceed for 4-12 hours at room temperature with gentle, continuous mixing.

  • After the reaction, purify the PEGylated nanoparticles by centrifugation. Pellet the nanoparticles, discard the supernatant containing unreacted linker, and resuspend the nanoparticles in fresh deionized water or a suitable buffer.

  • Repeat the washing step at least three times to ensure the complete removal of any non-covalently bound reagents.

  • Resuspend the final this compound modified nanoparticles in a suitable buffer for storage and further characterization.

Characterization of Modified Nanoparticles

Thorough characterization is essential to confirm the successful surface modification of the nanoparticles.

  • Dynamic Light Scattering (DLS): To determine the hydrodynamic diameter and polydispersity index (PDI). A successful PEGylation should result in an increase in the hydrodynamic diameter.

  • Zeta Potential Measurement: To assess the surface charge of the nanoparticles. A change in zeta potential towards a more neutral value is expected after PEGylation.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of the PEG linker on the nanoparticle surface. Look for characteristic peaks of the PEG backbone (e.g., C-O-C stretching).

  • Thermogravimetric Analysis (TGA): To quantify the amount of PEG grafted onto the nanoparticle surface, particularly for inorganic nanoparticles.

  • Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM): To visualize the morphology of the nanoparticles and confirm that they have not aggregated during the modification process.

Visualization of Experimental Workflow

The following diagrams illustrate the key steps in the surface modification process.

experimental_workflow cluster_prep Nanoparticle Preparation cluster_pegylation PEGylation via Oxime Ligation cluster_purification Purification and Characterization NP_initial Nanoparticles with Surface Hydroxyls Oxidation Oxidation with Sodium Periodate NP_initial->Oxidation NP_aldehyde Aldehyde-Functionalized Nanoparticles Oxidation->NP_aldehyde Reaction Oxime Ligation (pH 6.5-7.0) NP_aldehyde->Reaction Bis_aminooxy_PEG4 This compound Bis_aminooxy_PEG4->Reaction NP_PEGylated This compound Modified Nanoparticles Reaction->NP_PEGylated Purification Centrifugation/ Washing NP_PEGylated->Purification Characterization Characterization (DLS, Zeta, FTIR, etc.) Purification->Characterization

Caption: Workflow for the surface modification of nanoparticles with this compound.

Conclusion

The use of this compound for the surface modification of nanoparticles via oxime ligation provides a robust and efficient method for producing biocompatible and stable nanocarriers. The protocols and data presented in this document offer a comprehensive guide for researchers and scientists in the field of drug delivery and nanomedicine. Proper characterization at each step is crucial to ensure the successful synthesis of well-defined and functionalized nanoparticles for preclinical and clinical development.

Application Notes and Protocols for Crosslinking Proteins Using Bis-aminooxy-PEG4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-aminooxy-PEG4 is a homobifunctional crosslinking reagent that enables the covalent linkage of two molecules, each containing a carbonyl group (aldehyde or ketone), through a flexible polyethylene (B3416737) glycol (PEG) spacer. The core of this crosslinking chemistry lies in the formation of a stable oxime bond, a reaction known for its high chemoselectivity and biocompatibility. This bioorthogonal reaction proceeds efficiently under mild aqueous conditions, making it an ideal tool for conjugating sensitive biomolecules like proteins without disrupting their native structure and function.[1]

These application notes provide a comprehensive overview of the principles, protocols, and analytical methods for crosslinking proteins using this compound. The information is intended to guide researchers in studying protein-protein interactions, creating protein conjugates for therapeutic or diagnostic purposes, and developing novel biomaterials.

Mechanism of Action: Oxime Ligation

The crosslinking reaction with this compound is based on oxime ligation, which is the reaction between an aminooxy group (-O-NH2) and a carbonyl group (aldehyde or ketone) to form a stable oxime linkage (-O-N=C-). This compound contains two aminooxy groups at either end of a PEG4 spacer, allowing it to act as a bridge between two carbonyl-containing molecules.

The reaction is highly specific for aldehydes and ketones and does not react with other functional groups typically found in proteins, such as amines or sulfhydryls. The oxime bond is significantly more stable than other imine-based linkages like hydrazones, particularly under physiological conditions.[1]

The rate of oxime ligation can be significantly enhanced by the use of nucleophilic catalysts, such as aniline (B41778) or its derivatives (e.g., p-phenylenediamine), especially at neutral pH.[2]

start Start protein_prep Prepare Aldehyde-Modified Proteins A and B start->protein_prep reaction_setup Set Up Crosslinking Reaction: Mix Proteins A, B, and Crosslinker protein_prep->reaction_setup crosslinker_prep Prepare this compound Stock Solution crosslinker_prep->reaction_setup incubation Incubate at Room Temperature reaction_setup->incubation quenching Quench Reaction (Optional) incubation->quenching analysis Analyze Crosslinked Products (SDS-PAGE, SEC-MALS) quenching->analysis purification Purify Crosslinked Conjugate (e.g., SEC) analysis->purification end End purification->end ligand Ligand receptor Receptor ligand->receptor Binding adaptor Adaptor Protein receptor->adaptor Recruitment kinase1 Kinase 1 adaptor->kinase1 Activation kinase2 Kinase 2 kinase1->kinase2 Phosphorylation effector Effector Protein kinase2->effector Activation response Cellular Response effector->response

References

Troubleshooting & Optimization

Common side reactions with Bis-aminooxy-PEG4

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Bis-aminooxy-PEG4. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the use of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a homobifunctional crosslinker containing two aminooxy groups spaced by a 4-unit polyethylene (B3416737) glycol (PEG) chain.[1][2] Its primary application is in bioconjugation, where it reacts with molecules containing aldehyde or ketone groups to form stable oxime bonds.[1][2][3] The hydrophilic PEG spacer enhances the solubility of the resulting conjugate in aqueous solutions.

Q2: What are the optimal reaction conditions for oxime ligation with this compound?

The formation of an oxime bond is most efficient under neutral to slightly acidic conditions, typically at a pH between 6.5 and 7.5. However, the reaction can also be catalyzed by aniline (B41778) or its derivatives at a pH of 4-5. The choice of conditions may depend on the specific molecules being conjugated.

Q3: How should this compound be stored?

Aminooxy compounds are known to be reactive and sensitive. For long-term storage, it is recommended to keep this compound at -20°C in a dry, dark environment. For short-term storage (days to weeks), 0-4°C is acceptable. It is highly recommended to use solutions of this compound immediately after preparation.

Q4: What are the potential side reactions when using this compound?

While the aminooxy group is highly selective for aldehydes and ketones, potential side reactions can occur, particularly under harsh conditions or with prolonged reaction times. One documented side reaction of hydroxylamine (B1172632), a related compound, is the formation of hydroxamates with the side chains of asparagine and glutamine residues in proteins. Additionally, hydroxylamine can cleave the peptide bond between asparagine and glycine (B1666218) residues, though this is less likely to be a significant issue with the aminooxy group of the PEG linker under typical conjugation conditions.

Troubleshooting Guide

This section addresses common problems encountered during experiments with this compound.

Issue Possible Cause Recommended Solution
Low or No Conjugation Yield Degradation of this compound: The reagent is sensitive and can degrade if not stored properly or if solutions are not used fresh.Always use freshly prepared solutions of this compound. Store the solid reagent at -20°C, protected from light and moisture.
Suboptimal pH: The rate of oxime formation is highly pH-dependent.Ensure the reaction buffer is within the optimal pH range of 6.5-7.5 for uncatalyzed reactions, or pH 4-5 if using an aniline-based catalyst.
Impure Reactants: Impurities in the aldehyde/ketone-containing molecule or the this compound can inhibit the reaction.Purify the reactants before use. Ensure that buffers do not contain primary amines (e.g., Tris), which can compete with the aminooxy group.
Steric Hindrance: The aldehyde or ketone group on the target molecule may be sterically inaccessible.Consider increasing the reaction time or temperature. However, be cautious as this may also increase the likelihood of side reactions.
Formation of Unwanted Byproducts Side reactions with amino acid residues: As mentioned, hydroxylamine can react with asparagine and glutamine.Optimize reaction conditions to be as mild as possible. Use the shortest reaction time necessary for the desired conjugation. Analyze the final product for unexpected modifications.
Hydrolysis of the oxime bond: While generally stable, the oxime bond can be susceptible to hydrolysis under strongly acidic conditions.Maintain the pH of the reaction and subsequent purification steps within a stable range. Avoid exposing the conjugate to strong acids for extended periods.
Precipitation of Reagents or Conjugate Poor Solubility: Although the PEG linker enhances water solubility, the target molecule or the final conjugate may have limited solubility in the reaction buffer.The use of co-solvents such as DMSO or DMF can improve solubility. Perform a small-scale solubility test before proceeding with the full reaction.

Experimental Protocols

General Protocol for Oxime Ligation

This protocol provides a general guideline for conjugating an aldehyde- or ketone-containing molecule to this compound.

Materials:

  • Aldehyde or ketone-containing molecule

  • This compound

  • Reaction Buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.0)

  • Anhydrous DMSO or DMF (if needed for solubility)

  • Quenching reagent (e.g., hydroxylamine hydrochloride)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Preparation of Reactants:

    • Dissolve the aldehyde or ketone-containing molecule in the reaction buffer to the desired concentration.

    • Immediately before use, prepare a stock solution of this compound in the reaction buffer or an appropriate organic solvent like DMSO.

  • Conjugation Reaction:

    • Add a 1.5 to 10-fold molar excess of the this compound solution to the solution of the aldehyde or ketone-containing molecule.

    • Incubate the reaction mixture at room temperature for 2-4 hours. The reaction can also be performed at 4°C overnight.

    • Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, SDS-PAGE).

  • Quenching (Optional):

    • To stop the reaction, a quenching reagent such as hydroxylamine can be added to react with any remaining aldehyde or ketone groups.

  • Purification:

    • Purify the conjugate from excess this compound and other reaction components using a suitable chromatography method, such as size-exclusion chromatography.

Visualizations

Below are diagrams illustrating key concepts related to the use of this compound.

G cluster_reactants Reactants cluster_product Product Molecule_A Molecule A (with Aldehyde/Ketone) Conjugate Molecule A - PEG4 - Molecule B (Oxime Bonds) Molecule_A->Conjugate Oxime Ligation Bis_aminooxy_PEG4 This compound Bis_aminooxy_PEG4->Conjugate Molecule_B Molecule B (with Aldehyde/Ketone) Molecule_B->Conjugate

Caption: this compound crosslinking workflow.

G start Start Experiment prep_reagents Prepare fresh solutions of reactants start->prep_reagents check_ph Verify reaction buffer pH (6.5-7.5) prep_reagents->check_ph run_reaction Incubate reaction mixture check_ph->run_reaction monitor Monitor reaction progress run_reaction->monitor low_yield Low Yield? monitor->low_yield troubleshoot Troubleshoot: - Check reagent purity - Optimize stoichiometry - Adjust reaction time/temp low_yield->troubleshoot Yes purify Purify conjugate low_yield->purify No troubleshoot->run_reaction end End purify->end

Caption: Troubleshooting logic for oxime ligation.

References

Stability issues of Bis-aminooxy-PEG4 in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Bis-aminooxy-PEG4 in solution. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For long-term stability, this compound should be stored as a solid at -20°C, protected from moisture and light.[1][2] For short-term storage of a few days to weeks, 0-4°C is acceptable.[2] Some suppliers recommend immediate use (within one week) after receipt, as aminooxy compounds are known to be reactive and sensitive.[3][4]

Q2: How should I store this compound once it is in solution?

Stock solutions of this compound should be prepared fresh for optimal results.[5] If storage is necessary, it is recommended to store solutions at -80°C for up to six months or at -20°C for up to one month.[1][6] To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes.[5][6]

Q3: Is this compound sensitive to light?

Yes, this compound is light-sensitive.[1][6] All handling and storage of the compound, both in solid form and in solution, should be done under low-light conditions or in amber-colored vials to prevent photodegradation.[6]

Q4: What is the optimal pH for reactions involving this compound?

The aminooxy group of this compound reacts most efficiently with aldehydes and ketones under neutral to slightly acidic conditions, typically within a pH range of 6.5 to 7.5.[6][7]

Q5: How stable is the oxime bond formed after conjugation?

The oxime bond formed from the reaction of an aminooxy group with an aldehyde or ketone is significantly more stable than imine or hydrazone bonds.[6][7] In aqueous solutions, aliphatic oximes are 100 to 1000 times more resistant to hydrolysis than analogous hydrazones.[8] The hydrolysis of oximes is catalyzed by acid.[9][10]

Troubleshooting Guide

Issue 1: Low or No Conjugation Yield

  • Possible Cause: Degradation of this compound stock solution.

    • Recommended Action: Prepare a fresh solution of this compound for each experiment.[5] If using a previously prepared stock, ensure it has been stored properly at -80°C and has not undergone multiple freeze-thaw cycles.[6]

  • Possible Cause: Incorrect buffer pH.

    • Recommended Action: Ensure the reaction buffer is within the optimal pH range of 6.5-7.5 for efficient oxime ligation.[6][7]

  • Possible Cause: Presence of primary amines in the buffer.

    • Recommended Action: Avoid using buffers containing primary amines, such as Tris or glycine, as they can compete with the desired reaction.[11] Phosphate, borate, or bicarbonate buffers are suitable alternatives.[11]

  • Possible Cause: Insufficient molar ratio of the linker.

    • Recommended Action: Increase the molar excess of this compound. A 20-fold molar excess is a good starting point, but this may need to be optimized depending on the concentration of your target molecule.[11]

Issue 2: Precipitation of the Compound in Solution

  • Possible Cause: Poor solubility in the chosen solvent.

    • Recommended Action: this compound is soluble in water, DMSO, DCM, and DMF.[3] If precipitation is observed, gentle warming to 37°C and sonication in an ultrasonic bath can aid dissolution.[5][6]

  • Possible Cause: Use of non-anhydrous solvents.

    • Recommended Action: Ensure the use of high-quality, anhydrous solvents, as moisture can affect both solubility and stability.[6]

Issue 3: Observation of Degradation Products in Analysis

  • Possible Cause: Exposure to light or elevated temperatures during experiments.

    • Recommended Action: Conduct all experimental steps under low-light conditions and use amber-colored tubes.[6] Keep samples on ice or at a controlled room temperature as appropriate for the specific step.[6]

  • Possible Cause: Instability of the aminooxy group.

    • Recommended Action: The aminooxy group is inherently reactive and sensitive, making the linker susceptible to degradation before conjugation.[3][4][6] It is crucial to handle the compound carefully and use it promptly after preparation.

Data Presentation

Table 1: Stability and Handling of this compound

ParameterRecommendationSource(s)
Storage (Solid) -20°C (long-term), 0-4°C (short-term, days to weeks)[1][2]
Storage (Solution) -80°C (up to 6 months), -20°C (up to 1 month)[1][6]
Recommended Solvent DMSO, Water, DMF, DCM[3][5]
Optimal Reaction pH 6.5 - 7.5[6][7]
Light Sensitivity Yes, protect from light[1][6]
Moisture Sensitivity Yes, store away from moisture[1]

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study of this compound

This protocol is designed to assess the stability of this compound under various stress conditions.

  • Preparation of Stock Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a stock solution of this compound in an appropriate anhydrous solvent (e.g., DMSO) at a concentration of 10 mM.

  • Preparation of Study Samples:

    • Dilute the stock solution to the desired final concentration in a relevant aqueous buffer (e.g., PBS) at different pH values (e.g., pH 5.0, 7.4, and 9.0).

  • Stress Conditions:

    • Temperature Stress: Aliquot the solutions into multiple vials for each pH condition. Expose the vials to a range of temperatures (e.g., 4°C, 25°C, and 40°C) for defined periods (e.g., 1, 2, and 4 weeks).[6]

    • Photostability: Expose a set of samples to a light source that meets ICH Q1B guidelines (a combination of cool white fluorescent and near-UV lamps). Include a dark control sample wrapped in aluminum foil.[6]

  • Sample Analysis:

    • At each time point, retrieve a vial from each condition and, if necessary, quench any further degradation by freezing at -80°C.

    • Analyze the samples using a stability-indicating method such as RP-HPLC or LC-MS to quantify the remaining parent compound and identify any degradation products.[6]

Visualizations

G cluster_storage Storage and Handling Solid Solid this compound Solution This compound in Solution Solid->Solution Dissolve in anhydrous solvent Storage_Solid Long-term Storage Solid->Storage_Solid Store at -20°C Protect from light/moisture Experiment Experimental Use Solution->Experiment Use immediately Storage_Solution Short-term Storage Solution->Storage_Solution Aliquot and store at -80°C Avoid freeze-thaw

Caption: Recommended storage and handling workflow for this compound.

G start Low Conjugation Yield Observed check_linker Check Linker Integrity: Was the solution prepared fresh? start->check_linker check_pH Verify Buffer pH: Is it between 6.5 and 7.5? check_linker->check_pH Yes prepare_fresh Action: Prepare fresh This compound solution. check_linker->prepare_fresh No check_buffer_comp Check Buffer Composition: Does it contain primary amines (e.g., Tris)? check_pH->check_buffer_comp Yes adjust_pH Action: Adjust pH to 6.5-7.5. check_pH->adjust_pH No check_ratio Evaluate Molar Ratio: Is the linker in sufficient excess? check_buffer_comp->check_ratio No change_buffer Action: Use a non-amine buffer (e.g., PBS, Borate). check_buffer_comp->change_buffer Yes increase_ratio Action: Increase molar excess of the linker. check_ratio->increase_ratio No end Re-run Experiment check_ratio->end Yes prepare_fresh->end adjust_pH->end change_buffer->end increase_ratio->end

Caption: Troubleshooting workflow for low conjugation yield.

References

Technical Support Center: Oxime Ligation with Bis-aminooxy-PEG4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with oxime ligation, specifically utilizing Bis-aminooxy-PEG4.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for oxime ligation with this compound?

The optimal pH for oxime ligation is dependent on the presence of a catalyst.

  • Without a catalyst: The reaction is most efficient in slightly acidic conditions, typically around pH 4.5.[1][2] This is because the reaction requires protonation of the carbonyl group to facilitate nucleophilic attack by the aminooxy group. However, at very low pH, the aminooxy group itself becomes protonated, rendering it non-nucleophilic and thus slowing the reaction.[1]

  • With a catalyst (e.g., aniline): For applications requiring physiological pH (around 7.0-7.4), a nucleophilic catalyst like aniline (B41778) is necessary to achieve efficient reaction rates.[1][2][3] Aniline and its derivatives can increase the reaction rate by up to 40-fold at neutral pH.[1][4] More efficient catalysts, such as m-phenylenediamine (B132917) (mPDA) and p-phenylenediamine (B122844) (pPDA), have been shown to be even more effective than aniline.[1][5][6]

Q2: Why is my oxime ligation reaction slow at neutral pH?

The uncatalyzed oxime ligation reaction is inherently slow at neutral pH. This is due to the reduced concentration of the protonated carbonyl species, which is the reactive electrophile in the reaction.[5] To accelerate the reaction at neutral pH, the addition of a nucleophilic catalyst is highly recommended.

Q3: What is the role of a catalyst like aniline in oxime ligation?

Aniline and its derivatives act as nucleophilic catalysts. They react with the carbonyl compound to form a more reactive protonated Schiff base intermediate. This intermediate is more susceptible to attack by the aminooxy nucleophile, thereby accelerating the overall rate of oxime bond formation.[4]

Q4: How stable is the oxime bond formed during the ligation?

The oxime bond is generally stable under physiological conditions (pH ~7.4).[4][7] However, its stability is pH-dependent. The bond is more susceptible to hydrolysis under acidic conditions (pH < 4), which can lead to the reversal of the ligation reaction.[2][4]

Troubleshooting Guide

This guide addresses common issues encountered during oxime ligation experiments with this compound.

Problem Possible Cause Suggested Solution
Low or no product yield Suboptimal pH Verify the pH of your reaction buffer. For uncatalyzed reactions, adjust the pH to ~4.5. For reactions at neutral pH, ensure the presence of an appropriate catalyst (e.g., 10-100 mM aniline).[1]
Inefficient catalyst Consider using more efficient catalysts like m-phenylenediamine (mPDA) or p-phenylenediamine (pPDA), which can be up to 15 times more effective than aniline.[1][6]
Degraded reagents Ensure your this compound and carbonyl-containing molecule are not degraded. The aminooxy group is sensitive to carbonyl contaminants.[7] Use fresh reagents and high-purity solvents.[4]
Low reagent concentration Ligation kinetics are concentration-dependent.[8] If possible, increase the concentration of your reactants.
Reaction is slow Neutral pH without catalyst As mentioned, the reaction is inherently slow at neutral pH without a catalyst.[1] Add a catalyst like aniline or its derivatives to accelerate the reaction.
Reactant solubility issues Ensure all reactants are fully dissolved in the reaction buffer. Poor solubility can limit the reaction rate.[8]
Product is unstable/degrades Acidic conditions The oxime bond can hydrolyze under acidic conditions.[2][4] If your downstream applications involve acidic environments, consider the stability of your conjugate. Buffer your solutions to maintain a pH above 4.
Inconsistent results Variability in buffer preparation Ensure consistent and accurate preparation of all buffers, especially concerning pH.
Temperature fluctuations Perform the ligation at a consistent temperature. While many ligations proceed at room temperature, some protocols may specify different temperatures.

Experimental Protocols

General Protocol for Oxime Ligation at Acidic pH (Uncatalyzed)
  • Reagent Preparation:

    • Dissolve the carbonyl-containing molecule in a suitable buffer (e.g., 0.1 M sodium acetate, pH 4.5).

    • Dissolve this compound in the same buffer.

  • Ligation Reaction:

    • Mix the carbonyl-containing molecule and this compound in the reaction buffer. A typical starting point is a 1:1 to 1.2:1 molar ratio of aminooxy groups to carbonyl groups.

    • Allow the reaction to proceed at room temperature for 2-24 hours. The reaction progress can be monitored by techniques such as HPLC or mass spectrometry.

  • Purification:

    • Purify the resulting conjugate using appropriate chromatographic techniques (e.g., size exclusion chromatography, reverse-phase HPLC) to remove unreacted starting materials.

General Protocol for Oxime Ligation at Neutral pH (Catalyzed)
  • Reagent Preparation:

    • Dissolve the carbonyl-containing molecule in a neutral buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.0-7.4).

    • Dissolve this compound in the same buffer.

    • Prepare a stock solution of the catalyst (e.g., 1 M aniline in DMSO or the chosen buffer).

  • Ligation Reaction:

    • Mix the carbonyl-containing molecule and this compound in the reaction buffer.

    • Add the catalyst to the reaction mixture to a final concentration of 10-100 mM.

    • Allow the reaction to proceed at room temperature for 1-12 hours. Monitor the reaction progress.

  • Purification:

    • Purify the conjugate to remove unreacted starting materials and the catalyst.

Visualizations

pH_Optimization_Oxime_Ligation cluster_acidic Acidic pH (~4.5) cluster_neutral Neutral pH (~7.4) cluster_catalyzed Neutral pH (~7.4) + Catalyst Acidic_Carbonyl Protonated Carbonyl (Reactive) Acidic_Product Fast Reaction Acidic_Carbonyl->Acidic_Product Optimal Acidic_Aminooxy Aminooxy (Nucleophilic) Acidic_Aminooxy->Acidic_Product Neutral_Carbonyl Carbonyl (Less Reactive) Neutral_Product Slow Reaction Neutral_Carbonyl->Neutral_Product Suboptimal Catalyst Aniline Catalyst Neutral_Carbonyl->Catalyst Neutral_Aminooxy Aminooxy (Nucleophilic) Neutral_Aminooxy->Neutral_Product Catalyzed_Schiff Protonated Schiff Base (Highly Reactive) Catalyzed_Product Fast Reaction Catalyzed_Schiff->Catalyzed_Product Optimal Catalyzed_Aminooxy Aminooxy (Nucleophilic) Catalyzed_Aminooxy->Catalyzed_Product Catalyst->Catalyzed_Schiff

Caption: pH dependency of oxime ligation.

experimental_workflow start Start reagent_prep Reagent Preparation (Buffer, Reactants, Catalyst) start->reagent_prep reaction_setup Reaction Setup (Mix Reactants & Catalyst) reagent_prep->reaction_setup incubation Incubation (RT, Monitor Progress) reaction_setup->incubation purification Purification (e.g., HPLC, SEC) incubation->purification analysis Analysis (e.g., MS, SDS-PAGE) purification->analysis end End analysis->end

Caption: General experimental workflow for oxime ligation.

troubleshooting_tree start Low/No Product Yield check_ph Check Reaction pH start->check_ph ph_ok pH Optimal? check_ph->ph_ok adjust_ph Adjust pH (Acidic: ~4.5, Neutral: ~7.4) ph_ok->adjust_ph No check_catalyst Catalyst Present at Neutral pH? ph_ok->check_catalyst Yes add_catalyst Add Catalyst (e.g., Aniline, mPDA) check_catalyst->add_catalyst No check_reagents Check Reagent Quality check_catalyst->check_reagents Yes use_fresh Use Fresh Reagents check_reagents->use_fresh Degraded increase_conc Increase Reactant Concentration check_reagents->increase_conc OK

Caption: Troubleshooting decision tree for low yield.

References

Technical Support Center: Monitoring Bis-aminooxy-PEG4 Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with technical support for monitoring the progress of Bis-aminooxy-PEG4 reactions, a key step in the formation of stable oxime bonds for bioconjugation.

Frequently Asked Questions (FAQs)

Q1: What is a this compound reaction?

A1: A this compound reaction involves a homobifunctional crosslinking reagent, this compound, which contains two aminooxy (-ONH2) groups separated by a polyethylene (B3416737) glycol (PEG4) spacer.[1][2][3] These aminooxy groups react with carbonyl groups (aldehydes or ketones) on a target molecule (e.g., a protein, antibody, or small molecule) to form a stable oxime bond (-O-N=C).[4][5][6] This type of reaction is widely used in bioconjugation, such as in the development of Antibody-Drug Conjugates (ADCs).[7]

Q2: Why is it important to monitor the progress of this reaction?

A2: Monitoring the reaction is crucial to ensure the desired level of conjugation is achieved, to quantify the reaction yield, and to characterize the final product. In drug development, for instance, it is essential to determine the drug-to-antibody ratio (DAR) to ensure the efficacy and safety of an ADC.[7] Monitoring also helps in optimizing reaction conditions and identifying any potential side reactions or impurities.[8]

Q3: What are the most common analytical techniques to monitor a this compound reaction?

A3: The most common techniques include High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Thin-Layer Chromatography (TLC).[4][9][10][11][12] Often, a combination of these techniques, such as LC-MS, provides the most comprehensive analysis.[4][8][13]

Q4: How can I quickly check if my reaction is proceeding?

A4: Thin-Layer Chromatography (TLC) is a rapid and straightforward method for a qualitative assessment of the reaction progress.[11][12] By spotting the reaction mixture on a TLC plate over time, you can visualize the consumption of the starting materials and the formation of the product. The different components will travel at different rates on the plate, allowing for their separation and visualization.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no product formation Inefficient reaction conditions (pH, temperature, catalyst).Optimize reaction pH (typically 4-5 for oxime ligation).[4] Consider adding a catalyst like aniline (B41778) or p-phenylenediamine.[5][14] Ensure the reaction temperature is appropriate for the specific reactants.
Degradation of the aminooxy reagent.Aminooxy compounds can be sensitive; it is recommended to use them immediately upon preparation.[1] Store reagents as recommended by the manufacturer.
Steric hindrance around the carbonyl or aminooxy group.If possible, modify the linker length or the conjugation site to reduce steric hindrance.
Multiple products or product heterogeneity Non-specific binding or reaction at multiple sites.For proteins, consider site-specific modification techniques to introduce carbonyl groups at defined locations.[6][8]
Polydispersity of the PEG reagent.Use high-purity, monodisperse PEG reagents to minimize heterogeneity in the final product.[15]
Difficulty in purifying the final product Similar physicochemical properties of product and starting materials.Optimize the purification method. For proteins, Size Exclusion Chromatography (SEC) or Protein A chromatography can be effective.[7] For smaller molecules, preparative HPLC or column chromatography may be necessary.
Inconsistent results between batches Variability in reagent quality or reaction setup.Ensure consistent quality of all reagents and precise control over reaction parameters (concentrations, temperature, time).

Experimental Protocols

Protocol 1: Monitoring by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying the components of the reaction mixture.[][17][18]

Methodology:

  • Sample Preparation: At various time points (e.g., 0, 1, 4, 8, and 24 hours), withdraw a small aliquot of the reaction mixture. Quench the reaction if necessary (e.g., by adding a scavenger for the excess reagent or by changing the pH). Dilute the sample in a suitable mobile phase.[7]

  • HPLC System:

    • Column: A reversed-phase C18 column is commonly used for proteins and small molecules.[4] For larger molecules like antibodies, a size-exclusion (SEC) or hydrophobic interaction (HIC) column may be more appropriate.[7][18]

    • Mobile Phase: A typical mobile phase for reversed-phase HPLC is a gradient of water and acetonitrile (B52724) containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA).

    • Detection: UV detection at 280 nm is suitable for proteins.[7] If the conjugated molecule has a chromophore, detection at a specific wavelength can be used. An Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) can be used for molecules without a strong chromophore, like PEG itself.[15][]

  • Data Analysis:

    • Monitor the decrease in the peak area of the starting materials and the increase in the peak area of the product over time.

    • Calculate the percentage conversion by comparing the peak areas at different time points.

    • For ADCs, the different drug-loaded species (e.g., DAR0, DAR2, DAR4) can often be separated and quantified.[7]

Protocol 2: Confirmation by Mass Spectrometry (MS)

Mass spectrometry is used to confirm the identity of the product by determining its molecular weight.[13][19][20]

Methodology:

  • Sample Preparation: Prepare the sample as for HPLC analysis. For complex mixtures, it is often coupled with liquid chromatography (LC-MS) for prior separation.[8][9]

  • Mass Spectrometry System:

    • Ionization Source: Electrospray Ionization (ESI) is commonly used for biomolecules.[19] Matrix-Assisted Laser Desorption/Ionization (MALDI) is also an option.[20]

    • Analyzer: Time-of-Flight (TOF) or Orbitrap analyzers provide high resolution and mass accuracy.[19]

  • Data Analysis:

    • Determine the molecular weight of the starting materials and the final product.

    • The mass of the product should correspond to the sum of the masses of the starting materials minus the mass of water lost during oxime bond formation.

    • For PEGylated proteins, a distribution of peaks may be observed, each differing by the mass of the PEG monomer unit (approx. 44 Da), reflecting the heterogeneity of the PEGylation.[9]

Protocol 3: Real-Time Monitoring by NMR Spectroscopy

NMR can provide real-time kinetic data on the formation of the oxime bond.[10][21][22]

Methodology:

  • Sample Preparation: The reaction is typically carried out directly in an NMR tube. Use a deuterated solvent that is compatible with the reaction.

  • NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.

  • Data Acquisition:

    • Acquire a 1H NMR spectrum of the starting materials before initiating the reaction.

    • Start the reaction (e.g., by adding the final reagent or catalyst).

    • Acquire a series of 1H NMR spectra at regular time intervals.

  • Data Analysis:

    • Identify characteristic signals for the starting materials and the product. For example, the formation of the oxime bond will result in the appearance of new signals in a specific region of the spectrum.

    • Integrate the signals corresponding to a proton unique to the product and a proton of a starting material.

    • Plot the relative integral values over time to obtain a reaction progress curve.

Visualizations

experimental_workflow cluster_reaction This compound Reaction cluster_analysis Data Analysis start Start Reaction reaction Incubate start->reaction sampling Take Aliquots reaction->sampling hplc HPLC / LC-MS sampling->hplc nmr NMR sampling->nmr tlc TLC sampling->tlc quant Quantification hplc->quant confirm Confirmation hplc->confirm MS nmr->quant qual Qualitative Check tlc->qual

Caption: Experimental workflow for monitoring a this compound reaction.

troubleshooting_logic cluster_solutions1 Solutions for No Product cluster_solutions2 Solutions for Multiple Products cluster_solutions3 Solutions for Purification start Reaction Issue? no_product Low/No Product start->no_product Yes multi_product Multiple Products start->multi_product Yes pur_issue Purification Difficulty start->pur_issue Yes opt_cond Optimize Conditions (pH, temp, catalyst) no_product->opt_cond check_reagent Check Reagent Quality no_product->check_reagent site_specific Use Site-Specific Modification multi_product->site_specific mono_peg Use Monodisperse PEG multi_product->mono_peg opt_pur Optimize Purification Method (SEC, HPLC) pur_issue->opt_pur

Caption: Troubleshooting logic for common issues in this compound reactions.

References

Troubleshooting low yield in Bis-aminooxy-PEG4 conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Bis-aminooxy-PEG4 conjugation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound conjugation via oxime ligation?

A1: The efficiency of oxime ligation is highly pH-dependent. The optimal pH range for the reaction between an aminooxy group and an aldehyde or ketone is slightly acidic, typically between pH 4.5 and 6.5.[1] Some reactions can be performed at neutral pH (6.5-7.5), but the rate may be slower.[2] It is crucial to maintain the recommended pH throughout the conjugation reaction.

Q2: My this compound reagent has been stored for a while. Is it still viable?

A2: Aminooxy compounds, including this compound, are reactive and sensitive.[3][4][5] It is highly recommended to use them immediately upon receipt, ideally within one week. For short-term storage (days to weeks), they should be kept dry, protected from light, and refrigerated at 0-4°C. For long-term storage (months to years), a temperature of -20°C is required. If you suspect reagent degradation, it is best to use a fresh batch to ensure optimal reaction yield.

Q3: What molar ratio of this compound to my molecule should I use?

A3: The optimal molar ratio can vary depending on the specific reactants. However, to drive the reaction to completion, it is common to use a molar excess of the aminooxy-PEG reagent. For instance, in antibody-drug conjugations, a molar ratio of 6:1 or higher of the aminooxy-containing molecule to the antibody may be necessary. It is recommended to perform small-scale optimization experiments to determine the ideal molar ratio for your specific application.

Q4: Can I use a catalyst to improve my reaction speed and yield?

A4: Yes, catalysts can significantly accelerate the rate of oxime bond formation, especially at neutral pH. Aniline and its derivatives, such as m-phenylenediamine (B132917) (mPDA), are commonly used catalysts for oxime ligations. The use of a catalyst can be particularly beneficial when working with less reactive ketones or when rapid conjugation is required.

Troubleshooting Guide for Low Yield

This guide addresses specific issues that can lead to low conjugation yield.

Issue 1: Low or no product formation observed.

  • Potential Cause: Inactive this compound Reagent

    • Question: How was the this compound stored and for how long?

    • Answer: As aminooxy compounds can be unstable, improper or prolonged storage can lead to degradation. It is recommended to use freshly prepared solutions for conjugation. For storage, follow the manufacturer's recommendations closely (typically -20°C for long-term).

  • Potential Cause: Suboptimal Reaction pH

    • Question: What is the pH of your reaction buffer?

    • Answer: Oxime ligation is most efficient at a slightly acidic pH, generally between 4.5 and 6.5. If your buffer is outside this range, the reaction kinetics can be significantly slower, leading to low yield. Verify the pH of your reaction mixture and adjust if necessary.

  • Potential Cause: Inefficient Aldehyde/Ketone Formation on the Substrate

    • Question: How was the carbonyl group (aldehyde or ketone) introduced onto your target molecule?

    • Answer: If the carbonyl group is generated through oxidation (e.g., of carbohydrate moieties), ensure this step is complete. Optimize the concentration of the oxidizing agent (like sodium periodate) and the reaction time. Inefficient oxidation will result in fewer sites for the this compound to react.

Issue 2: Incomplete reaction with starting material remaining.

  • Potential Cause: Insufficient Molar Excess of this compound

    • Question: What molar ratio of reactants did you use?

    • Answer: A low molar ratio of this compound to the target molecule might result in an incomplete reaction. Increasing the molar excess of the PEG reagent can help drive the reaction to completion. Consider performing a titration experiment to find the optimal ratio.

  • Potential Cause: Short Reaction Time

    • Question: How long was the conjugation reaction incubated?

    • Answer: The reaction may not have reached completion. Consider extending the reaction time to allow for full conjugation. Monitoring the reaction progress over time using an appropriate analytical technique (e.g., HPLC, SDS-PAGE) can help determine the optimal incubation period.

Issue 3: Difficulty in purifying the final conjugate, leading to apparent low yield.

  • Potential Cause: Inefficient Purification Method

    • Question: What purification method are you using?

    • Answer: PEGylated conjugates can be challenging to purify from unreacted starting materials and excess PEG reagent. Methods like size exclusion chromatography (SEC), ion-exchange chromatography (IEX), hydrophobic interaction chromatography (HIC), dialysis, and ultrafiltration are commonly used. The choice of method depends on the properties of your conjugate. For example, SEC is effective at removing low molecular weight by-products and unreacted PEG. IEX can separate based on charge differences that may be altered by PEGylation.

Data Summary

Table 1: Recommended Reaction Conditions for Oxime Ligation

ParameterRecommended Range/ValueReference(s)
pH 4.5 - 6.5
Molar Ratio (PEG:Substrate) ≥ 6:1 (for antibodies)
Reaction Time 12 - 24 hours
Temperature 4°C to Room Temperature
Catalyst (optional) Aniline or its derivatives

Experimental Protocols

Protocol: General Procedure for this compound Conjugation to an Aldehyde-Containing Protein

  • Preparation of Aldehyde-Containing Protein:

    • If necessary, generate aldehyde groups on the protein. For glycoproteins, this can be achieved by oxidation of carbohydrate moieties using sodium periodate.

    • Dissolve the protein in an appropriate buffer (e.g., 0.1 M sodium acetate (B1210297), pH 5.5).

    • Add the oxidizing agent (e.g., 1-10 mM sodium periodate) and incubate in the dark at 4°C for 1-2 hours.

    • Quench the reaction by adding an excess of a quenching agent like glycerol.

    • Remove excess oxidizing agent and byproducts by buffer exchange or dialysis into the conjugation buffer (e.g., acetate buffer, pH 5.5).

  • Conjugation Reaction:

    • Immediately before use, prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or DMF).

    • Add the desired molar excess of the this compound stock solution to the modified protein solution.

    • If using a catalyst, add it to the reaction mixture.

    • Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 4°C) for 12-24 hours.

  • Purification of the Conjugate:

    • Purify the resulting conjugate to remove unreacted this compound and other reaction components.

    • Suitable purification methods include size exclusion chromatography (SEC), protein A affinity chromatography (for antibodies), or tangential flow filtration.

  • Characterization:

    • Characterize the purified conjugate to determine purity and degree of PEGylation using methods such as SDS-PAGE, HPLC (HIC, SEC), or LC-MS.

Visualizations

experimental_workflow cluster_prep Step 1: Substrate Preparation cluster_conjugation Step 2: Conjugation Reaction cluster_analysis Step 3: Purification & Analysis Oxidation Generate Carbonyls (e.g., Oxidation) Purify_Substrate Purify Substrate (Buffer Exchange) Oxidation->Purify_Substrate Mix Mix Reactants (pH 4.5-6.5) Purify_Substrate->Mix Prepare_PEG Prepare Fresh This compound Prepare_PEG->Mix Incubate Incubate (12-24h, 4°C-RT) Mix->Incubate Purify_Product Purify Conjugate (e.g., SEC) Incubate->Purify_Product Analyze Characterize (e.g., HPLC, MS) Purify_Product->Analyze

Caption: Experimental workflow for this compound conjugation.

troubleshooting_yield Start Low Conjugation Yield Check_Reagent Check Reagent Viability Start->Check_Reagent Check_Conditions Check Reaction Conditions Start->Check_Conditions Check_Purification Check Purification Start->Check_Purification Reagent_Fresh Is this compound freshly prepared? Check_Reagent->Reagent_Fresh Reaction_pH Is pH between 4.5 and 6.5? Check_Conditions->Reaction_pH Molar_Ratio Is molar ratio of PEG sufficient? Check_Conditions->Molar_Ratio Reaction_Time Was reaction time long enough? Check_Conditions->Reaction_Time Purification_Method Is purification method appropriate? Check_Purification->Purification_Method Use_Fresh Solution: Use fresh reagent Reagent_Fresh->Use_Fresh No Adjust_pH Solution: Adjust pH Reaction_pH->Adjust_pH No Increase_Ratio Solution: Increase molar ratio Molar_Ratio->Increase_Ratio No Increase_Time Solution: Extend reaction time Reaction_Time->Increase_Time No Optimize_Purification Solution: Optimize purification Purification_Method->Optimize_Purification No

Caption: Troubleshooting decision tree for low conjugation yield.

References

Storage and handling recommendations for Bis-aminooxy-PEG4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and use of Bis-aminooxy-PEG4.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a homobifunctional crosslinking reagent. It features two aminooxy groups at either end of a hydrophilic 4-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2] Its primary application is in bioconjugation, where it reacts with molecules containing aldehyde or ketone groups to form stable oxime bonds.[3][4][5] This reaction is a type of "click chemistry" known for its high efficiency and specificity in aqueous conditions. The PEG spacer enhances the solubility and pharmacokinetic profile of the resulting conjugate.

Q2: What are the recommended storage conditions for this compound?

A2: this compound should be stored at -20°C in a dry, dark environment. For solutions of this compound in solvents such as DMSO, storage at -80°C is recommended for long-term stability (up to 6 months), while for shorter periods (up to 1 month), -20°C is suitable. Always keep the container tightly sealed and protected from moisture and light.

Q3: How should I handle this compound upon receipt?

A3: this compound is typically shipped at ambient temperature as it is stable for short periods. Upon receipt, it is highly recommended to use the reagent immediately, ideally within one week, as aminooxy compounds can be sensitive and are not intended for long-term storage. If immediate use is not possible, store it at -20°C as recommended.

Q4: In what solvents is this compound soluble?

A4: this compound is soluble in water and common organic solvents such as DMSO (dimethyl sulfoxide), DMF (dimethylformamide), and DCM (dichloromethane).

Q5: What is the shelf life of this compound?

A5: If stored correctly at -20°C, this compound can have a shelf life of over two years. However, due to the reactive nature of the aminooxy groups, it is best to use it as soon as possible after receipt.

Storage and Handling Data

ParameterRecommendationSource(s)
Storage Temperature (Solid) Short term (days to weeks): 0 - 4°C. Long term (months to years): -20°C.
Storage Temperature (In Solvent) 1 month: -20°C. 6 months: -80°C.
Shipping Condition Shipped at ambient temperature as a non-hazardous chemical.
Handling Precautions Use in a chemical fume hood. Wear chemical-resistant gloves and safety goggles.
Stability Stable for a few weeks during shipping. Aminooxy compounds are reactive and sensitive; immediate use (within 1 week) is highly recommended.
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents.

Experimental Protocol: General Procedure for Bioconjugation via Oxime Ligation

This protocol outlines a general workflow for conjugating this compound to a molecule containing an aldehyde or ketone group.

Materials:

  • This compound

  • Aldehyde or ketone-containing molecule (e.g., protein, peptide)

  • Reaction Buffer: Amine-free buffer, e.g., 100 mM phosphate (B84403) buffer, pH 6.5-7.5.

  • Anhydrous DMSO or DMF for stock solution preparation

  • Quenching reagent (optional, e.g., an amino-containing molecule like Tris or hydroxylamine)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Prepare Stock Solution of this compound:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a stock solution (e.g., 10-50 mM) in anhydrous DMSO or DMF. Store any unused stock solution at -20°C or -80°C.

  • Prepare Molecule for Conjugation:

    • Dissolve the aldehyde or ketone-containing molecule in the reaction buffer to a known concentration.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the this compound stock solution to the solution of your target molecule.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing. The optimal reaction time may need to be determined empirically.

  • Quenching the Reaction (Optional):

    • To stop the reaction and consume any unreacted this compound, a quenching reagent can be added.

  • Purification:

    • Purify the conjugate to remove excess this compound and other reagents. This can be achieved using size-exclusion chromatography, dialysis, or other appropriate purification methods.

  • Analysis:

    • Analyze the purified conjugate using techniques such as SDS-PAGE, mass spectrometry, or HPLC to confirm successful conjugation and assess purity.

G cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Reaction prep_peg Prepare this compound Stock Solution conjugation Incubate Mixture (2-4h at RT or overnight at 4°C) prep_peg->conjugation prep_mol Prepare Aldehyde/Ketone -containing Molecule prep_mol->conjugation quench Quench Reaction (Optional) conjugation->quench purify Purify Conjugate quench->purify analyze Analyze Final Product purify->analyze

Caption: Experimental workflow for a typical bioconjugation reaction using this compound.

Troubleshooting Guide

Q: My conjugation reaction has a very low yield. What could be the problem?

A: Low conjugation efficiency can be due to several factors:

  • Suboptimal pH: The reaction between an aminooxy group and an aldehyde/ketone is most efficient at a pH between 6.5 and 7.5. Ensure your reaction buffer is within this range and is free of primary amines (like Tris or glycine) which can compete with the reaction.

  • Inactive Reagents: this compound is sensitive and should be used shortly after receipt. If the reagent is old or has been handled improperly (e.g., exposed to moisture), it may have degraded. Also, ensure the aldehyde or ketone group on your target molecule is present and accessible.

  • Steric Hindrance: If the aldehyde or ketone group on your target molecule is sterically hindered, the reaction may be slow. Try increasing the molar excess of this compound or extending the reaction time.

  • Incorrect Stoichiometry: Ensure you are using an adequate molar excess of the this compound linker. A 10- to 20-fold molar excess is a good starting point.

Q: I am observing precipitation during my conjugation reaction. What should I do?

A: Precipitation can occur if your target molecule is not stable in the reaction buffer or if the concentration of the organic co-solvent (from the this compound stock solution) is too high.

  • Optimize Buffer Conditions: You may need to screen different buffer conditions or add stabilizing agents for your specific protein or molecule.

  • Minimize Organic Solvent: Use the most concentrated stock solution of this compound possible to minimize the volume of organic solvent added to the aqueous reaction mixture.

Q: How can I confirm that the conjugation was successful?

A: Several analytical techniques can be used to confirm the formation of the conjugate:

  • SDS-PAGE: For protein conjugations, a successful reaction will result in a shift in the molecular weight of the protein, which can be visualized on an SDS-PAGE gel.

  • Mass Spectrometry (MS): MS can be used to determine the exact mass of the conjugate, confirming the addition of the this compound linker.

  • HPLC: Reverse-phase or size-exclusion HPLC can be used to separate the conjugate from the unreacted starting materials, allowing for quantification of the reaction efficiency.

G cluster_checks Initial Checks cluster_solutions Potential Solutions cluster_outcome Outcome start Low Conjugation Yield check_ph Is pH between 6.5-7.5 and buffer amine-free? start->check_ph check_reagents Are reagents fresh and handled correctly? start->check_reagents check_ratio Is molar excess of PEG linker sufficient? start->check_ratio adjust_ph Adjust pH and use an amine-free buffer check_ph->adjust_ph No use_fresh Use fresh reagents check_reagents->use_fresh No increase_ratio Increase linker ratio or reaction time check_ratio->increase_ratio No success Improved Yield adjust_ph->success use_fresh->success increase_ratio->success

Caption: Troubleshooting workflow for low yield in this compound conjugation reactions.

References

Technical Support Center: Catalyst Selection for Accelerating Oxime Ligation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing oxime ligation in their experiments.

Troubleshooting Guide

Question: My oxime ligation reaction is extremely slow, or I am observing very low product yield. What are the potential causes and how can I improve the reaction rate?

Answer:

Slow or low-yielding oxime ligation reactions are a common issue. Several factors can contribute to this, primarily related to reaction conditions and catalyst choice. Here are the key aspects to investigate:

  • Sub-optimal pH: The optimal pH for oxime ligation is typically between 4 and 5.[1][2][3] However, many biological applications require working at a physiological pH (around 7). At neutral pH, the reaction rate is significantly slower.[1][2][4]

    • Recommendation: If your biomolecules can tolerate it, adjusting the pH to be slightly acidic can significantly accelerate the reaction. If you must work at neutral pH, using an effective catalyst is crucial.

  • Inefficient Catalyst: The choice and concentration of the catalyst are critical for accelerating the reaction, especially at neutral pH.

    • Recommendation: While aniline (B41778) is a commonly used catalyst, more efficient alternatives are available.[1][5][6][7] Consider using m-phenylenediamine (B132917) (mPDA) or p-phenylenediamine (B122844) (pPDA), which have been shown to be significantly more effective than aniline.[1][2][5][7] For instance, mPDA can be up to 15 times more efficient than aniline.[5][7] The higher aqueous solubility of mPDA allows for its use at higher concentrations, leading to substantial rate enhancements.[5][8]

  • Low Reactant Concentration: The rate of oxime ligation is dependent on the concentration of the reactants.

    • Recommendation: If possible, increase the concentration of your aldehyde/ketone and aminooxy-functionalized molecules.

  • Steric Hindrance: Bulky substituents near the carbonyl or aminooxy group can sterically hinder the reaction, leading to slower kinetics.

    • Recommendation: If you have flexibility in your molecular design, consider using less sterically hindered reactants. Aromatic aldehydes are generally more reactive than ketones.[4]

Question: I am observing significant side reactions or impurities in my final product. What could be the cause and how can I minimize them?

Answer:

Side reactions can compromise the purity and yield of your desired conjugate. Here are some common causes and solutions:

  • Oxidative Instability of the Catalyst: Some catalysts, like p-phenylenediamine (pPDA), can be prone to oxidation, which can introduce impurities.[2]

    • Recommendation: If you suspect catalyst degradation, prepare fresh solutions of the catalyst before each use. Alternatively, consider using a more stable catalyst like m-phenylenediamine (mPDA).

  • Reaction with Non-target Carbonyls: If your reaction mixture contains other aldehydes or ketones (e.g., from buffers or other components), the aminooxy group can react with these, leading to undesired byproducts.

    • Recommendation: Ensure that all your buffers and reagents are free from contaminating carbonyl compounds. Using high-purity solvents and reagents is recommended.[9]

  • Instability of Reactants: The aminooxy group can be highly reactive and may not be stable during long-term storage or under certain reaction conditions, especially if not protected.[10]

    • Recommendation: Use freshly prepared or properly stored aminooxy-functionalized reagents. For peptide synthesis, using a protected aminooxy acetic acid derivative can prevent unwanted side reactions during synthesis and allows for on-demand deprotection before the ligation step.[10]

Frequently Asked Questions (FAQs)

What is the role of a catalyst in oxime ligation?

A catalyst, typically an aniline derivative, accelerates the formation of the oxime bond. It does this by first reacting with the aldehyde or ketone to form a more reactive protonated Schiff base intermediate. This intermediate then readily undergoes transimination with the aminooxy nucleophile to form the stable oxime product.[9][10][11]

Which catalyst should I choose for my experiment?

The choice of catalyst depends on your specific experimental requirements, such as the desired reaction rate and the constraints of your biological system.

  • Aniline: A traditional and widely used catalyst. It is effective, but often requires higher concentrations or acidic pH for optimal performance.[1][6]

  • m-Phenylenediamine (mPDA): A highly efficient catalyst that is significantly more effective than aniline, especially at neutral pH.[5][7] Its high aqueous solubility allows for use at higher concentrations, leading to dramatic rate enhancements.[5][8]

  • p-Phenylenediamine (pPDA): Another highly effective catalyst, shown to be superior to aniline over a range of pH values.[2] However, it can be susceptible to oxidation.[2]

Can I perform oxime ligation without a catalyst?

Yes, oxime ligation can proceed without a catalyst, but the reaction is generally much slower, especially at neutral pH and with low reactant concentrations.[1][2] For efficient and timely conjugation, particularly in biological applications, a catalyst is highly recommended.

Catalyst Performance Data

The following table summarizes the kinetic data for different catalysts in oxime ligation, providing a comparison of their efficiencies.

Aldehyde/KetoneAminooxy CompoundCatalyst (Concentration)pHSolventkobs (M-1s-1)Reference
BenzaldehydeAminooxyacetyl-peptideAniline (100 mM)7.00.3 M Na Phosphate (B84403)8.2[4][12]
CitralAminooxy-dansylAniline (50 mM)7.3Phosphate Buffer10.3[12]
CitralAminooxy-dansylm-Phenylenediamine (50 mM)7.3Phosphate Buffer27.0[12]
CitralAminooxy-dansylm-Phenylenediamine (500 mM)7.3Phosphate Buffer>100[12]

Experimental Protocols

Protocol 1: General Procedure for Aniline-Catalyzed Oxime Ligation

This protocol provides a general framework for performing an aniline-catalyzed oxime ligation.

  • Preparation of Stock Solutions:

    • Prepare a stock solution of your aldehyde or ketone-containing molecule in a compatible buffer (e.g., phosphate buffer).

    • Prepare a stock solution of your aminooxy-functionalized molecule in the same buffer.

    • Prepare a fresh stock solution of aniline (e.g., 200 mM) in the reaction buffer.

  • Ligation Reaction:

    • In a microcentrifuge tube, combine the aldehyde/ketone stock solution and the aminooxy stock solution to achieve the desired final concentrations (e.g., 10-100 µM).

    • Add the aniline stock solution to the reaction mixture to a final concentration of 10-100 mM.

    • Adjust the final volume with the reaction buffer.

    • Incubate the reaction at room temperature. The reaction time can vary from minutes to several hours depending on the reactants and their concentrations.

  • Monitoring the Reaction:

    • The progress of the reaction can be monitored by techniques such as RP-HPLC or fluorescence spectroscopy if one of the reactants is fluorescently labeled.[4][5][12]

  • Purification:

    • Once the reaction is complete, the desired oxime conjugate can be purified using standard techniques like HPLC or size-exclusion chromatography.

Protocol 2: Accelerated Oxime Ligation using m-Phenylenediamine (mPDA)

This protocol is adapted for using the more efficient mPDA catalyst.

  • Preparation of Stock Solutions:

    • Prepare stock solutions of your carbonyl and aminooxy-containing molecules as described in Protocol 1.

    • Prepare a fresh stock solution of m-phenylenediamine (mPDA) in the reaction buffer. Due to its higher solubility, concentrations up to 750 mM can be used for significant rate acceleration.[5]

  • Ligation Reaction:

    • Combine the reactants as described above.

    • Add the mPDA stock solution to the desired final concentration (e.g., 50-750 mM).

    • Incubate at room temperature. With mPDA, reaction times can be significantly shorter (e.g., a few minutes).[5]

  • Monitoring and Purification:

    • Follow the same procedures for monitoring and purification as outlined in Protocol 1.

Visualizations

Aniline_Catalysis_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aldehyde_Ketone Aldehyde/Ketone (R-C=O) Schiff_Base Protonated Schiff Base (R-C=N+H-Ph) Aldehyde_Ketone->Schiff_Base + Aniline, -H2O Aniline Aniline (Ph-NH2) Aniline->Schiff_Base Aminooxy Aminooxy (R'-ONH2) Oxime Oxime (R-C=N-OR') Aminooxy->Oxime Schiff_Base->Oxime + Aminooxy, -Aniline

Caption: Aniline-catalyzed oxime ligation mechanism.

Experimental_Workflow Start Start Prepare_Stocks 1. Prepare Stock Solutions (Carbonyl, Aminooxy, Catalyst) Start->Prepare_Stocks Mix_Reactants 2. Mix Reactants and Catalyst Prepare_Stocks->Mix_Reactants Incubate 3. Incubate at Room Temperature Mix_Reactants->Incubate Monitor_Reaction 4. Monitor Reaction Progress (HPLC, Fluorescence) Incubate->Monitor_Reaction Purify_Product 5. Purify Oxime Conjugate Monitor_Reaction->Purify_Product End End Purify_Product->End

Caption: General experimental workflow for oxime ligation.

Troubleshooting_Guide Problem Problem: Slow Reaction / Low Yield Check_pH Is pH optimal (4-5)? Problem->Check_pH Adjust_pH Adjust pH if possible Check_pH->Adjust_pH No Check_Catalyst Is an efficient catalyst being used (e.g., mPDA)? Check_pH->Check_Catalyst Yes Solution_Found Problem Solved Adjust_pH->Solution_Found Use_mPDA Switch to or increase concentration of mPDA Check_Catalyst->Use_mPDA No Check_Concentration Are reactant concentrations adequate? Check_Catalyst->Check_Concentration Yes Use_mPDA->Solution_Found Increase_Concentration Increase reactant concentrations Check_Concentration->Increase_Concentration No Consider_Sterics Could steric hindrance be an issue? Check_Concentration->Consider_Sterics Yes Increase_Concentration->Solution_Found Redesign_Reactants Redesign reactants if possible Consider_Sterics->Redesign_Reactants Yes Consider_Sterics->Solution_Found No Redesign_Reactants->Solution_Found

Caption: Troubleshooting decision tree for slow oxime ligation.

References

Technical Support Center: Purification of Bis-aminooxy-PEG4 Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of Bis-aminooxy-PEG4 conjugates.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered when working with this compound conjugates?

The reaction mixture following a conjugation reaction with this compound will typically contain a heterogeneous mix of components. Common impurities include:

  • Unreacted this compound linker: Excess linker from the conjugation reaction.

  • Unconjugated molecules: The peptide, protein, or small molecule that was intended for conjugation.

  • Hydrolyzed this compound: The aminooxy groups are susceptible to hydrolysis, leading to an unreactive linker.

  • Mono-conjugated species: Molecules where only one of the two aminooxy groups of the PEG linker has reacted.

  • Aggregates: High concentrations of the conjugate or impurities can lead to the formation of aggregates.[]

  • Reaction byproducts: Depending on the specific conjugation chemistry, various side products may be formed.[2]

Q2: Which chromatographic techniques are most effective for purifying this compound conjugates?

High-Performance Liquid Chromatography (HPLC) is the most widely used and powerful technique for purifying PEGylated molecules.[2] The two most common modes are:

  • Reversed-Phase HPLC (RP-HPLC): This technique separates molecules based on their hydrophobicity. It is highly effective for separating the PEGylated conjugate from unreacted starting materials and byproducts.[3] C8 or C18 columns are commonly used for this purpose.[3]

  • Size Exclusion Chromatography (SEC): Also known as gel filtration, SEC separates molecules based on their size (hydrodynamic radius). It is particularly useful for removing small molecules like unreacted PEG linkers from larger conjugated proteins or for separating high molecular weight aggregates.

The choice between RP-HPLC and SEC depends on the properties of the conjugate and the impurities to be removed.

Q3: How does the homobifunctional nature of this compound affect the purification strategy?

The presence of two reactive aminooxy groups in this compound can lead to the formation of both mono- and di-conjugated species, as well as cross-linked products where the linker connects two molecules of the substrate. This increases the complexity of the reaction mixture. Your purification strategy, likely involving high-resolution techniques like RP-HPLC, must be optimized to separate these different species. A shallow gradient in RP-HPLC can improve the resolution of these closely related compounds.

Q4: How can I monitor the purity of my this compound conjugate during and after purification?

Analytical HPLC (both RP-HPLC and SEC) is the primary method for monitoring purity. Detection methods can include:

  • UV-Vis Spectroscopy: If the conjugated molecule has a chromophore.

  • Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): These are useful for detecting compounds like PEG that lack a strong chromophore.

  • Mass Spectrometry (MS): Provides mass confirmation of the different species in your sample.

Troubleshooting Guides

Issue 1: Low Yield of Purified Conjugate
Possible Cause Troubleshooting Steps
Product Degradation The conjugate may be unstable under the purification conditions (pH, temperature, or solvents). Investigate the stability of your conjugate and consider using a faster purification method or adding stabilizers.
Adsorption to the Column The conjugate may be irreversibly binding to the stationary phase. Try a different column chemistry (e.g., C8 instead of C18) or modify the mobile phase to reduce non-specific binding.
Precipitation on the Column The conjugate may be precipitating due to the mobile phase composition. Ensure the conjugate is soluble in the mobile phase throughout the gradient.
Issue 2: Poor Separation of Conjugate and Impurities
Possible Cause Troubleshooting Steps
Suboptimal Gradient Elution (RP-HPLC) The gradient may be too steep. A shallower gradient around the elution time of the components of interest can improve resolution.
Inappropriate HPLC Column The column chemistry or pore size may not be suitable for your conjugate. For RP-HPLC, select a column with a suitable stationary phase (e.g., C8, C18) and pore size based on the properties of your molecule.
Incorrect Mobile Phase The mobile phase composition can significantly impact separation. For RP-HPLC, vary the percentage of the organic solvent (e.g., acetonitrile) and the type of ion-pairing agent (e.g., trifluoroacetic acid, TFA).
Issue 3: Broad or Tailing Peaks in HPLC
Possible Cause Troubleshooting Steps
Secondary Interactions with the Column Add an ion-pairing agent like TFA (0.05-0.1%) to the mobile phase to improve peak shape. Consider a different stationary phase.
Column Overload Reduce the amount of sample loaded onto the column.
Inappropriate Mobile Phase Optimize the gradient elution profile. A shallower gradient can improve resolution. Experiment with different organic modifiers (e.g., acetonitrile (B52724) vs. methanol).

Data Presentation

Table 1: Illustrative RP-HPLC Purity Analysis of a this compound Peptide Conjugate

Peak ID Retention Time (min) Area (%) Identity
15.210.5Unconjugated Peptide
28.15.3Unreacted this compound
312.415.8Mono-conjugated Species
415.965.1Di-conjugated Product
518.23.3Aggregate

Note: The data in this table is for illustrative purposes only and actual results will vary depending on the specific conjugate and experimental conditions.

Table 2: Illustrative SEC Purity Analysis of a this compound Protein Conjugate

Peak ID Elution Volume (mL) Area (%) Identity
18.55.7Aggregate
210.285.3PEGylated Protein Conjugate
312.16.2Unconjugated Protein
415.52.8Unreacted this compound

Note: The data in this table is for illustrative purposes only and actual results will vary depending on the specific conjugate and experimental conditions.

Experimental Protocols

Protocol 1: RP-HPLC Purification of a this compound Conjugate

Objective: To purify the this compound conjugate from unreacted starting materials and byproducts.

Materials:

  • Crude conjugation reaction mixture

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • RP-HPLC system with a C18 column (e.g., 5 µm particle size, 100 Å pore size)

  • Fraction collector

Procedure:

  • Sample Preparation:

    • If the reaction mixture is in a high organic solvent, dilute it with water to be compatible with the initial mobile phase conditions.

    • Centrifuge the sample to remove any particulates.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

  • HPLC Method:

    • Flow Rate: 1.0 mL/min (for a standard analytical column, adjust for preparative columns)

    • Detection: UV absorbance at a relevant wavelength for your molecule (e.g., 220 nm for peptides, 280 nm for proteins). If the conjugated molecule has poor UV absorbance, consider using an ELSD or CAD.

    • Gradient:

      • 0-5 min: 5% B

      • 5-35 min: 5-65% B (a shallow gradient is crucial for resolving closely eluting species)

      • 35-40 min: 65-95% B (to wash the column)

      • 40-45 min: 95% B

      • 45-50 min: 95-5% B (re-equilibration)

      • 50-60 min: 5% B

  • Fraction Collection: Collect fractions across the peaks corresponding to your mono- and di-conjugated products.

  • Purity Analysis: Analyze the collected fractions using analytical RP-HPLC to determine their purity.

  • Solvent Removal: Pool the pure fractions and remove the solvent using a suitable method like lyophilization.

Protocol 2: SEC Purification of a this compound Conjugate

Objective: To separate the this compound conjugate from smaller, unreacted components.

Materials:

  • Crude conjugation reaction mixture

  • SEC column with an appropriate molecular weight cut-off for your conjugate

  • Isocratic mobile phase (e.g., Phosphate Buffered Saline, PBS)

  • SEC system

  • Fraction collector

Procedure:

  • Column Equilibration: Equilibrate the SEC column with at least two column volumes of the isocratic mobile phase.

  • Sample Preparation:

    • Ensure the sample is in a buffer compatible with the mobile phase.

    • Filter the sample to remove any particulates.

  • SEC Method:

    • Flow Rate: As recommended by the column manufacturer.

    • Mobile Phase: Isocratic (e.g., PBS, pH 7.4)

    • Detection: UV absorbance at a relevant wavelength.

  • Injection and Fraction Collection: Inject the sample and collect fractions. The larger conjugate will elute before the smaller, unreacted molecules.

  • Purity Analysis: Analyze the collected fractions by analytical SEC or RP-HPLC to confirm purity.

Mandatory Visualization

Purification_Workflow cluster_prep Sample Preparation cluster_purification Purification cluster_analysis Analysis & Final Product start Crude Conjugation Mixture prep Dilution & Centrifugation start->prep hplc RP-HPLC or SEC prep->hplc fractions Collect Fractions hplc->fractions purity_check Purity Analysis (Analytical HPLC) fractions->purity_check pooling Pool Pure Fractions purity_check->pooling final_product Final Purified Conjugate pooling->final_product

Caption: General workflow for the purification of this compound conjugates.

Troubleshooting_Logic cluster_issue Problem Identification cluster_causes Potential Causes cluster_solutions Troubleshooting Steps cluster_outcome Desired Outcome start Poor Purification Result low_yield Low Yield start->low_yield poor_sep Poor Separation start->poor_sep broad_peaks Broad/Tailing Peaks start->broad_peaks sol_yield Check Stability Modify Mobile Phase Change Column low_yield->sol_yield sol_sep Optimize Gradient Change Column Adjust Mobile Phase poor_sep->sol_sep sol_peaks Add Ion-Pairing Agent Reduce Sample Load Optimize Gradient broad_peaks->sol_peaks outcome Improved Purification sol_yield->outcome sol_sep->outcome sol_peaks->outcome

Caption: A logical approach to troubleshooting common purification issues.

References

Preventing aggregation during protein PEGylation with Bis-aminooxy-PEG4

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent protein aggregation during PEGylation with Bis-aminooxy-PEG4.

Troubleshooting Guide

This section addresses common problems encountered during the oxime ligation of proteins with this compound.

Question: Why is my protein precipitating or aggregating after adding this compound?

Answer:

Protein aggregation during PEGylation is a frequent challenge that can arise from several factors. The primary cause when using a homobifunctional linker like this compound is intermolecular cross-linking.[1]

Primary Causes of Aggregation:

  • Intermolecular Cross-linking: this compound has two reactive aminooxy groups.[2] If conditions are not optimized, one linker molecule can react with carbonyl groups on two separate protein molecules, physically linking them together and leading to aggregation.[1]

  • Suboptimal Reaction Conditions: The stability of your protein is highly sensitive to the reaction environment. Incorrect pH, ionic strength, or temperature can cause partial protein unfolding, exposing hydrophobic regions that promote self-association and aggregation.[3][4]

  • High Protein Concentration: When protein molecules are in close proximity at high concentrations, the probability of intermolecular cross-linking and aggregation increases significantly.

  • Pre-existing Aggregates: Starting with a protein solution that already contains a small percentage of aggregates can seed and accelerate the aggregation process during the PEGylation reaction.

  • High Molar Excess of PEG Reagent: While a molar excess of the PEG linker is necessary to drive the reaction, an excessively high concentration can sometimes promote aggregation.

Question: How can I optimize my reaction to prevent aggregation?

Answer:

Preventing aggregation requires a systematic approach to optimizing reaction parameters. It is highly recommended to perform small-scale screening experiments before proceeding with large-scale conjugation.

The following workflow and decision tree can guide your optimization process.

G cluster_start Start: Optimization Workflow cluster_params Primary Parameter Optimization cluster_additives Secondary Optimization: Buffer Additives cluster_end Result start Observe Protein Aggregation check_protein 1. Ensure Starting Protein is Monomeric (SEC or DLS) start->check_protein check_ratio 2. Optimize PEG:Protein Molar Ratio check_protein->check_ratio If protein is pure check_conc 3. Reduce Protein Concentration check_ratio->check_conc check_ph 4. Optimize Reaction pH check_conc->check_ph check_temp 5. Lower Reaction Temperature check_ph->check_temp add_stabilizers Add Stabilizing Excipients (e.g., Arginine, Sucrose) check_temp->add_stabilizers If aggregation persists end_node Aggregation Minimized check_temp->end_node If aggregation is resolved add_surfactant Add Non-ionic Surfactant (e.g., Polysorbate 20) add_stabilizers->add_surfactant add_surfactant->end_node

Figure 1. A troubleshooting decision tree for optimizing PEGylation reactions to minimize protein aggregation.

A summary of recommended starting conditions and optimization ranges is provided in the table below.

ParameterRecommended Starting PointOptimization RangeRationale
Protein Concentration 1-2 mg/mL0.5 - 5 mg/mLLower concentrations reduce the likelihood of intermolecular interactions and cross-linking.
PEG:Protein Molar Ratio 10:1 to 20:15:1 to 50:1A sufficient excess drives the reaction, but too high a ratio can sometimes promote aggregation.
Reaction pH 4.54.0 - 5.5The oxime ligation is most efficient at a slightly acidic pH. Adjust within this range to find the optimal balance between protein stability and reaction kinetics.
Temperature Room Temperature (20-25°C)4°C to 25°CLowering the temperature to 4°C slows both the conjugation reaction and aggregation processes, which can be beneficial.
Reaction Time 4-6 hours2 - 24 hoursSlower reactions at lower temperatures may require longer incubation times. Monitor progress via SDS-PAGE.
Question: What buffer additives or excipients can help prevent aggregation?

Answer:

If optimizing primary reaction conditions is not sufficient, the use of stabilizing excipients can significantly improve protein solubility and prevent aggregation.

ExcipientRecommended ConcentrationMechanism of Action
Arginine 50 - 100 mMSuppresses protein-protein interactions and can prevent aggregation.
Sugars (Sucrose, Trehalose) 5 - 10% (w/v)Act as protein stabilizers through preferential exclusion, promoting the native protein conformation.
Polyols (Glycerol, Sorbitol) 5 - 20% (v/v)Increase solvent viscosity and stabilize protein structure.
Non-ionic Surfactants (Polysorbate 20/80) 0.01 - 0.05% (v/v)Reduce surface tension and prevent surface-induced aggregation and adsorption to reaction vessels.

Frequently Asked Questions (FAQs)

Q1: What is the underlying chemistry of PEGylation with this compound?

A1: This process relies on oxime ligation, a bioorthogonal reaction between an aminooxy group (-O-NH2) on the PEG linker and a carbonyl group (an aldehyde or ketone) on the protein. This reaction forms a stable oxime bond (-O-N=C-). Therefore, your protein must first be modified to introduce an aldehyde or ketone group before it can react with this compound.

G cluster_legend Reaction Legend Protein Protein-CHO (Aldehyde-modified Protein) Product Protein-CH=N-O-PEG-O-N=CH-Protein (Cross-linked Aggregate) Protein->Product + Another Protein-CHO DesiredProduct Protein-CH=N-O-PEG-O-NH2 (Desired Mono-PEGylated Product) Protein->DesiredProduct + PEG (Optimized Ratio) PEG H2N-O-PEG-O-NH2 (this compound) PEG->Product key1 Undesirable Path (High Concentration) key2 Desirable Path (Optimized Conditions)

Figure 2. Competing reaction pathways for this compound leading to desired product or aggregation.

Q2: How do I introduce the required aldehyde/ketone group onto my protein?

A2: A common and effective method is the selective oxidation of N-terminal serine or threonine residues, or of carbohydrate moieties on glycoproteins.

  • Sodium periodate (B1199274) (NaIO₄) Oxidation: This is a widely used method. Mild treatment with sodium periodate can selectively oxidize the diol of an N-terminal serine residue or sugar groups in glycoproteins to generate an aldehyde. The reaction must be carefully controlled to avoid non-specific oxidation of other amino acid residues like methionine or tryptophan.

Q3: How can I detect and quantify protein aggregation?

A3: Several analytical techniques can be used to monitor aggregation both before and after the PEGylation reaction.

  • Visual Inspection & Turbidity: The simplest method is to look for visible precipitates. A quantitative measure can be obtained by measuring the absorbance (optical density) of the solution at 340 nm or 600 nm.

  • Size-Exclusion Chromatography (SEC): SEC is a powerful technique that separates molecules based on their hydrodynamic radius. Aggregates will appear as high-molecular-weight species eluting earlier than the desired monomeric PEGylated protein.

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is highly sensitive to the presence of large aggregates.

  • SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can reveal high-molecular-weight bands corresponding to cross-linked protein species.

Q4: How can I purify my PEGylated protein away from aggregates and unreacted materials?

A4: Purification is a critical step to isolate the desired PEGylated conjugate. A multi-step chromatography approach is often necessary.

  • Size-Exclusion Chromatography (SEC): This is the most effective method for removing large aggregates. It also efficiently separates the high-molecular-weight PEGylated protein from smaller unreacted PEG linkers.

  • Ion-Exchange Chromatography (IEX): PEGylation shields the surface charges of the protein, altering its interaction with IEX resins. This property can be exploited to separate un-PEGylated protein from mono- and multi-PEGylated species, as they will elute at different salt concentrations.

  • Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on hydrophobicity and can be a useful polishing step to separate different PEGylated forms or remove specific impurities.

Experimental Protocols

Protocol 1: Generation of Aldehyde Groups via Periodate Oxidation

This protocol provides a general method for creating aldehyde groups on a glycoprotein. Note: Conditions must be optimized for your specific protein.

  • Buffer Exchange: Dialyze the protein (e.g., 5 mg/mL) into an oxidation buffer (e.g., 100 mM sodium acetate, 150 mM NaCl, pH 5.5).

  • Prepare Oxidant: Prepare a fresh stock solution of sodium periodate (NaIO₄) in the oxidation buffer.

  • Oxidation Reaction: Add the NaIO₄ solution to the protein to a final concentration of 1-10 mM. Incubate the reaction on ice or at 4°C in the dark for 30-60 minutes.

  • Quench Reaction: Quench the reaction by adding a 10-fold molar excess of glycerol (B35011) or ethylene (B1197577) glycol and incubate for 15 minutes on ice.

  • Purification: Immediately purify the oxidized protein from the reaction components using a desalting column (e.g., Zeba™ Spin Desalting Column) equilibrated with the chosen conjugation buffer (e.g., 100 mM Sodium Acetate, 150 mM NaCl, pH 4.5).

Protocol 2: Protein PEGylation via Oxime Ligation

This protocol describes the conjugation of the aldehyde-modified protein with this compound.

  • Protein Preparation: Prepare the purified, aldehyde-modified protein at a concentration of 1-2 mg/mL in a conjugation buffer (e.g., 100 mM Sodium Acetate, 150 mM NaCl, pH 4.5).

  • PEG Reagent Preparation: Immediately before use, dissolve the this compound linker in the conjugation buffer to a stock concentration that will achieve the desired molar excess (e.g., 20-fold molar excess over the protein).

  • Conjugation Reaction: Add the dissolved this compound solution to the protein solution. Mix gently by inversion or slow rotation.

  • Incubation: Incubate the reaction at room temperature (20-25°C) for 4-6 hours or at 4°C overnight.

  • Monitoring: At various time points, take a small aliquot of the reaction mixture and analyze it by SDS-PAGE and/or SEC to monitor the formation of the PEGylated product and check for aggregation.

  • Purification: Once the reaction has reached the desired endpoint, purify the final PEGylated conjugate from aggregates, unreacted protein, and excess PEG linker using SEC followed by IEX if necessary.

References

Validation & Comparative

A Head-to-Head Comparison of Bis-aminooxy-PEG4 and Maleimide-PEG4 Linkers for Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of linker is a critical determinant of the efficacy, safety, and stability of an antibody-drug conjugate (ADC). This guide provides an objective, data-driven comparison of two prominent linker technologies: bis-aminooxy-PEG4, which relies on oxime ligation, and maleimide-PEG4, which utilizes thiol chemistry. This comparison delves into their conjugation chemistries, stability profiles, impact on ADC homogeneity, and overall performance, supported by experimental data and detailed protocols.

Introduction to ADC Linker Technologies

ADCs are a powerful class of therapeutics that combine the targeting specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic payload. The linker connecting these two components is paramount to the ADC's success, ensuring its stability in circulation and facilitating the timely release of the payload at the tumor site.

This compound represents a site-specific conjugation approach. It reacts with aldehyde groups, which can be generated on the antibody's carbohydrate domains, to form a highly stable oxime bond. This method offers precise control over the drug-to-antibody ratio (DAR), leading to a more homogeneous ADC product.

Maleimide-PEG4 is a widely used linker that reacts with free thiol groups on the antibody. These thiols are typically generated by the reduction of interchain disulfide bonds. While a robust method, this can result in a heterogeneous mixture of ADC species with varying DARs and conjugation sites.

Conjugation Chemistry: A Tale of Two Mechanisms

The fundamental difference between these two linkers lies in their conjugation chemistry, which dictates the site of attachment and the homogeneity of the final ADC product.

This compound: Site-Specific Oxime Ligation

The conjugation of this compound linkers involves a two-step process:

  • Generation of Aldehyde Groups: The carbohydrate moieties in the Fc region of the antibody are gently oxidized using a reagent like sodium periodate (B1199274) to create aldehyde groups.

  • Oxime Ligation: The this compound linker, with its terminal aminooxy groups, reacts specifically with the newly formed aldehyde groups to form a stable oxime linkage.

This site-specific approach ensures that the payload is attached at a defined location, away from the antigen-binding sites, thus preserving the antibody's immunoreactivity.

Maleimide-PEG4: Thiol-Reactive Michael Addition

The conjugation process for maleimide-PEG4 linkers is as follows:

This method typically results in a heterogeneous mixture of ADCs with DARs of 0, 2, 4, 6, or 8, as the reduction of disulfide bonds is not always complete or uniform.[1][2]

Performance Comparison: Data-Driven Insights

The choice of linker technology has a profound impact on the physicochemical properties and biological performance of an ADC. The following tables summarize key performance indicators for this compound and maleimide-PEG4 linkers, based on available data. It is important to note that direct head-to-head studies under identical conditions are limited, and data is often aggregated from multiple sources.

Table 1: Physicochemical and Stability Comparison

FeatureThis compound (Oxime Ligation)Maleimide-PEG4 (Thiol Conjugation)
Conjugation Site Specific (glycans in Fc region)Less specific (cysteine residues from reduced disulfides)
Resulting Linkage OximeThioether (in a thiosuccinimide ring)
Homogeneity (DAR) High (typically DAR 2 or 4)Heterogeneous (mixture of DARs 0, 2, 4, 6, 8)[1][2]
Plasma Stability High (stable oxime bond)[3]Variable (thioether bond susceptible to retro-Michael reaction, leading to payload loss)[4][5][6]
Potential Issues Requires antibody glycosylation; oxidation step needs careful controlPotential for antibody fragmentation; retro-Michael reaction can lead to off-target toxicity[4][6]

Table 2: In Vitro and In Vivo Performance Comparison (Representative Data)

ParameterThis compound (Oxime Ligation)Maleimide-PEG4 (Thiol Conjugation)
In Vitro Cytotoxicity (IC50) Potent and target-specificPotent, but heterogeneity can impact perceived potency[1][2]
In Vivo Efficacy Generally high due to stability and homogeneityCan be effective, but instability may reduce the therapeutic window
Toxicity Profile Potentially improved due to higher stability and homogeneity, leading to less off-target payload releaseOff-target toxicity can be a concern due to premature payload release via retro-Michael reaction[4][6]

Experimental Protocols

Detailed methodologies are crucial for the accurate synthesis and evaluation of ADCs. Below are generalized protocols for the conjugation of this compound and maleimide-PEG4 linkers.

Protocol 1: ADC Synthesis via Oxime Ligation (this compound)

1. Antibody Oxidation:

  • Prepare the antibody in a suitable buffer (e.g., PBS, pH 7.4).
  • Add a freshly prepared solution of sodium periodate to the antibody solution to a final concentration of 1-2 mM.
  • Incubate the reaction at 4°C for 30 minutes in the dark.
  • Quench the reaction by adding an excess of glycerol (B35011) or ethylene (B1197577) glycol.
  • Remove excess reagents by buffer exchange into a conjugation buffer (e.g., acetate (B1210297) buffer, pH 4.5).

2. Conjugation Reaction:

  • Dissolve the this compound-payload in a suitable organic solvent (e.g., DMSO).
  • Add the linker-payload solution to the oxidized antibody solution at a desired molar excess.
  • Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C.

3. Purification:

  • Purify the ADC using size-exclusion chromatography (SEC) or protein A chromatography to remove unconjugated linker-payload and other impurities.
  • Characterize the purified ADC for DAR, purity, and aggregation.

Protocol 2: ADC Synthesis via Thiol Conjugation (Maleimide-PEG4)

1. Antibody Reduction:

  • Prepare the antibody in a suitable buffer (e.g., PBS with EDTA, pH 7.2).
  • Add a solution of a reducing agent (e.g., TCEP or DTT) to the antibody solution at a controlled molar excess.
  • Incubate the reaction at 37°C for 1-2 hours.
  • Remove the excess reducing agent by buffer exchange into a conjugation buffer (e.g., PBS, pH 7.2).

2. Conjugation Reaction:

  • Dissolve the maleimide-PEG4-payload in an organic solvent (e.g., DMSO).
  • Add the linker-payload solution to the reduced antibody solution at a slight molar excess over the available thiols.
  • Incubate the reaction at 4°C or room temperature for 1-2 hours.

3. Quenching and Purification:

  • Quench the reaction by adding an excess of a thiol-containing reagent like N-acetylcysteine.
  • Purify the ADC using SEC or hydrophobic interaction chromatography (HIC) to separate different DAR species and remove unconjugated components.
  • Characterize the purified ADC fractions.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key experimental workflows and logical relationships.

ADC_Conjugation_Workflows cluster_oxime This compound (Oxime Ligation) cluster_maleimide Maleimide-PEG4 (Thiol Conjugation) O1 Antibody O2 Oxidation (NaIO4) O1->O2 O3 Aldehyde-Antibody O2->O3 O5 Oxime Ligation O3->O5 O4 This compound-Payload O4->O5 O6 Homogeneous ADC (DAR ~2-4) O5->O6 M1 Antibody M2 Reduction (TCEP/DTT) M1->M2 M3 Thiol-Antibody M2->M3 M5 Michael Addition M3->M5 M4 Maleimide-PEG4-Payload M4->M5 M6 Heterogeneous ADC (DAR 0-8) M5->M6

Caption: Comparative workflow of ADC synthesis.

Linker_Stability_Comparison cluster_oxime_stability Oxime Linkage Stability cluster_maleimide_stability Maleimide Linkage Instability OS1 Oxime-linked ADC in Plasma OS2 Stable Oxime Bond OS1->OS2 OS3 Minimal Payload Release OS2->OS3 MS1 Maleimide-linked ADC in Plasma MS2 Retro-Michael Reaction (Thiol Exchange) MS1->MS2 MS3 Premature Payload Release MS2->MS3 MS4 Off-Target Toxicity MS3->MS4

Caption: Linker stability in plasma.

Conclusion

The choice between this compound and maleimide-PEG4 linkers depends on the specific goals of the ADC development program.

This compound offers the significant advantages of site-specific conjugation , leading to a homogeneous ADC product with a defined DAR. The resulting oxime bond is highly stable , which can translate to an improved pharmacokinetic profile and a better safety profile by minimizing premature payload release. This technology is particularly well-suited for ADCs where precise control over stoichiometry and high stability are paramount.

Maleimide-PEG4 , while a more established technology, results in a heterogeneous mixture of ADC species . The thioether linkage, while generally stable, is susceptible to a retro-Michael reaction in vivo , which can lead to deconjugation and potential off-target toxicities.[4][5][6] However, the methodology is well-understood and has been successfully employed in several approved ADCs.

For researchers aiming to develop next-generation ADCs with improved therapeutic indices, the superior homogeneity and stability offered by this compound and its oxime ligation chemistry present a compelling advantage over traditional maleimide-based approaches. Further direct, head-to-head comparative studies are warranted to fully elucidate the in vivo performance differences between these two important linker technologies.

References

A Comparative Guide to the Stability of Oxime vs. Thioether Bonds in Bioconjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of covalent linkage is a critical decision in the design of bioconjugates, profoundly impacting their stability, efficacy, and safety. An ideal linker must be robust enough to remain intact in systemic circulation, preventing premature release of the payload, yet allow for controlled cleavage or maintain stability at the target site. This guide provides an objective comparison of the stability of two widely used linkages: the oxime bond and the thioether bond, particularly the thiosuccinimide linkage derived from maleimide (B117702) chemistry.

Executive Summary

Oxime linkages exhibit significantly greater hydrolytic stability under physiological conditions compared to thiosuccinimide thioether bonds. While oxime bonds are remarkably stable at neutral pH, their hydrolysis is acid-catalyzed. In contrast, thioether bonds formed from maleimide-thiol reactions are susceptible to degradation in the presence of endogenous thiols, such as glutathione (B108866) and albumin, through a retro-Michael reaction. This can lead to premature payload release in vivo. While next-generation maleimides and other thiol-reactive reagents can form more stable thioether-like bonds, the inherent stability of the oxime linkage makes it a superior choice for applications requiring high stability in circulation.

Data Presentation: Quantitative Comparison of Bond Stability

The following table summarizes the available quantitative data on the stability of oxime and thioether linkages under various conditions. It is important to note that the data is compiled from different studies using various model systems, and direct head-to-head comparisons under identical conditions are limited in the literature.

Linkage TypeConditionHalf-Life (t½)Key Findings & Citations
Oxime pD 7.0~25 daysHydrolysis is very slow at neutral pH. The first-order rate constant for hydrolysis is approximately 600-fold lower than that of a comparable methylhydrazone.[1][2][3]
Acidic pH (pD 5.0)Significantly shorter than at neutral pHHydrolysis is acid-catalyzed.[2][3]
Human PlasmaHigh StabilityOxime-linked conjugates have demonstrated notable stability in human plasma.
Thioether (from Maleimide) Human Plasma~50% intact after 7 daysSusceptible to thioether exchange with serum proteins like albumin.
In presence of Glutathione (GSH)3.1 to 258 hoursStability is highly dependent on the specific structures of the maleimide and the thiol. The retro-Michael reaction is a key degradation pathway.
Neutral pH (in buffer)Generally considered stable to hydrolysisThe primary instability is due to thiol exchange rather than hydrolysis.
Thioether (from Sulfone) Human Plasma~90% intact after 1 monthPhenyloxadiazole sulfone linkers create significantly more stable linkages compared to maleimides.

Mandatory Visualization

Chemical Reaction Pathways

The formation of oxime and thioether linkages proceeds through distinct chemical reactions.

cluster_0 Oxime Bond Formation cluster_1 Thioether Bond Formation (Maleimide Chemistry) carbonyl Carbonyl (Aldehyde or Ketone) hemiaminal Hemiaminal Intermediate carbonyl->hemiaminal + aminooxy Aminooxy aminooxy->hemiaminal oxime Oxime Bond (C=N-O) hemiaminal->oxime - H₂O maleimide Maleimide thioether Thiosuccinimide Thioether Bond maleimide->thioether + (Michael Addition) thiol Thiol (-SH) thiol->thioether

Formation of Oxime and Thioether Bonds.
Degradation Pathway of Thioether Bonds

The primary instability of thiosuccinimide thioether bonds in a biological environment is the retro-Michael reaction, which is facilitated by the presence of other thiols.

thioether Thiosuccinimide Thioether Conjugate retro_michael Retro-Michael Reaction thioether->retro_michael maleimide Maleimide retro_michael->maleimide thiol1 Released Thiol retro_michael->thiol1 new_thioether New Thioether Adduct maleimide->new_thioether thiol2 Endogenous Thiol (e.g., Glutathione) thiol2->new_thioether +

Retro-Michael Reaction of Thioether Bonds.

Experimental Protocols

Comparative Stability Assay in Human Plasma

This protocol outlines a method to directly compare the stability of an oxime-linked bioconjugate and a thioether-linked bioconjugate in human plasma.

Objective: To determine and compare the in vitro stability of oxime and thioether bioconjugates in human plasma over time.

Materials:

  • Oxime-linked bioconjugate

  • Thioether-linked bioconjugate

  • Pooled human plasma (heparinized)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Protein precipitation solution (e.g., acetonitrile (B52724) with an internal standard)

  • LC-MS/MS system

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of the oxime and thioether bioconjugates in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL.

  • Incubation: a. Pre-warm the human plasma to 37°C. b. Spike the oxime and thioether bioconjugates into separate aliquots of pre-warmed plasma to a final concentration of 10 µg/mL. c. Incubate the samples at 37°C with gentle shaking.

  • Time Points: Collect aliquots (e.g., 50 µL) from each incubation mixture at specified time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours).

  • Sample Processing: a. To each aliquot, add 4 volumes of ice-cold protein precipitation solution (e.g., 200 µL of acetonitrile with internal standard). b. Vortex vigorously for 1 minute to precipitate plasma proteins. c. Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Analysis: a. Carefully collect the supernatant. b. Analyze the supernatant by LC-MS/MS to quantify the concentration of the intact bioconjugate.

  • Data Analysis: a. Plot the percentage of the intact bioconjugate remaining at each time point relative to the 0-hour time point. b. Calculate the half-life (t½) of each bioconjugate in plasma.

Experimental Workflow Diagram

start Start prep Prepare Bioconjugate Stock Solutions (Oxime and Thioether) start->prep incubate Incubate Bioconjugates in Human Plasma at 37°C prep->incubate sample Collect Aliquots at Multiple Time Points incubate->sample precipitate Precipitate Proteins with Acetonitrile (+ Internal Standard) sample->precipitate centrifuge Centrifuge to Pellet Proteins precipitate->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze data Quantify Intact Bioconjugate and Calculate Half-Life analyze->data end End data->end

Workflow for Comparative Stability Assay.

Conclusion

The selection of a linker for bioconjugation is a critical decision that should be guided by the specific requirements of the application. For bioconjugates intended for in vivo use where long-term stability in circulation is paramount, the oxime linkage offers a clear advantage due to its exceptional hydrolytic stability at physiological pH. While thioether bonds are widely used, their inherent instability in the presence of endogenous thiols necessitates careful consideration and may require the use of next-generation reagents to mitigate premature cleavage. The experimental protocols and comparative data presented in this guide provide a framework for researchers to make informed decisions in the design and development of robust and effective bioconjugates.

References

A Head-to-Head Comparison: Bis-aminooxy-PEG4 Outshines NHS-ester PEG Linkers in Stability and Specificity

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioconjugation, the choice of a linker is paramount to the success of creating stable and effective therapeutic and diagnostic agents. For researchers, scientists, and drug development professionals, the decision between different PEGylation reagents can significantly impact the performance and homogeneity of the final conjugate. This guide provides a detailed comparison between Bis-aminooxy-PEG4 linkers and the more traditional N-hydroxysuccinimide (NHS)-ester PEG linkers, highlighting the key advantages of the former with supporting data and methodologies.

The primary distinction lies in their reaction chemistry. This compound linkers utilize a highly specific oxime ligation, while NHS-ester linkers react with primary amines to form amide bonds. This fundamental difference leads to significant advantages for the aminooxy chemistry in terms of stability, specificity, and reaction control.

Key Performance Advantages of this compound

Superior Stability of the Oxime Bond: The oxime linkage formed between an aminooxy group and an aldehyde or ketone is significantly more stable than the amide bond formed from an NHS-ester, particularly under physiological conditions.[1][2][3] NHS esters are highly susceptible to hydrolysis, which can compete with the desired conjugation reaction and reduce efficiency.[4][5][6][7] The half-life of an NHS ester in an aqueous solution can range from minutes to hours depending on the pH.[4][7] In contrast, the oxime bond is exceptionally stable, with studies showing it to be approximately 1,000-fold more stable than a hydrazone linkage, another common bioconjugation bond.[1][3]

Enhanced Chemoselectivity and Specificity: this compound linkers offer superior chemoselectivity. The aminooxy group specifically reacts with aldehyde or ketone moieties, which are rare in native proteins.[8][9] This allows for site-specific conjugation, leading to a more homogeneous product with a defined drug-to-antibody ratio (DAR).[10] Aldehyde or ketone groups can be selectively introduced into a protein, for example, by oxidizing the glycan domains on an antibody.[10][11]

Conversely, NHS-esters react with primary amines, primarily the ε-amino groups of lysine (B10760008) residues and the N-terminal α-amino group.[12] Since proteins typically have multiple lysine residues, this results in a heterogeneous mixture of conjugates with the linker attached at various positions, potentially impacting the biological activity of the protein.[12]

Milder Reaction Conditions: The oxime ligation reaction for this compound can be carried out under mild acidic to neutral conditions (pH 4.5-7.5), which are generally well-tolerated by proteins.[10][13] While NHS-ester reactions can also be performed at neutral pH, they are most efficient at a slightly alkaline pH of 8.0-8.5 to ensure the primary amines are deprotonated and thus more nucleophilic.[14][15] However, this higher pH also accelerates the competing hydrolysis of the NHS ester, reducing conjugation efficiency.[7][16]

Quantitative Data Comparison

FeatureThis compound LinkerNHS-ester PEG Linker
Reactive Partner Aldehyde or KetonePrimary Amine (e.g., Lysine)
Resulting Linkage OximeAmide
Linkage Stability Very high hydrolytic stability.[1][2][3]Susceptible to hydrolysis, especially at higher pH.[4][5][6]
Reaction pH Mildly acidic to neutral (pH 4.5-7.5).[10][13]Neutral to slightly alkaline (pH 7.2-8.5).[14][15]
Specificity High, allows for site-specific conjugation.[8][9][10]Low, reacts with multiple lysine residues leading to heterogeneity.[12]
Side Reactions MinimalProne to hydrolysis, which competes with the primary reaction.[4][5][6]

Visualizing the Reaction Pathways

The distinct reaction mechanisms of this compound and NHS-ester PEG linkers can be visualized as follows:

cluster_0 This compound Reaction (Oxime Ligation) Protein-CHO Protein with Aldehyde Group Protein-Oxime-PEG Stable Oxime-Linked Conjugate Protein-CHO->Protein-Oxime-PEG Oxime Ligation (pH 4.5-7.5) Aminooxy-PEG This compound Aminooxy-PEG->Protein-Oxime-PEG

Figure 1. Reaction scheme for this compound via oxime ligation.

cluster_1 NHS-ester PEG Reaction (Aminolysis) Protein-NH2 Protein with Primary Amine Protein-Amide-PEG Amide-Linked Conjugate Protein-NH2->Protein-Amide-PEG NHS-PEG NHS-ester PEG NHS-PEG->Protein-Amide-PEG Aminolysis (pH 7.2-8.5) Hydrolyzed-PEG Hydrolyzed PEG NHS-PEG->Hydrolyzed-PEG Hydrolysis (competing reaction) H2O H₂O H2O->Hydrolyzed-PEG

Figure 2. Reaction scheme for NHS-ester PEG showing the competing hydrolysis reaction.

Experimental Protocols

Protocol 1: Site-Specific Conjugation using this compound

This protocol outlines the generation of aldehyde groups on an antibody's glycan domains followed by oxime ligation.

1. Antibody Oxidation:

  • Prepare the antibody in a suitable buffer (e.g., PBS).

  • Add a solution of sodium meta-periodate (NaIO₄) to a final concentration of 1-10 mM.[13]

  • Incubate the reaction on ice for 30 minutes, protected from light.[13]

  • Quench the reaction by adding ethylene (B1197577) glycol.

  • Purify the oxidized antibody using a desalting column equilibrated with a conjugation buffer (e.g., 100 mM Sodium Acetate, 150 mM NaCl, pH 4.5).[10]

2. Oxime Ligation:

  • Dissolve the this compound linker in an appropriate solvent like DMSO to a stock concentration of 10-20 mM.[10]

  • Add the this compound linker solution to the purified oxidized antibody at a desired molar excess.

  • If necessary, an aniline (B41778) catalyst can be added to accelerate the reaction.[8][17]

  • Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.[17]

  • Purify the final antibody-PEG conjugate using size-exclusion chromatography or another suitable purification method.

Protocol 2: Non-Specific Conjugation using NHS-ester PEG

This protocol describes the conjugation of an NHS-ester PEG linker to the primary amines of a protein.

1. Protein Preparation:

  • Dissolve the protein to be conjugated in an amine-free buffer at a slightly alkaline pH (e.g., 100 mM sodium carbonate buffer, pH 8.0-8.5). The protein concentration should typically be at least 2.0 mg/mL.

2. Ligation Reaction:

  • Prepare a fresh stock solution of the NHS-ester PEG linker in an anhydrous organic solvent such as DMSO or DMF.[14]

  • Add the NHS-ester PEG solution to the protein solution while gently stirring. A typical molar ratio of linker to protein is 15:1, but this should be optimized for each specific protein.

  • Incubate the reaction at room temperature for 60 minutes in the dark.

  • Optionally, the reaction can be quenched by adding a solution of Tris-HCl or Glycine.

3. Purification:

  • Purify the protein-PEG conjugate from excess linker and byproducts using a desalting column or size-exclusion chromatography.[12][18]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a bioconjugation experiment, highlighting the key differences between the two methods.

cluster_aminooxy This compound Workflow cluster_nhs NHS-ester PEG Workflow A1 Protein Preparation A2 Site-Specific Oxidation (e.g., Glycans) A1->A2 A3 Purification of Oxidized Protein A2->A3 A4 Oxime Ligation with This compound A3->A4 A5 Purification of Conjugate A4->A5 A6 Homogeneous Product A5->A6 B1 Protein Preparation (Amine-free buffer, pH 8-8.5) B2 Direct Addition of NHS-ester PEG B1->B2 B3 Purification of Conjugate B2->B3 B4 Heterogeneous Product B3->B4

Figure 3. Comparative experimental workflows.

Conclusion

For applications demanding high stability, specificity, and a homogeneous final product, this compound linkers present a clear advantage over traditional NHS-ester PEG linkers. The robust and stable oxime bond, coupled with the ability to perform site-specific conjugation under mild conditions, makes it an ideal choice for the development of next-generation antibody-drug conjugates and other targeted therapeutics. While NHS-ester chemistry is a well-established and simpler method for labeling, the inherent challenges of hydrolysis and lack of specificity can lead to less optimal and more heterogeneous products. Therefore, for researchers aiming for precision and performance, the investment in a this compound strategy is well-justified.

References

Characterizing Bis-aminooxy-PEG4 Conjugates: A Mass Spectrometry-Based Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is paramount for ensuring efficacy, safety, and batch-to-batch consistency. Bis-aminooxy-PEG4, a homobifunctional crosslinker, is increasingly utilized for its ability to form stable oxime bonds with molecules containing aldehyde or ketone groups. This guide provides a comparative overview of the characterization of this compound conjugates, with a focus on mass spectrometry techniques, supported by experimental data and detailed protocols.

Introduction to this compound Linkers

This compound is a discrete polyethylene (B3416737) glycol (dPEG®) linker with aminooxy groups at both ends of a four-unit PEG chain.[1] This homobifunctional nature allows for the crosslinking of molecules, often proteins or antibody-drug conjugates (ADCs), that have been engineered or modified to possess aldehyde or ketone functionalities. The aminooxy group reacts specifically with these carbonyls to form a stable oxime linkage, a reaction favored for its high efficiency and specificity under mild conditions. The PEG4 spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate.[2]

Mass Spectrometry for Characterization

Mass spectrometry (MS) is an indispensable tool for the detailed structural characterization of bioconjugates.[1][3] For PEGylated molecules, including those with a this compound linker, electrospray ionization (ESI) coupled with liquid chromatography (LC), often with a time-of-flight (TOF) or quadrupole TOF (Q-TOF) mass analyzer, is the preferred method.[1][3]

Challenges in Analyzing PEGylated Conjugates

The analysis of PEGylated proteins by mass spectrometry presents unique challenges:

  • Heterogeneity : Traditional PEG reagents are polymeric and have inherent heterogeneity, which can complicate mass spectra. The use of discrete PEGs (dPEGs) like this compound simplifies analysis as they are single molecular weight compounds.[1]

  • Multiple Charge States : Large molecules like protein conjugates produce a series of multiply charged ions in the mass spectrometer, which can create complex spectra.[1]

  • Polydispersity of Conjugation : The number of attached linkers and drug molecules (in the case of ADCs) can vary, leading to a mixture of species with different masses.

Comparative Analysis of Bifunctional Linkers

Linker TypeReactive GroupTarget Functional GroupBond FormedKey Characteristics
This compound Aminooxy (-ONH2)Aldehyde/KetoneOximeHigh specificity; stable bond; requires carbonyl on target.
Bis-NHS-PEG N-Hydroxysuccinimide EsterPrimary Amine (-NH2)AmideWell-established; reacts with abundant lysines; can lead to heterogeneous products.[4]
Bis-Maleimide-PEG MaleimideThiol (-SH)ThioetherSite-specific conjugation to cysteines; stable bond.
Bis-Cyano-PEG Cyanate EsterPrimary Amine (-NH2)IsoureaNo leaving group, potentially simplifying purification.[4]

Experimental Protocol: LC-MS Characterization of an ADC with a PEG4-aminooxy Linker

This protocol is adapted from a method for the characterization of an antibody-drug conjugate (ADC) formed using a PEG4-aminooxy linker.

1. Sample Preparation:

  • Dilute the ADC sample to a concentration of 0.1-0.5 mg/mL in Mobile Phase A (0.1% Formic Acid in Water).

  • For analysis of subunits (heavy and light chains), the ADC can be reduced with a reducing agent like Dithiothreitol (DTT).

2. LC-MS Method:

  • LC System: A UPLC system coupled to a Q-TOF mass spectrometer is recommended.

  • Column: A reversed-phase column suitable for protein analysis.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • Equilibrate the column with the initial mobile phase conditions.

    • Inject the prepared ADC sample.

    • Elute the ADC using a suitable gradient of Mobile Phase B (e.g., a linear gradient from 5% to 95% B over 15 minutes).

  • MS Acquisition:

    • Acquire mass spectra in the appropriate mass range for the intact ADC or its subunits (e.g., m/z 500-4000).

    • Use positive ion mode ESI.

3. Data Analysis:

  • Deconvolute the raw mass spectra to obtain the zero-charge molecular weights of the different ADC species.

  • The mass difference between the unconjugated antibody and the conjugated species will confirm the successful conjugation and allow for the determination of the number of attached drug-linker moieties.

  • The drug-to-antibody ratio (DAR) can be calculated based on the relative abundance of each species observed in the mass spectrum.

Fragmentation Analysis

While specific fragmentation data for this compound is not extensively published, the fragmentation of PEG chains in mass spectrometry is known to occur through cleavage of the C-O or C-C bonds of the ethylene (B1197577) glycol units. In collision-induced dissociation (CID), deprotonated PEGs have been shown to fragment by the loss of C2H4O monomer units.[5] For conjugates, in-source fragmentation can sometimes be utilized to partially truncate the PEG moiety, simplifying the mass spectrum and aiding in the identification of the conjugation site.

Visualizing the Workflow and Setup

To better illustrate the processes involved, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing ADC_Sample ADC Sample (~1 mg/mL) Dilution Dilute to 0.1-0.5 mg/mL in Mobile Phase A ADC_Sample->Dilution Reduction Optional: Reduce with DTT for Subunit Analysis Dilution->Reduction LC_Injection Inject Sample into UPLC-QTOF System Dilution->LC_Injection Reduction->LC_Injection Chromatography Reversed-Phase Chromatography LC_Injection->Chromatography ESI Electrospray Ionization Chromatography->ESI MS_Acquisition Mass Spectra Acquisition ESI->MS_Acquisition Deconvolution Deconvolute Raw Spectra MS_Acquisition->Deconvolution MW_Determination Determine Molecular Weights of Conjugate Species Deconvolution->MW_Determination DAR_Calculation Calculate Average DAR MW_Determination->DAR_Calculation

Caption: Experimental workflow for LC-MS characterization of a this compound conjugate.

mass_spec_setup cluster_lc Liquid Chromatography cluster_ms Mass Spectrometer Solvent_A Mobile Phase A (0.1% FA in Water) Pump UPLC Pump Solvent_A->Pump Solvent_B Mobile Phase B (0.1% FA in ACN) Solvent_B->Pump Injector Autosampler Pump->Injector Column RP Column Injector->Column ESI_Source Electrospray Ion Source Column->ESI_Source Eluent Quadrupole Quadrupole ESI_Source->Quadrupole Collision_Cell Collision Cell Quadrupole->Collision_Cell TOF_Analyzer Time-of-Flight Analyzer Collision_Cell->TOF_Analyzer Detector Detector TOF_Analyzer->Detector Data_System Data System Detector->Data_System

Caption: Logical relationship of a UPLC-QTOF mass spectrometry system for conjugate analysis.

Conclusion

The characterization of this compound conjugates by mass spectrometry is a robust approach for confirming successful conjugation, determining the degree of modification, and ensuring product homogeneity. While general principles of PEG analysis apply, the use of discrete PEGs simplifies the interpretation of mass spectra. The provided experimental protocol for an ADC serves as a strong foundation for developing methods for other this compound conjugates. Further studies focusing on the specific fragmentation patterns of this linker could provide deeper structural insights.

References

Stability Showdown: Oxime Bonds Offer Superior Durability for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of drug development and proteomics, the stability of the chemical linkage used to create bioconjugates is paramount. For researchers utilizing reagents like Bis-aminooxy-PEG4, the resulting oxime bond provides a highly stable and reliable connection, crucial for ensuring that therapeutic payloads or imaging agents remain attached to their biomolecular targets under physiological conditions. An objective analysis of experimental data reveals that the oxime linkage consistently outperforms other common bioconjugation chemistries, such as hydrazones and traditional thiol-maleimide adducts, in terms of hydrolytic stability.

The oxime bond, formed via the condensation of an aminooxy group with an aldehyde or ketone, exhibits significantly greater resistance to hydrolysis compared to the analogous hydrazone bond.[1] This heightened stability is attributed to the greater electronegativity of the oxygen atom in the oxime linkage (C=N-O) compared to the nitrogen atom in a hydrazone (C=N-N), which makes the oxime less susceptible to protonation-initiated hydrolysis.[2]

Conversely, the popular thiol-maleimide linkage, which forms a thiosuccinimide ring, is plagued by a different instability pathway: a retro-Michael reaction.[3] This reversible process can lead to deconjugation, especially in the thiol-rich environment of the bloodstream, causing premature release of the conjugated payload and potential off-target effects.[3][4] While strategies exist to stabilize this linkage through subsequent hydrolysis of the succinimide (B58015) ring, the initial adduct is inherently less stable than the oxime bond.[3][5]

Quantitative Comparison of Linkage Stability

The hydrolytic stability of different bioconjugation linkages can be compared by examining their hydrolysis rates or half-lives under controlled conditions. The data clearly indicates the superior stability of the oxime linkage.

Linkage TypeKey Stability ChallengeConditionRelative Hydrolysis Rate (k)Half-life (t½)
Oxime Hydrolysis (Acid-Catalyzed)pD 7.0k = 1 (Baseline)Very long; hydrolysis is often too slow to measure accurately at neutral pD.[6]
Methylhydrazone Hydrolysis (Acid-Catalyzed)pD 7.0~600 times faster than oxime~28 hours
Acetylhydrazone Hydrolysis (Acid-Catalyzed)pD 7.0~300 times faster than oxime~55 hours
Semicarbazone Hydrolysis (Acid-Catalyzed)pD 7.0~160 times faster than oxime~104 hours
N-Alkyl Thiosuccinimide (from Maleimide) Retro-Michael ReactionpH 7.4, in presence of glutathioneN/A (Different mechanism)20 - 80 hours (Thiol exchange)

Note: Data for oxime and hydrazones are derived from studies on isostructural conjugates in deuterated buffer (pD) and represent the rate of acid-catalyzed hydrolysis.[2] Data for the N-Alkyl Thiosuccinimide adduct reflects instability due to the retro-Michael reaction in the presence of a competing thiol, not direct hydrolysis.[4] The conditions are not identical across all studies, but the data provides a strong basis for relative stability comparison.

Logical Flow of Stability

The choice of linkage has a direct and critical impact on the in-vivo fate of a bioconjugate. An unstable linkage can lead to premature payload release, reducing therapeutic efficacy and increasing potential toxicity. The oxime bond's high resistance to both hydrolysis and thiol exchange makes it a superior choice for applications requiring long-term stability in circulation.

G cluster_0 Linkage Choice cluster_1 In-Vivo Environment (pH 7.4, Thiols) cluster_2 Bioconjugate Outcome Oxime Oxime Bond (e.g., from this compound) High_Stab High Stability (Resists Hydrolysis & Thiol Exchange) Oxime->High_Stab Hydrazone Hydrazone Bond Mod_Stab Moderate Stability (Susceptible to Hydrolysis) Hydrazone->Mod_Stab Maleimide Thiol-Maleimide Adduct Low_Stab Low Stability (Susceptible to Retro-Michael Reaction) Maleimide->Low_Stab Efficacy Maintained Efficacy & Reduced Off-Target Effects High_Stab->Efficacy Loss Loss of Efficacy & Potential Toxicity Mod_Stab->Loss Low_Stab->Loss

Impact of linkage choice on bioconjugate fate.

Experimental Protocol: Assessing Hydrolytic Stability via ¹H NMR

This protocol describes a general method for determining the hydrolytic stability of an oxime-linked conjugate by monitoring its degradation over time using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.

Objective: To quantify the rate of hydrolysis of an oxime bond under specific pH and temperature conditions.

Materials:

  • Oxime-linked conjugate of interest

  • Deuterated buffer solution (e.g., phosphate (B84403) buffer in D₂O) adjusted to the desired pD (e.g., 5.0, 7.0, 9.0)

  • Deuterated aldehyde or ketone trap (e.g., deuterated formaldehyde, D₂CO)

  • Internal standard for quantification (e.g., 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt, TSP)

  • NMR tubes

  • NMR spectrometer (≥400 MHz recommended)

  • Constant temperature incubator or NMR probe with temperature control

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the oxime conjugate in the deuterated buffer at a known concentration (e.g., 1-5 mM).

    • Prepare a stock solution of the aldehyde/ketone trap in the same buffer. An excess of the trap (e.g., 10-fold molar excess) is used to drive the hydrolysis reaction to completion and prevent re-formation of the oxime.

    • Prepare a stock solution of the internal standard (TSP).

    • In an NMR tube, combine the conjugate stock, the trap stock, and the internal standard stock to achieve the desired final concentrations.

  • NMR Data Acquisition:

    • Set the NMR spectrometer's probe to the desired temperature (e.g., 37 °C).

    • Acquire an initial ¹H NMR spectrum (t=0). Ensure proper shimming to obtain good resolution. Use a water suppression pulse sequence if necessary.

    • Incubate the NMR tube at the set temperature.

    • Acquire subsequent ¹H NMR spectra at regular time intervals. The frequency of acquisition will depend on the expected rate of hydrolysis; it could range from every hour to every few days.

  • Data Analysis:

    • Process all spectra uniformly (e.g., phasing, baseline correction).

    • Identify a characteristic, well-resolved proton signal for the intact oxime conjugate and a signal for the hydrolysis product (e.g., the aldehyde proton of the released payload).

    • Integrate the area of the signal for the intact conjugate at each time point. Normalize this integral to the integral of the internal standard (TSP) to correct for any variations in concentration or instrument parameters.

    • Plot the natural logarithm of the normalized integral of the starting material (ln[Conjugate]) versus time.

    • For a first-order reaction, the plot should yield a straight line. The negative slope of this line is the first-order rate constant (k) for hydrolysis.

    • Calculate the half-life (t½) of the conjugate using the equation: t½ = ln(2) / k .

G prep 1. Sample Preparation (Conjugate, Buffer, Trap, Standard in NMR tube) acquire_t0 2. Acquire Initial Spectrum (t=0) (Set temp, shim, acquire ¹H NMR) prep->acquire_t0 incubate 3. Incubate Sample (Constant Temperature) acquire_t0->incubate acquire_tn 4. Time-Course Acquisition (Acquire spectra at set intervals) incubate->acquire_tn process 5. Process Spectra (Phasing, Baseline Correction) acquire_tn->process integrate 6. Integrate & Normalize Signals (Intact Conjugate vs. Standard) process->integrate plot 7. Plot Data (ln[Conjugate] vs. Time) integrate->plot calculate 8. Calculate Rate Constant (k) & Half-Life (t½) plot->calculate

References

A Head-to-Head Comparison: Bis-aminooxy-PEG4 vs. DBCO-PEG4 for Copper-Free Click Chemistry in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of bioorthogonal chemistry, the choice of ligation strategy is paramount. This guide provides an objective, data-driven comparison of two prominent copper-free click chemistry reagents: Bis-aminooxy-PEG4, which participates in oxime ligation, and DBCO-PEG4, a key player in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

This comparison delves into the reaction kinetics, stability, and experimental considerations for each reagent, supported by quantitative data and detailed protocols to inform your selection for applications ranging from protein labeling and antibody-drug conjugate (ADC) development to surface immobilization and the construction of advanced biological tools.

At a Glance: Key Differences

FeatureThis compound (Oxime Ligation)DBCO-PEG4 (SPAAC)
Reaction Partners Aldehydes or KetonesAzides
Reaction Product Oxime bondTriazole ring
Reaction Speed Slower, often requires catalyst (e.g., aniline) for practical rates at neutral pH.Fast, catalyst-free.
Bond Stability Generally stable, but can be reversible under certain conditions (e.g., low pH).Highly stable and considered irreversible.
Bioorthogonality HighHigh

Performance Comparison: A Deeper Dive into the Data

The efficiency of a bioconjugation reaction is critically dependent on its kinetics. Below is a summary of reported second-order rate constants for reactions involving DBCO derivatives and oxime ligations. It is important to note that direct head-to-head comparisons under identical conditions are scarce in the literature; therefore, the following data is compiled from various studies to provide a general performance overview.

Reaction Kinetics
Reagent/ReactionReaction PartnerSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Conditions
DBCO DerivativesBenzyl Azide (B81097)~0.6 - 1.0Varies by solvent and temperature.[1]
DBCO DerivativesVarious Azides~0.1 - 2.0General range for DBCO derivatives.[1]
Sulfo DBCO-amine1-azido-1-deoxy-β-D-glucopyranoside0.55–1.22HEPES buffer (pH 7).[1]
Oxime Ligation (uncatalyzed)BenzaldehydeTypically < 0.01 at neutral pH.Neutral pH.[2]
Oxime Ligation (aniline catalyzed)Benzaldehyde8.2 ± 1.0100 mM aniline (B41778), pH 7.[3]
Oxime Ligation (p-phenylenediamine catalyzed)Aminooxy-functionalized PEG120-fold faster than uncatalyzed at pH 7.2 mM p-phenylenediamine, pH 7.

Key Takeaway: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with DBCO reagents is inherently faster than uncatalyzed oxime ligation at physiological pH. However, the kinetics of oxime ligation can be significantly enhanced by several orders of magnitude with the use of catalysts like aniline or its derivatives, making it competitive for many applications.

Linkage Stability

The stability of the resulting covalent bond is crucial for the integrity of the bioconjugate, particularly for in vivo applications.

LinkageStability Characteristics
Triazole (from SPAAC) Considered highly stable and biologically inert. The formation is essentially irreversible under physiological conditions.
Oxime (from Oxime Ligation) Generally stable, especially at neutral to basic pH. However, the reaction is reversible and the linkage can be susceptible to hydrolysis under acidic conditions. This reversibility can be exploited for applications requiring cleavable linkers.

Experimental Protocols

Detailed methodologies are essential for reproducible and efficient bioconjugation. Below are generalized protocols for protein labeling using DBCO-PEG4 and this compound.

Protocol 1: Protein Labeling with DBCO-PEG4-NHS Ester followed by SPAAC

This two-step protocol first involves the modification of a protein with a DBCO moiety using an N-hydroxysuccinimide (NHS) ester, which reacts with primary amines (e.g., lysine (B10760008) residues). The DBCO-labeled protein is then reacted with an azide-containing molecule.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • DBCO-PEG4-NHS Ester

  • Anhydrous DMSO or DMF

  • Azide-containing molecule of interest

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Protein Preparation: Dissolve the protein in amine-free buffer at a concentration of 1-10 mg/mL.

  • DBCO-PEG4-NHS Ester Stock Solution: Immediately before use, prepare a 10 mM stock solution of DBCO-PEG4-NHS ester in anhydrous DMSO or DMF.

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the DBCO-PEG4-NHS ester stock solution to the protein solution. The final concentration of the organic solvent should be kept below 20% to avoid protein denaturation.

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted DBCO-PEG4-NHS ester using a desalting column or dialysis.

  • SPAAC Reaction:

    • Add the azide-containing molecule to the purified DBCO-labeled protein. A 1.5- to 3-fold molar excess of the azide is often recommended.

    • Incubate the reaction for 4-12 hours at room temperature or 12-24 hours at 4°C.

  • Final Purification: Purify the final conjugate using an appropriate chromatography method (e.g., size-exclusion chromatography) to remove excess azide.

Protocol 2: Protein Labeling via Oxime Ligation with this compound

This protocol requires the protein of interest to possess an aldehyde or ketone group. This can be achieved through various methods, such as the periodate (B1199274) oxidation of N-terminal serine/threonine residues or glycans.

Materials:

  • Aldehyde- or ketone-modified protein in a suitable buffer (e.g., acetate (B1210297) buffer, pH 4.5-5.5, or PBS, pH 7.0-7.4)

  • This compound

  • Aniline (optional, as a catalyst)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Protein Preparation: Ensure the aldehyde- or ketone-modified protein is in the desired reaction buffer.

  • This compound Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO).

  • Labeling Reaction:

    • Add a molar excess of the this compound solution to the protein solution. The optimal molar ratio will depend on the protein and the desired degree of labeling.

    • If using a catalyst, add aniline to a final concentration of 10-100 mM. Note that aniline is toxic and should be handled with care.

    • Incubate the reaction for 2-24 hours at room temperature or 37°C. The reaction time will be significantly shorter when a catalyst is used.

  • Purification: Remove excess this compound and catalyst by a desalting column or dialysis.

Visualizing the Chemistry in Action

To better illustrate the applications and workflows involving these powerful bioconjugation techniques, the following diagrams are provided.

G cluster_sml Small Molecule Labeling cluster_biomol Biomolecule cluster_linker Linker Chemistry Fluorophore Fluorophore DBCO_PEG4 DBCO-PEG4 (SPAAC) Fluorophore->DBCO_PEG4 Bis_aminooxy_PEG4 This compound (Oxime Ligation) Fluorophore->Bis_aminooxy_PEG4 Drug_Molecule Drug Molecule Drug_Molecule->DBCO_PEG4 Drug_Molecule->Bis_aminooxy_PEG4 Biotin Biotin Biotin->DBCO_PEG4 Biotin->Bis_aminooxy_PEG4 Protein Protein Antibody Antibody Peptide Peptide DBCO_PEG4->Protein DBCO_PEG4->Antibody DBCO_PEG4->Peptide Bis_aminooxy_PEG4->Protein Bis_aminooxy_PEG4->Antibody Bis_aminooxy_PEG4->Peptide

Caption: A logical diagram illustrating the versatility of both DBCO-PEG4 and this compound in conjugating various small molecules to different biomolecules.

G cluster_fret FRET Sensor Construction Workflow Start Start: Design Sensor Expression Express Protein with Bioorthogonal Handle (e.g., Azide or Aldehyde) Start->Expression Genetic Encoding Labeling Label with Complementary Fluorophore-Linker (e.g., DBCO-Dye or Aminooxy-Dye) Expression->Labeling Bioorthogonal Ligation Purification Purify FRET Sensor Labeling->Purification Remove Excess Reagents Validation Validate Sensor Function Purification->Validation Functional Assays End End: Live Cell Imaging Validation->End Application

Caption: An experimental workflow for constructing a FRET-based biosensor using bioorthogonal chemistry.

Conclusion: Making the Right Choice

The decision between this compound and DBCO-PEG4 hinges on the specific requirements of your application.

Choose DBCO-PEG4 for:

  • Applications requiring very fast, catalyst-free reaction kinetics.

  • The creation of highly stable, irreversible conjugates.

  • In vivo studies where the introduction of a catalyst is undesirable.

Choose this compound for:

  • Applications where an aldehyde or ketone handle is more readily introduced into the biomolecule of interest.

  • Scenarios where the reversibility of the oxime bond could be advantageous, such as in drug delivery systems.

  • Experiments where the presence of an azide is not feasible.

By understanding the distinct characteristics and performance metrics of each reagent, researchers can harness the power of copper-free click chemistry to advance their scientific and therapeutic goals.

References

Stability Showdown: A Comparative Guide to Bis-aminooxy-PEG4 and Other Bioconjugation Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a linker for bioconjugation is a critical decision that profoundly impacts the stability, efficacy, and safety of therapeutics like antibody-drug conjugates (ADCs). This guide provides an objective comparison of the in vitro and in vivo stability of Bis-aminooxy-PEG4 linkers against other commonly used alternatives, supported by experimental data and detailed protocols.

The ideal linker must strike a delicate balance: it needs to be stable enough to prevent premature payload release in circulation, yet labile enough to efficiently release its cargo at the target site. This guide delves into the stability profiles of various linkers, with a focus on the oxime linkage formed by this compound, to inform the rational design of next-generation bioconjugates.

Quantitative Stability Data: A Comparative Analysis

The stability of a linker is often assessed by its half-life in plasma or the percentage of intact conjugate remaining over time. While direct head-to-head quantitative data for this compound is emerging, the inherent stability of the oxime bond it forms provides a strong foundation for its use in developing stable bioconjugates. Oxime linkages are known to be significantly more stable than hydrazone linkages, especially at physiological pH.

Here, we present a summary of available quantitative data for different linker types to provide a comparative perspective.

Table 1: In Vitro Stability of Various Bioconjugation Linkers in Plasma/Serum

Linker TypeLinkage FormedConditionStability MetricResultReference
Oxime (from Aminooxy) OximeHuman PlasmaNotable StabilityHigh percentage of intact conjugate observed.[1]
Maleimide (Conventional)Thioether (Succinimide)Rat Plasma% Intact ADC (Day 7)~40%[2]
Maleimide (Self-Stabilizing)Thioether (Hydrolyzed Succinimide)Rat Plasma% Intact ADC (Day 7)>90%[2]
Valine-Citrulline (vc)PeptideMouse PlasmaDAR LossUnstable in mouse plasma due to carboxylesterase 1c activity.
HydrazoneHydrazonepH 7.2Half-life (t½)183 hours
DisulfideDisulfideHuman PlasmaHalf-life (t½)~26 hours
β-glucuronideGlucuronideRat PlasmaHalf-life (t½)81 days (extrapolated)[3]

Table 2: In Vivo Stability of Various Bioconjugation Linkers

Linker TypeLinkage FormedAnimal ModelStability MetricResultReference
Maleimide (Self-Stabilizing)Thioether (Hydrolyzed Succinimide)Rat% Payload Retention (Day 7)>80%[2]
Maleimide (Conventional)Thioether (Succinimide)Rat% Payload Retention (Day 7)<20%
Tandem-Cleavage (Glucuronide-Dipeptide)PeptideRatPayload RetentionRemained mostly intact through day 12.
Valine-Citrulline (vc)PeptideRatPayload RetentionRapid payload loss observed.
PEGylated rhTIMP-1AmideMicePlasma Half-lifeExtended from 1.1 h to 28 h.
PEGylated N-TIMP2Triazole (Click Chemistry)MiceElimination Half-life8-fold increase compared to non-PEGylated.

Experimental Protocols

Accurate assessment of linker stability is crucial for the development of robust bioconjugates. Below are detailed methodologies for key in vitro and in vivo experiments.

In Vitro Plasma/Serum Stability Assay

This assay evaluates the stability of a bioconjugate in plasma or serum by monitoring the amount of intact conjugate or the release of the payload over time.

Workflow for In Vitro Plasma Stability Assay

cluster_0 Sample Preparation & Incubation cluster_1 Sample Processing cluster_2 Analysis A Incubate bioconjugate in plasma/serum at 37°C B Collect aliquots at multiple time points (e.g., 0, 24, 48, 96, 168h) A->B C Isolate bioconjugate (e.g., affinity capture) B->C D Elute and, if necessary, reduce or digest C->D E Analyze by LC-MS to determine DAR or free payload D->E F Calculate percentage of intact conjugate or payload release E->F

Caption: Workflow for assessing bioconjugate stability in vitro.

Detailed Protocol:

  • Incubation: Incubate the bioconjugate (e.g., at 100 µg/mL) in human, mouse, or rat plasma/serum at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, and 168 hours).

  • Sample Preparation:

    • To measure the drug-to-antibody ratio (DAR), isolate the bioconjugate from the plasma using affinity capture methods, such as Protein A magnetic beads.

    • To quantify the free payload, precipitate the plasma proteins using an organic solvent like acetonitrile (B52724) and collect the supernatant.

  • LC-MS Analysis:

    • For DAR analysis, analyze the intact or reduced bioconjugate by liquid chromatography-mass spectrometry (LC-MS). A decrease in the average DAR over time indicates linker instability.

    • For free payload analysis, quantify the amount of released payload in the supernatant using LC-MS/MS.

  • Data Analysis: Calculate the percentage of intact bioconjugate or the concentration of released payload at each time point relative to the initial time point.

In Vivo Pharmacokinetic Study

This study assesses the stability and pharmacokinetic profile of a bioconjugate in a living organism.

Workflow for In Vivo Pharmacokinetic Study

cluster_0 Dosing & Sampling cluster_1 Sample Processing cluster_2 Analysis A Administer bioconjugate to animal model (e.g., mice, rats) via IV injection B Collect blood samples at predetermined time points A->B C Process blood to obtain plasma or serum B->C D Extract total antibody, conjugated antibody, and/or free payload C->D E Quantify analytes using ELISA or LC-MS/MS D->E F Determine pharmacokinetic parameters (e.g., half-life, clearance) E->F

Caption: Workflow for assessing bioconjugate stability in vivo.

Detailed Protocol:

  • Animal Dosing: Administer the bioconjugate to the selected animal model (e.g., mice or rats) via intravenous (IV) injection.

  • Blood Sampling: Collect blood samples at predetermined time points post-administration (e.g., 5 minutes, 1, 6, 24, 72, and 168 hours).

  • Plasma/Serum Preparation: Process the collected blood samples to separate plasma or serum.

  • Bioanalysis:

    • Total Antibody Quantification (ELISA or LC-MS/MS): Measure the concentration of the total antibody, regardless of whether the payload is attached.

    • Conjugated Antibody Quantification (ELISA or LC-MS/MS): Measure the concentration of the antibody with the payload still attached. This can be achieved using an ELISA that detects the payload or by measuring the DAR via LC-MS.

    • Free Payload Quantification (LC-MS/MS): Quantify the amount of payload that has been released into circulation.

  • Pharmacokinetic Analysis: Use the concentration-time data to calculate key pharmacokinetic parameters, such as elimination half-life (t½), clearance (CL), and volume of distribution (Vd), for each analyte.

Signaling Pathways and Logical Relationships

The choice of linker chemistry directly influences the stability and subsequent mechanism of action of a bioconjugate.

Mechanism of Action for an ADC with a Cleavable Linker

cluster_0 Systemic Circulation cluster_1 Target Cell A ADC circulates with stable linker B ADC binds to target antigen A->B C Internalization via endocytosis B->C D Trafficking to lysosome C->D E Linker cleavage by intracellular trigger (e.g., enzymes, low pH) D->E F Payload release E->F G Payload induces cell death F->G

Caption: General mechanism of action for an antibody-drug conjugate.

References

Validation of Site-Specific Conjugation with Bis-aminooxy-PEG4: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The development of antibody-drug conjugates (ADCs) as targeted cancer therapeutics has underscored the critical need for precise control over drug placement and stoichiometry. Site-specific conjugation methods have emerged as a superior alternative to random conjugation strategies, leading to more homogeneous products with improved therapeutic indices. This guide provides a detailed comparison of site-specific conjugation using Bis-aminooxy-PEG4 via oxime ligation against the conventional maleimide-thiol chemistry, supported by experimental data and detailed protocols for validation.

Comparison of Key Conjugation Chemistries

Site-specific conjugation with this compound offers distinct advantages over traditional maleimide-based methods, primarily in the stability of the resulting bond and the homogeneity of the final ADC product.

FeatureOxime Ligation (this compound)Maleimide-Thiol Conjugation
Reaction Site Aldehyde or ketone groups, often engineered or generated by oxidation of antibody glycans.[1][2]Thiol groups from native or engineered cysteines.[3]
Specificity High. Targets specific, bio-orthogonally introduced carbonyl groups.[4][5]High for engineered cysteines, but can react with other free thiols.
Linkage Stability Highly stable oxime bond, resistant to hydrolysis at physiological pH.Thioether bond is susceptible to deconjugation via retro-Michael reaction, especially in the presence of endogenous thiols like glutathione.
Product Homogeneity High, leading to a well-defined Drug-to-Antibody Ratio (DAR).Can be heterogeneous if multiple reactive cysteines are present or if deconjugation and cross-conjugation occur.
Conjugation Efficiency Generally high (>80-95%), though reaction kinetics can be slower than maleimide (B117702) chemistry.High (often >80%), with rapid reaction kinetics. However, efficiency can be impacted by steric hindrance and reaction conditions.
Key Advantage Produces highly stable and homogeneous ADCs with predictable properties.Fast and efficient reaction for cysteine-specific conjugation.
Key Disadvantage Reaction can be slower and may require acidic conditions or catalysts to optimize kinetics.Potential for linker instability in vivo, leading to premature drug release and off-target toxicity.

Experimental Validation Workflow

Validating the site-specific conjugation of a drug to an antibody using this compound involves a multi-step process encompassing conjugation, purification, and comprehensive analytical characterization.

G cluster_0 Step 1: Antibody Modification cluster_1 Step 2: Conjugation cluster_2 Step 3: Purification & Characterization mAb Monoclonal Antibody (mAb) oxidized_mAb Oxidized mAb (Aldehyde Generation) mAb->oxidized_mAb NaIO4 Oxidation conjugation Oxime Ligation oxidized_mAb->conjugation drug_linker This compound-Drug drug_linker->conjugation crude_ADC Crude ADC conjugation->crude_ADC purification Purification (e.g., SEC) crude_ADC->purification final_ADC Purified Site-Specific ADC purification->final_ADC char_HIC HIC Analysis (DAR Distribution) char_MS Mass Spec Analysis (Identity & Purity) char_Func Functional Assays (Binding & Cytotoxicity) final_ADC->char_HIC final_ADC->char_MS final_ADC->char_Func

Caption: High-level workflow for creating and validating a site-specific ADC.

Detailed Experimental Protocols

Antibody Glycan Oxidation to Generate Aldehyde Groups

This protocol creates conjugation sites by selectively oxidizing the glycan moieties in the Fc region of the antibody.

  • Materials :

    • Monoclonal antibody (mAb) in phosphate-buffered saline (PBS), pH 7.4.

    • Sodium periodate (B1199274) (NaIO₄) solution.

    • Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO).

    • Reaction Buffer: 100 mM Sodium Acetate, 150 mM NaCl, pH 5.5.

  • Procedure :

    • Buffer exchange the mAb into the Reaction Buffer.

    • Add a calculated amount of NaIO₄ to the mAb solution to a final concentration of 1-10 mM.

    • Incubate the reaction in the dark at 4°C for 30 minutes.

    • Quench the reaction by adding an excess of propylene (B89431) glycol.

    • Remove excess reagents and buffer exchange the oxidized antibody into a suitable conjugation buffer (e.g., PBS, pH 6.5-7.0) using a desalting column.

Oxime Ligation with this compound-Drug

This step conjugates the aminooxy-functionalized drug-linker to the aldehyde groups on the oxidized antibody.

  • Materials :

    • Oxidized antibody.

    • This compound-Drug linker dissolved in an organic solvent like DMSO.

    • Aniline (B41778) (optional, as a catalyst).

  • Procedure :

    • Add a molar excess (e.g., 5-10 fold) of the this compound-Drug solution to the oxidized antibody.

    • If using a catalyst, add aniline to a final concentration of 10-20 mM.

    • Incubate the reaction mixture for 2-16 hours at room temperature with gentle agitation.

    • Purify the resulting ADC using Size Exclusion Chromatography (SEC) to remove unreacted drug-linker and other impurities.

Characterization by Hydrophobic Interaction Chromatography (HIC)

HIC is a standard method to determine the drug-to-antibody ratio (DAR) distribution by separating ADC species based on hydrophobicity.

  • Instrumentation : HPLC system with a HIC column (e.g., TSKgel Butyl-NPR).

  • Mobile Phase A : High salt buffer (e.g., 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0).

  • Mobile Phase B : Low salt buffer (e.g., 20 mM Sodium Phosphate, pH 7.0).

  • Procedure :

    • Equilibrate the column with Mobile Phase A.

    • Inject the purified ADC sample.

    • Elute the ADC species using a decreasing salt gradient (e.g., 0-100% Mobile Phase B over 30 minutes).

    • Monitor absorbance at 280 nm. Different peaks correspond to species with different numbers of conjugated drugs (DAR0, DAR1, DAR2, etc.).

    • Calculate the average DAR by integrating the peak areas.

Characterization by Mass Spectrometry (MS)

Mass spectrometry provides precise mass information to confirm successful conjugation, determine the exact DAR, and verify the homogeneity of the ADC.

  • Instrumentation : High-resolution mass spectrometer (e.g., Q-TOF) coupled with liquid chromatography (LC-MS).

  • Procedure (Intact Mass Analysis) :

    • Desalt the ADC sample using a rapid buffer exchange method, such as SEC-MS.

    • Infuse the sample into the mass spectrometer under native or denaturing conditions.

    • Acquire the mass spectrum and deconvolute the data to obtain the zero-charge mass of the different ADC species.

    • The mass difference between the unconjugated antibody and the conjugated species confirms the number of drug-linkers attached.

In Vitro Cytotoxicity Assay

This functional assay is essential to validate that the ADC maintains its biological activity and selectively kills target cancer cells.

  • Materials :

    • Target cancer cell line (antigen-positive) and a control cell line (antigen-negative).

    • Cell culture medium and reagents.

    • Cell viability assay kit (e.g., CellTiter-Glo®).

  • Procedure :

    • Plate the cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free drug.

    • Incubate for a period of 72-120 hours.

    • Measure cell viability using the chosen assay kit according to the manufacturer's instructions.

    • Plot the dose-response curves and calculate the IC₅₀ (half-maximal inhibitory concentration) values to determine the potency and specificity of the ADC.

Data Presentation: Quantitative Analysis of Conjugation

The success of site-specific conjugation is quantified through rigorous analytical techniques.

Table 2: Representative HIC Data for a Site-Specific ADC
Peak IDRetention Time (min)SpeciesRelative Peak Area (%)
110.5Unconjugated mAb (DAR0)4.8
215.2ADC (DAR2)94.1
317.8Aggregates / Fragments1.1
Result Average DAR 1.88

This data illustrates a highly homogeneous product, with over 94% of the species being the desired DAR2 ADC.

Table 3: Representative Intact Mass Spectrometry Data
SpeciesExpected Mass (Da)Observed Mass (Da)Mass Difference (Da)Interpretation
Unconjugated mAb148,520.0148,521.5-Confirmed identity of mAb.
Drug-Linker1,250.5--Molecular weight of one payload unit.
ADC (DAR2)150,021.0150,022.82,501.3Confirms covalent attachment of two drug-linker moieties.

Mass spectrometry data provides unambiguous confirmation of the final product's identity and drug load.

Visualization of Pathways and Processes

G cluster_reaction Oxime Ligation Chemistry mAb_CHO Antibody-Aldehyde (R-CHO) Oxime_ADC Stable Oxime-Linked ADC (R-CH=N-O-Linker-Drug) mAb_CHO->Oxime_ADC + H2O Linker_ONH2 Aminooxy-PEG4-Drug (Drug-Linker-ONH2) Linker_ONH2->Oxime_ADC

Caption: The chemical reaction forming a stable oxime bond.

G cluster_nonspecific Non-Specific Conjugation (e.g., Lysine) cluster_specific Site-Specific Conjugation (e.g., Oxime) start1 mAb + Drug-Linker end1 Heterogeneous Mixture (DAR 0, 1, 2, 3...8) - Variable Potency - Poor PK Profile start1->end1 start2 mAb + Drug-Linker end2 Homogeneous Product (e.g., DAR = 2) - Consistent Potency - Predictable PK Profile start2->end2

Caption: Comparison of outcomes from different conjugation strategies.

References

The Impact of PEG Linkers on Antibody-Drug Conjugate Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The linker component of an Antibody-Drug Conjugate (ADC) is a critical determinant of its therapeutic index, influencing stability, pharmacokinetics, and payload delivery. Among various linker technologies, polyethylene (B3416737) glycol (PEG) has emerged as a versatile tool for optimizing ADC performance. This guide provides an objective comparison of the efficacy of ADCs featuring different PEG linkers, supported by experimental data, to inform the rational design of next-generation targeted cancer therapies.

The Role of PEG Linkers in ADCs

Polyethylene glycol (PEG) is a hydrophilic and biocompatible polymer that, when incorporated into ADC linkers, offers several advantages.[1][2] PEGylation can enhance the solubility and stability of ADCs, particularly those with hydrophobic payloads, thereby reducing the propensity for aggregation.[1][3] Furthermore, the hydrodynamic radius of the ADC can be increased with PEGylation, leading to reduced renal clearance and a prolonged plasma half-life.[2][3] This extended circulation time can facilitate greater tumor accumulation and improved therapeutic outcomes. The length of the PEG chain is a crucial parameter that can be modulated to fine-tune these properties.[3]

Comparative Efficacy Data

The selection of a PEG linker necessitates a careful balance between improving pharmacokinetic properties and maintaining potent cytotoxicity. The following tables summarize quantitative data from preclinical studies, illustrating the impact of different PEG linker lengths on key ADC performance metrics.

Table 1: In Vitro Cytotoxicity of ADCs with Different PEG Linkers
ADC Construct PEG Linker Cell Line IC50 (nM)
ZHER2-SMCC-MMAENo PEGNCI-N870.8
ZHER2-PEG4K-MMAE4 kDa PEGNCI-N873.6 (4.5-fold decrease)
ZHER2-PEG10K-MMAE10 kDa PEGNCI-N8717.6 (22-fold decrease)
ADC with non-PEGylated drug-linkerNo PEGL540cy-
ADC with PEG2 drug-linker2 PEG unitsL540cy-
ADC with PEG4 drug-linker4 PEG unitsL540cy-
ADC with PEG8 drug-linker8 PEG unitsL540cy-
ADC with PEG12 drug-linker12 PEG unitsL540cy-
ADC with PEG24 drug-linker24 PEG unitsL540cy-

Data synthesized from multiple sources.[4][5] Note: A decrease in IC50 indicates an increase in cytotoxicity.

Table 2: Pharmacokinetics of ADCs with Different PEG Linkers in Rodents
ADC Construct PEG Linker Plasma Half-life (t1/2)
ZHER2-SMCC-MMAENo PEG19.6 min
ZHER2-PEG4K-MMAE4 kDa PEG49.0 min (2.5-fold increase)
ZHER2-PEG10K-MMAE10 kDa PEG219.5 min (11.2-fold increase)
ADC with non-PEGylated drug-linkerNo PEGLower plasma exposure
ADC with PEG side chainPEG unitsIncreased plasma exposure

Data synthesized from multiple sources.[4][5]

Table 3: In Vivo Antitumor Efficacy of ADCs with Different PEG Linkers in Xenograft Models
ADC Construct PEG Linker Tumor Model Tumor Growth Inhibition (%)
Non-PEGylated ADCNo PEGL540cy xenograft11%
ADC with 2 PEG units2 PEG unitsL540cy xenograft35-45%
ADC with 4 PEG units4 PEG unitsL540cy xenograft35-45%
ADC with 8 PEG units8 PEG unitsL540cy xenograft75-85%
ADC with 12 PEG units12 PEG unitsL540cy xenograft75-85%
ADC with 24 PEG units24 PEG unitsL540cy xenograft75-85%
ZHER2-PEG10K-MMAE10 kDa PEGNCI-N87 xenograftMost ideal therapeutic ability

Data synthesized from multiple sources.[4][5]

The data consistently demonstrates that increasing PEG linker length generally leads to a longer plasma half-life and enhanced in vivo antitumor efficacy.[4][5] However, this is often accompanied by a decrease in in vitro cytotoxicity.[4] This trade-off underscores the importance of optimizing PEG linker length for each specific ADC to achieve the desired therapeutic window.

Visualizing ADC Structure and Experimental Workflow

To better understand the components and evaluation process of ADCs with PEG linkers, the following diagrams illustrate the general structure of an ADC, a typical experimental workflow for efficacy comparison, and the process of ADC internalization and payload release.

ADC_Structure General Structure of a PEGylated ADC cluster_ADC Antibody-Drug Conjugate (ADC) Antibody Antibody PEG_Linker PEG Linker Antibody->PEG_Linker Covalent Bond Payload Cytotoxic Payload PEG_Linker->Payload Covalent Bond

Caption: General structure of a PEGylated Antibody-Drug Conjugate.

Experimental_Workflow Experimental Workflow for ADC Efficacy Comparison Start Start In_Vitro In Vitro Cytotoxicity Assay Start->In_Vitro PK Pharmacokinetic Analysis Start->PK In_Vivo In Vivo Antitumor Efficacy Start->In_Vivo Data_Analysis Data Analysis & Comparison In_Vitro->Data_Analysis PK->Data_Analysis In_Vivo->Data_Analysis End End Data_Analysis->End

Caption: A typical experimental workflow for comparing ADC efficacy.

ADC_Internalization_Pathway ADC Internalization and Payload Release cluster_Cell Target Cancer Cell Receptor Tumor Antigen (Receptor) Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload_Release Payload Release Lysosome->Payload_Release Linker Cleavage Apoptosis Cell Death (Apoptosis) ADC PEGylated ADC ADC->Receptor Binding Payload_Release->Apoptosis

Caption: Pathway of ADC internalization and subsequent payload release.

Detailed Experimental Protocols

Reproducible and rigorous experimental design is crucial for the accurate comparison of ADC efficacy. The following are detailed methodologies for the key experiments cited in this guide.

In Vitro Cytotoxicity Assay (MTT/XTT Assay)

This assay determines the concentration of ADC required to inhibit the growth of cancer cells by 50% (IC50).

Materials:

  • Target cancer cell lines (e.g., NCI-N87)

  • Complete cell culture medium

  • ADCs with different PEG linkers

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

  • Solubilization solution (for MTT assay, e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADCs in complete culture medium and add them to the wells. Include untreated cells as a control.

  • Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (typically 72-96 hours).

  • Reagent Addition: Add MTT or XTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization (MTT only): If using MTT, add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value.[2][6]

Pharmacokinetic (PK) Analysis in Rodents

This study evaluates the distribution, metabolism, and excretion of the ADC over time.

Materials:

  • Rodents (e.g., mice or rats)

  • ADCs with different PEG linkers

  • Dosing and blood collection equipment

  • ELISA or LC-MS/MS instrumentation

Procedure:

  • Administration: Administer a single intravenous (IV) dose of the ADC to each animal.[7]

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, etc.) post-injection.[7]

  • Sample Processing: Process the blood samples to isolate plasma.[7]

  • Quantification: Quantify the concentration of the total antibody and/or conjugated ADC in the plasma samples using a validated ELISA or LC-MS/MS method.[8][9]

  • Data Analysis: Plot the plasma concentration-time curve and calculate key pharmacokinetic parameters such as half-life (t1/2), clearance (CL), and area under the curve (AUC).

In Vivo Antitumor Efficacy in Xenograft Models

This study assesses the ability of the ADC to inhibit tumor growth in a living organism.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Human cancer cell line for tumor implantation

  • ADCs with different PEG linkers

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously implant human tumor cells into the flank of the mice.[10][11]

  • Tumor Growth and Grouping: Monitor tumor growth until the tumors reach a predetermined size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.[10][12]

  • ADC Administration: Administer the ADCs and a vehicle control to the respective groups according to the defined dosing schedule.[10]

  • Monitoring: Measure tumor volumes and body weights 2-3 times per week. Monitor the general health of the animals.[12]

  • Endpoint: The study is concluded when tumors in the control group reach a predefined size or at a set time point.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) by comparing the tumor volumes in the treated groups to the control group.[10]

Conclusion

The incorporation of PEG linkers is a powerful strategy to enhance the therapeutic potential of ADCs. By carefully selecting the appropriate PEG linker length, researchers can optimize the pharmacokinetic profile, leading to improved in vivo efficacy. While longer PEG chains may slightly reduce in vitro potency, the overall benefit in terms of tumor drug delivery and therapeutic index is often significant. The experimental protocols provided in this guide offer a framework for the systematic evaluation and comparison of ADCs with different PEG linkers, facilitating the development of more effective and safer targeted cancer therapies.

References

Safety Operating Guide

Proper Disposal of Bis-aminooxy-PEG4: A Safety and Operations Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of Bis-aminooxy-PEG4, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.

I. Immediate Safety Precautions and Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, it is crucial to be aware of its potential hazards. While classifications can vary, it is prudent to treat the substance with care. Some sources indicate it may be harmful if swallowed, cause skin and eye irritation, and may be toxic to aquatic life with long-lasting effects[1][2].

Always handle this compound in a chemical fume hood. [3]

The following table summarizes the required personal protective equipment:

PPE CategoryItemSpecification/Standard
Hand Protection Chemical-resistant glovesNitrile or other suitable material
Eye Protection Safety goggles or glassesANSI Z87.1 or equivalent
Body Protection Laboratory coatStandard lab attire

II. Step-by-Step Disposal Protocol

The recommended procedure for the disposal of this compound is to treat it as special waste and arrange for its collection by a licensed disposal company.[3]

  • Waste Collection:

    • Collect waste this compound, including any contaminated materials, in a designated and clearly labeled waste container.

    • Ensure the container is tightly closed.

  • Spill Management:

    • In the event of a spill, absorb the material with an inert substance, such as sand or vermiculite.[3]

    • Sweep up the absorbent material and place it in a tightly closed container for disposal.[3]

    • Do not allow the material to enter drains or water courses.[3]

  • Labeling and Storage:

    • Clearly label the waste container with "Hazardous Waste" and the chemical name "this compound".

    • Store the waste container in a designated, secure area away from incompatible materials, such as oxidizing agents.[3]

  • Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for pickup and disposal.

    • Disposal must be conducted in accordance with all national, regional, and local regulations.[3]

III. Experimental Workflow: Disposal Decision Process

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Is there a spill? ppe->spill cleanup Absorb with inert material (e.g., sand). Collect in a sealed container. spill->cleanup Yes collect Collect waste in a - Labeled - Tightly sealed - Designated container spill->collect No cleanup->collect storage Store container in a secure, designated area collect->storage contact_ehs Contact EHS or Licensed Waste Disposal Company storage->contact_ehs end End: Professional Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling Bis-aminooxy-PEG4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount to ensure both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of Bis-aminooxy-PEG4, a homobifunctional crosslinking reagent.

I. Compound Information and Hazard Identification

This compound (CAS No. 98627-72-6) is a polyethylene (B3416737) glycol (PEG) derivative used in bioconjugation.[1] While some safety data sheets (SDS) classify it as not hazardous, others indicate potential risks including acute oral toxicity, skin and eye irritation, and respiratory irritation.[2][3][4] It is also identified as very toxic to aquatic life with long-lasting effects.[3] Therefore, a cautious approach to handling is essential.

II. Personal Protective Equipment (PPE)

To minimize exposure, the following personal protective equipment should be worn at all times when handling this compound:

  • Eye Protection : Chemical safety goggles are required to protect against splashes.[2]

  • Hand Protection : Wear chemical-resistant gloves, such as nitrile gloves.[2][3]

  • Body Protection : A laboratory coat is necessary to protect skin and clothing.[3]

  • Respiratory Protection : All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any aerosols or vapors.[2]

III. Quantitative Data Summary

PropertyValueReference
Molecular Formula C10H24N2O6[1][2]
Molecular Weight 268.3 g/mol [1][2]
CAS Number 98627-72-6[1][2]
Appearance Liquid[2]
Storage Temperature -20°C[1][2]
Solubility Water, DMSO, DCM, DMF[1]

IV. Operational Plan: Step-by-Step Handling Protocol

1. Engineering Controls:

  • Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure.[2]

  • Ensure a safety shower and eyewash station are readily accessible.[3]

2. Handling Procedure:

  • Before use, allow the container to equilibrate to room temperature to prevent moisture condensation.

  • Use only by, or under the close supervision of, individuals qualified in handling potentially hazardous chemicals.[2]

  • Avoid contact with skin and eyes.[4]

  • Wash hands thoroughly after handling the compound.[2]

3. Storage:

  • Store the compound in a tightly closed container at -20°C.[1][2]

  • Keep away from oxidizing agents, heat, sparks, and open flames.[2]

V. Emergency Procedures

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, separating the eyelids with fingers. Seek medical attention if irritation persists.[2]

  • Skin Contact : Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and shoes. If irritation persists, seek medical attention.[2][4]

  • Inhalation : Move the individual to fresh air. If symptoms persist, seek medical attention.[2]

  • Ingestion : If swallowed, wash out the mouth with water and call a poison center or doctor if you feel unwell.[2][3]

  • Spills : For small spills, absorb the material with an inert substance like sand or vermiculite. Sweep up the mixture and place it in a sealed container for disposal.[2] Prevent the spill from entering drains or water courses.[2][3]

VI. Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.

  • Waste Collection : Collect all contaminated materials (e.g., pipette tips, gloves, absorbent pads) in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Disposal Method : Arrange for disposal by a licensed disposal company.[2] Disposal must be in accordance with all applicable federal, state, and local environmental regulations. Do not dispose of it down the drain.[2]

VII. Workflow for Safe Handling of this compound

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don Personal Protective Equipment (PPE) prep2 Prepare Chemical Fume Hood prep1->prep2 prep3 Gather Materials prep2->prep3 handle1 Retrieve this compound from -20°C Storage prep3->handle1 Proceed to Handling handle2 Equilibrate to Room Temperature handle1->handle2 handle3 Perform Experiment in Fume Hood handle2->handle3 clean1 Segregate Waste into Labeled Container handle3->clean1 Proceed to Cleanup clean2 Decontaminate Work Area clean1->clean2 clean3 Doff PPE clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: Workflow for the safe handling of this compound.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Bis-aminooxy-PEG4
Reactant of Route 2
Bis-aminooxy-PEG4

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.